5,5'-Dehydrodivanillate
Description
Properties
IUPAC Name |
3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCWGSXMGCSFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175606 | |
| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134-90-9 | |
| Record name | 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,5'-Dehydrodivanillate CAS number and properties
The following technical guide details the properties, synthesis, and applications of 5,5'-Dehydrodivanillate (CAS 2134-90-9), structured for immediate application in research and drug development workflows.
CAS 2134-90-9 | High-Purity Biphenyl Scaffold
Part 1: Executive Technical Profile
5,5'-Dehydrodivanillate (DDVA) is a symmetric biphenyl dicarboxylic acid derived from the oxidative coupling of vanillic acid. Unlike its monomeric precursor, DDVA possesses a rigid biaryl axis that enhances its stability and lipophilicity, making it a critical intermediate in bacterial lignin degradation (specifically the Sphingobium sp. SYK-6 pathway) and a promising scaffold for bio-based polymers and antioxidant therapeutics.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |
| Common Synonyms | 5,5'-Dehydrodivanillic acid; 5,5'-Bivanillic acid; DDVA |
| CAS Number | 2134-90-9 |
| Molecular Formula | C₁₆H₁₄O₈ |
| Molecular Weight | 334.28 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | 293–295 °C (dec.) |
| Solubility | Soluble: DMSO, DMF, 0.1M NaOH (as dianion). Insoluble: Water, acidic media, non-polar solvents (Hexane). |
| pKa | ~3.3 (carboxylic acid), ~9.5 (phenolic OH) |
| UV | ~290 nm (in MeOH) |
Part 2: Synthesis & Production Protocol
Strategic Overview
The synthesis of 5,5'-dehydrodivanillate relies on the oxidative radical coupling of vanillic acid. While enzymatic routes (laccase/peroxidase) exist, they often suffer from difficult purification. The chemical route using a persulfate oxidant catalyzed by ferrous iron is robust, scalable, and yields high-purity product.
Bench-Ready Protocol: Radical Oxidative Coupling
Objective: Synthesis of 5,5'-Dehydrodivanillate from Vanillic Acid. Scale: 10 mmol (approx. 1.68 g starting material).
Reagents:
-
Substrate: Vanillic Acid (1.68 g, 10 mmol).
-
Oxidant: Potassium Persulfate (
) (1.35 g, 5 mmol). -
Catalyst: Ferrous Sulfate Heptahydrate (
) (0.14 g, 0.5 mmol). -
Solvent: Water (50 mL) / Ethanol (10 mL).
Step-by-Step Procedure:
-
Solubilization: Dissolve vanillic acid in 50 mL of warm water (
C). If solubility is poor, add minimal ethanol (up to 10 mL) or adjust pH to 8.0 with dilute NaOH to form the soluble sodium vanillate (preferred for radical generation). -
Catalyst Addition: Add
to the stirring solution. The solution may darken slightly. -
Oxidant Feed: Dissolve
in 10 mL water. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at C.-
Mechanistic Note: The slow addition prevents over-oxidation to polymeric lignin-like species.
-
-
Reaction: Stir at
C for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol/Acetic Acid 90:10:1). The monomer (Rf ~0.6) will disappear, replaced by the dimer (Rf ~0.3). -
Precipitation (Critical): Cool the reaction to room temperature. Acidify the solution to pH 2.0 using 6M HCl. The 5,5'-dehydrodivanillic acid will precipitate as a beige solid.
-
Purification: Filter the crude solid. Wash copiously with cold water to remove inorganic salts. Recrystallize from hot aqueous ethanol (50:50) or acetic acid to obtain analytical grade crystals.
Part 3: Mechanistic Visualization
The following diagram illustrates the single-electron transfer (SET) mechanism driving the dimerization. The resonance stabilization of the phenoxy radical at the ortho (C5) position is the key driver for the regioselectivity.
Caption: Mechanism of oxidative coupling. The phenoxy radical preferentially couples at the sterically accessible and electronically activated C5 position, followed by rapid re-aromatization.
Part 4: Biological & Pharmaceutical Applications
Metabolic Engineering (Lignin Valorization)
DDVA is a central checkpoint in the catabolism of lignin-derived biphenyls. In Sphingobium sp.[1][2][3] strain SYK-6, DDVA is transported into the cell via the DdvK transporter and subsequently demethylated by LigX to form 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDVA).
-
Application: Researchers engineering microbes for lignin consolidation can use DDVA as a selection marker or substrate to test the efficiency of the lig pathway enzymes.
Therapeutic Potential (Antioxidant)
The biphenyl structure of DDVA offers superior antioxidant stability compared to monomeric vanillic acid.
-
Lipid Peroxidation Inhibition: DDVA has shown higher efficacy in inhibiting oleic acid peroxidation than vanillin, likely due to the increased number of phenolic hydroxyls and the stabilization of the resulting radical across the biphenyl system.
-
Anti-Inflammatory: Similar anthraquinone and biphenyl derivatives have demonstrated downregulation of NLRP3 inflammasome assembly.
Part 5: Analytical Validation (Self-Validating System)
To confirm the identity of your synthesized product, use the following spectral markers. The molecule is symmetric; therefore, the NMR signals will appear simplified (representing half the molecule).
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Two equivalent methoxy groups. | |
| Proton at C2 position (meta coupling). | ||
| Proton at C6 position. | ||
| Phenolic hydroxyls (exchangeable). | ||
| Carboxylic acid protons. | ||
| 13C NMR | ~125 ppm (C-C Bridge) | Diagnostic shift for the C5-C5' bond formation. |
| Mass Spec (ESI-) | m/z 333.1 [M-H]⁻ | Confirms molecular weight of 334.28. |
References
-
Biosynthesis & Pathway: Kamimura, N., et al. "Identification of the transporter gene responsible for the uptake of 5,5'-dehydrodivanillate in Sphingobium sp. strain SYK-6." Applied and Environmental Microbiology (2018).
-
Chemical Identity: PubChem Compound Summary. "6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid (CAS 2134-90-9)."
-
Antioxidant Activity: Fenga, P.G., et al.[1] "Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives." Proceedings (2019).
-
Synthesis Mechanism: Mishra, P.[4] "Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium." International Journal of ChemTech Research (2010).
Sources
5,5'-Dehydrodivanillate molecular structure and formula
Molecular Architecture, Biosynthetic Pathways, and Metabolic Engineering Applications [1][2][3]
Executive Summary
5,5'-Dehydrodivanillate (DDVA), also known as 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid , represents a critical intermediate in the bacterial catabolism of lignin-derived biphenyls.[1][2][3][4] Structurally, it consists of two vanillate moieties linked via a recalcitrant C–C bond at the 5,5' positions.[1] This molecule serves as a primary model for understanding the enzymatic cleavage of biphenyl linkages—one of the most chemically stable bonds in the lignin polymer.[1]
For researchers in biocatalysis and metabolic engineering, DDVA is the substrate for the Lig system (specifically the ligX, ligZ, and ligY gene products) found in Sphingobium sp.[1][2] strain SYK-6.[2][3][4] Understanding its structure and degradation pathway is essential for developing microbial chassis capable of valorizing lignin into high-value aromatic chemicals.[2][3][4]
Molecular Architecture & Physicochemical Properties[2][4][5]
DDVA is a biphenyl dicarboxylic acid.[3] Its rigidity arises from the steric hindrance between the ortho-substituents (hydroxyl and methoxy groups) near the biphenyl bond, often forcing the two aromatic rings into a twisted conformation to minimize repulsion.[1][3]
Chemical Identity
| Property | Data |
| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |
| Common Name | 5,5'-Dehydrodivanillic acid (DDVA) |
| CAS Number | 2134-90-9 |
| Molecular Formula | C₁₆H₁₄O₈ |
| Molecular Weight | 334.28 g/mol |
| Melting Point | 293–295 °C (dec.)[1][2][3][4][5][6] |
| Acidity (pKa) | ~3.3–3.5 (Carboxylic acid), ~9-10 (Phenolic OH) |
| Solubility | Low in water (acid form); Soluble in alkaline buffers (dianion form), DMSO, MeOH |
Structural Visualization
The following diagram illustrates the core biphenyl linkage and the functional groups critical for enzyme recognition.
Figure 1: Conceptual topology of 5,5'-Dehydrodivanillate showing the C5-C5' biphenyl linkage.[1][2][3]
Biosynthesis & Synthetic Protocols
Researchers often require pure DDVA as a substrate for enzymatic assays.[3] While it can be isolated from lignin hydrolysates, chemical or enzymatic synthesis from vanillic acid is more reliable for high-purity applications.[2][3]
Enzymatic Oxidative Coupling Protocol
This method mimics the natural lignification process using peroxidases to generate the radical intermediate that spontaneously couples.
Reagents:
Mechanism:
-
Radical Generation: The enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of vanillic acid, creating a phenoxy radical.[1]
-
Resonance Stabilization: The unpaired electron delocalizes to the C5 position (ortho to the phenol, para to the methoxy).[1]
-
Coupling: Two C5-radicals dimerize to form the C-C bond, followed by re-aromatization.[3]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.68 g (10 mmol) of vanillic acid in 100 mL of 50 mM sodium acetate buffer (pH 5.0). Mild heating (40°C) may be required.[1][2]
-
Enzyme Addition: Add HRP (approx. 100 units) to the stirring solution.
-
Initiation: Add 30% H₂O₂ dropwise over 30 minutes. Critical: Do not add excess H₂O₂ at once, as it can inactivate the enzyme.[1] Maintain stoichiometry (0.5 eq relative to vanillic acid).
-
Precipitation: The reaction mixture will turn dark, and a precipitate (DDVA) will form as the dimer is less soluble than the monomer.[1]
-
Purification: Filter the precipitate. Wash with cold water and dilute HCl to remove residual enzyme and monomer.[3] Recrystallize from ethanol/water or acetic acid.[3]
Validation (Self-Validating Metrics)
To confirm the identity of the synthesized product, use the following spectral markers:
-
¹H NMR (DMSO-d₆):
-
Monomer (Vanillic Acid): Shows signals for H2, H5, and H6.[1]
-
Dimer (DDVA): The signal for H5 must be absent . You will observe a simplified aromatic region (H2 and H6 doublets or singlets depending on resolution) due to symmetry.[1]
-
Methoxyl: Singlet at ~3.8 ppm (integrated for 6H).[1]
-
Carboxyl/Phenol: Broad peaks >10 ppm.
-
-
Mass Spectrometry (ESI-):
-
Target [M-H]⁻ ion at m/z 333.06 .[1]
-
Metabolic Fate: The SYK-6 Lig Pathway[3][4][5]
For drug development professionals and metabolic engineers, the primary interest in DDVA lies in its degradation pathway in Sphingobium sp.[1] strain SYK-6.[2][3][4] This pathway contains unique enzymes capable of breaking the biphenyl bond and demethylating aromatic ethers.
The Lig Pathway Logic
The bacterium does not cleave the C-C biphenyl bond directly.[1] Instead, it employs a strategy of oxidative ring opening on one ring, followed by hydrolysis, to release the second ring as a monomer.[1][3]
-
O-Demethylation (LigX): Removes a methyl group to generate a vicinal diol (catechol moiety), essential for ring cleavage.[2][3]
-
Ring Cleavage (LigZ): An extradiol dioxygenase cleaves the aromatic ring of the intermediate.
-
Hydrolysis (LigY): A hydrolase attacks the meta-cleavage product (MCP), breaking the C-C biphenyl link effectively by dissolving the cleaved ring.[1]
Pathway Diagram
Figure 2: The catabolic pathway of DDVA in Sphingobium sp.[1][2][3] SYK-6, highlighting the critical Lig enzyme system.[1][2][3][4]
References
-
Masai, E., et al. (2007).[1] Genetic and biochemical characterization of a 2-pyrone-4,6-dicarboxylate hydrolase involved in the protocatechuate 4,5-cleavage pathway of Sphingomonas paucimobilis SYK-6.[2][3][4] Journal of Bacteriology.[3] Link
-
Kamimura, N., et al. (2017).[1] Catabolism of lignin-derived aromatic compounds in Sphingobium sp.[2][3][4] strain SYK-6.[2][3][4] Science of the Total Environment. Link
-
PubChem Database. (2025).[3][7][8] 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid (CID 16487).[2][3][4] National Library of Medicine.[3] Link
-
Oakwood Chemical. (2025).[3] Product Specification: 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid.[1][2][3][4]Link[1][2][3]
-
Abe, T., et al. (2005).[1] Substrate Specificity of the LigY Enzyme in the DDVA Degradation Pathway. Bioscience, Biotechnology, and Biochemistry.[1] Link
Sources
- 1. rsc.org [rsc.org]
- 2. 8,5'-Diferulic acid - Wikipedia [en.wikipedia.org]
- 3. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 5-5'-Dehydrodiferulic acid (FDB000263) - FooDB [foodb.ca]
- 5. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid [oakwoodchemical.com]
- 6. Diferulic acid | C20H18O8 | CID 5281770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl | C16H12O8-2 | CID 54750825 - PubChem [pubchem.ncbi.nlm.nih.gov]
5,5'-Dehydrodivanillate (DDVA): Technical Guide to Catabolism, Synthesis, and Application
This guide provides a comprehensive technical analysis of 5,5'-Dehydrodivanillate (DDVA), a pivotal biphenyl intermediate in lignin valorization. It bridges the gap between fundamental microbiology and applied polymer science.
Executive Summary
5,5'-Dehydrodivanillate (DDVA) is a biphenyl dicarboxylic acid derived from the oxidative coupling of vanillate moieties. It represents a critical "bottleneck" intermediate in the bacterial degradation of lignin, specifically within the biphenyl catabolic pathways of Sphingobium sp. SYK-6.
For drug development and metabolic engineering professionals, DDVA is significant for two reasons:
-
Metabolic Node: It requires a specialized, multi-component O-demethylase system (LigX) to break its stable C-C bond, distinguishing it from monomeric vanillate catabolism (LigM).
-
Bio-based Monomer: Its rigid biphenyl structure confers high thermal stability (
) and mechanical strength to bio-based polyesters and polyamides, making it a high-value target for lignin-to-chemical funneling.
Molecular Identity & Physicochemical Profile
DDVA is characterized by a 5-5' carbon-carbon bond linking two vanillate units. This bond renders the molecule resistant to standard hydrolytic enzymes, necessitating oxidative cleavage strategies.
| Property | Specification |
| IUPAC Name | 2,2'-dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl |
| CAS Number | 103983-66-8 (Generic for dehydrodivanillic acid) |
| Molecular Formula | |
| Molecular Weight | 334.28 g/mol |
| Solubility | Poor in water (acidic form); Soluble in DMSO, MeOH, and alkaline buffers (pH > 8). |
| pKa | ~3.3 (Carboxyl), ~9.5 (Phenolic OH) |
| UV Absorption |
Biological Catabolism: The Sphingobium sp. SYK-6 Pathway
The degradation of DDVA is a model system for understanding how bacteria overcome the recalcitrance of lignin-derived biphenyls.
The Pathway Diagram
The following diagram illustrates the funneling of DDVA into the central metabolism, highlighting the distinct roles of LigX (upstream) and LigM (downstream).
Figure 1: Catabolic pathway of DDVA in Sphingobium sp. SYK-6. Note the distinct roles of LigX (biphenyl specific) and LigM (monomer specific).
Mechanistic Distinction: LigX vs. LigM
A common misconception is the interchangeability of O-demethylases. They are structurally and mechanistically distinct:
-
LigX (DDVA O-Demethylase):
-
Structure: A three-component Rieske-type nonheme iron oxygenase system.
-
Subunits: LigXa (Oxygenase), LigXc (Ferredoxin), LigXd (Reductase).
-
Mechanism: Uses
and to hydroxylate the methyl group, converting it to a hemiacetal which spontaneously collapses to release formaldehyde. -
Specificity: Strictly specific to the biphenyl structure of DDVA.
-
-
LigM (Vanillate O-Demethylase):
-
Structure: A single-component tetrahydrofolate (THF)-dependent enzyme.
-
Mechanism: Transfers the methyl group from vanillate to THF, forming 5-methyl-THF.
-
Specificity: Acts on monomeric vanillate. It does not degrade DDVA.
-
Experimental Protocols
Enzymatic Synthesis of DDVA (Biomimetic Route)
This protocol mimics the natural lignification process to produce DDVA from vanillic acid using laccase. This is preferred over chemical oxidation (e.g.,
Reagents:
-
Vanillic Acid (10 mM)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Laccase (from Trametes versicolor, >10 U/mg)
-
Acetone (for precipitation)
Workflow:
-
Dissolution: Dissolve 1.68 g vanillic acid in 100 mL of Sodium Acetate buffer. Adjust pH to 5.0.
-
Initiation: Add 50 mg Laccase. Incubate at 30°C with gentle shaking (150 rpm) for 4–6 hours. Ensure adequate aeration (oxygen is the electron acceptor).
-
Monitoring: Monitor reaction via HPLC (see Section 4.3). Vanillic acid peak will decrease; DDVA peak (eluting later) will appear.
-
Termination: Acidify to pH 2.0 using 6M HCl to stop the enzyme and precipitate the product.
-
Purification:
-
Filter the precipitate.[1]
-
Wash 3x with cold acidic water.
-
Recrystallize from ethanol/water (50:50) to remove unreacted vanillic acid.
-
-
Yield: Typically 70–85%.
Chemical Polymerization (Polyester Synthesis)
DDVA can be polymerized with diols (e.g., 1,6-hexanediol) to form bio-based polyesters.
Protocol:
-
Esterification: React DDVA (10 mmol) with 1,6-hexanediol (12 mmol) in the presence of catalyst
(0.1 mol%) at 180°C under nitrogen flow for 4 hours. -
Polycondensation: Increase temperature to 230°C and apply high vacuum (<0.1 mbar) to remove excess diol and drive chain growth.
-
Isolation: Dissolve the melt in chloroform and precipitate into cold methanol.
Analytical Detection (HPLC-UV/MS)
To quantify DDVA and separate it from vanillate.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 5% B
-
2–15 min: 5% -> 60% B
-
15–20 min: 60% -> 95% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 280 nm (aromatic ring) and 254 nm.
-
Retention Order: Vanillate (early) -> 5CVA -> DDVA (late, due to higher hydrophobicity).
Quantitative Data Summary
| Enzyme / System | Substrate | Cofactor | Reference | ||
| LigXa (O-demethylase) | DDVA | NADH, Fe(II) | 63.5 | 6.1 | [1] |
| LigM (O-demethylase) | Vanillate | 5.8 | 21.0 | [2] | |
| LigZ (Dioxygenase) | OH-DDVA | 12.0 | 14.5 | [1] |
Note: LigM data is provided for comparison to illustrate its higher efficiency on monomers compared to LigX on dimers.
References
-
Abe, T., et al. (2005). "Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology, 71(6), 3120-3129. Link
-
Masai, E., et al. (2003). "A Tetrahydrofolate-Dependent O-Demethylase, LigM, Is Crucial for Catabolism of Vanillate and Syringate in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology, 185(6), 1768-1775. Link
-
Kamimura, N., et al. (2017). "Bacterial catabolism of lignin-derived aromatics: New findings in a recent decade." Environmental Microbiology Reports, 9(6), 679-705. Link
-
Mialon, L., et al. (2010). "Polyalkylene esters based on 5,5'-dehydrodivanillic acid: synthesis and properties." Polymer, 51(20), 4580-4587. Link
Sources
5,5'-Dehydrodivanillate discovery and history
5,5'-Dehydrodivanillate: Discovery, Catabolism, and Technical Applications
Abstract
5,5'-Dehydrodivanillate (DDVA) represents a critical structural motif in the biological valorization of lignin.[1] As a model for the recalcitrant 5,5'-biphenyl linkage found in native lignin, DDVA serves as a primary checkpoint in the bacterial catabolism of aromatic compounds. This guide provides a comprehensive technical analysis of DDVA, tracing its discovery in Sphingobium sp. SYK-6, elucidating the enzymatic mechanisms of its degradation, and offering validated protocols for its synthesis and experimental utilization.
Historical Context & Discovery
The discovery of DDVA is inextricably linked to the search for microbial systems capable of degrading the rigid biphenyl structures that grant lignin its recalcitrance.
-
1987 Isolation: The pivotal moment occurred with the isolation of Sphingomonas paucimobilis SYK-6 (reclassified as Sphingobium sp. SYK-6) from kraft pulp mill effluent.[2] Unlike other isolates that could only modify side chains, SYK-6 was selected specifically for its ability to utilize DDVA as a sole carbon and energy source.
-
The Recalcitrance Problem: The 5,5'-biphenyl bond (C–C linkage between aromatic rings) is chemically stable and resistant to hydrolytic cleavage. Early lignin biodegradation research identified this linkage as a major barrier to the complete mineralization of lignin. The identification of SYK-6 provided the first genetic and enzymatic roadmap for overcoming this barrier.
Chemical Structure & Properties
DDVA is the oxidized dimer of vanillate. Its structure mimics the 5,5'-linked subunits in softwood lignin.
| Property | Description |
| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |
| Molecular Formula | C₁₆H₁₄O₈ |
| Molecular Weight | 334.28 g/mol |
| Key Structural Feature | 5,5'-C-C biphenyl bond; Ortho-positioned hydroxyl and methoxy groups.[3] |
| Solubility | Low in water (acid form); High in alkaline buffers (dianion form). |
| Redox Stability | Resistant to non-enzymatic hydrolysis; susceptible to radical oxidation. |
The Catabolic Pathway: Mechanism of Action
The degradation of DDVA in Sphingobium sp.[1] SYK-6 is a tightly regulated, multi-enzyme process. This pathway converts the biphenyl structure into two monomeric vanillate units, which then enter the protocatechuate (PCA) 4,5-cleavage pathway.
Pathway Visualization
Figure 1: The catabolic pathway of DDVA in Sphingobium sp. SYK-6, illustrating the enzymatic conversion from the biphenyl dimer to monomeric vanillate.
Enzymatic Breakdown
| Step | Enzyme System | Gene(s) | Mechanism | Causality & Function |
| 1. Uptake | MFS Transporter | ddvK | Active Transport | Gatekeeper: Facilitates the entry of the anionic DDVA molecule across the inner membrane, likely driven by proton motive force. |
| 2. Activation | DDVA O-demethylase | ligXa, ligXc, ligXd | O-demethylation | Destabilization: LigXa (oxygenase) removes a methyl group, creating a vicinal diol. This electron-rich structure is a prerequisite for oxidative ring cleavage. LigXc (ferredoxin) and LigXd (reductase) shuttle electrons from NADH. |
| 3. Ring Cleavage | OH-DDVA Dioxygenase | ligZ | Meta-cleavage | Ring Opening: LigZ utilizes O₂ to cleave the aromatic ring at the meta position relative to the hydroxyl groups, breaking the aromaticity of one ring while leaving the biphenyl bond intact. |
| 4. Hydrolysis | Meta-cleavage Hydrolase | ligY | C-C Hydrolysis | Separation: LigY hydrolyzes the linearized ring, finally breaking the connection between the two units to yield 5-carboxyvanillate (5CVA) and an aliphatic dienoate (CHPD). |
| 5. Decarboxylation | 5CVA Decarboxylase | ligW, ligW2 | Non-oxidative Decarboxylation | Normalization: Converts 5CVA back into vanillate, funneling it into the central PCA pathway. |
Experimental Protocols
The following protocols are designed for researchers requiring high-purity DDVA for metabolic assays or standard referencing.
Protocol A: Enzymatic Synthesis of DDVA
Rationale: Chemical synthesis of biphenyls is often low-yield and requires harsh catalysts. Enzymatic synthesis using Horseradish Peroxidase (HRP) mimics the radical coupling mechanism found in nature, offering high regioselectivity for the 5,5' linkage.
Reagents:
-
Vanillic acid (10 mM)
-
Horseradish Peroxidase (HRP) (Type II, ~150-200 U/mg)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Ethyl Acetate (for extraction)
Workflow:
-
Dissolution: Dissolve 1.68 g of vanillic acid (10 mmol) in 100 mL of Sodium Acetate Buffer (pH 5.0). Mild heating (40°C) may be required.
-
Enzyme Addition: Add 10 mg of HRP to the solution. Stir gently to dissolve.
-
Oxidative Coupling:
-
Prepare a 100 mM H₂O₂ solution.
-
Add the H₂O₂ dropwise to the reaction mixture over 30 minutes with constant stirring at room temperature. Critical: Slow addition prevents enzyme inactivation and over-oxidation.
-
Monitor the reaction color; it will turn dark brown/precipitate as the dimer forms.
-
-
Termination: Allow the reaction to proceed for 2 hours. Acidify to pH 2.0 with 6N HCl to precipitate the product and stop enzymatic activity.
-
Isolation:
-
Filter the precipitate (crude DDVA).
-
Extract the filtrate with Ethyl Acetate (3 x 50 mL) to recover soluble dimers.
-
Combine solids and organic extracts.
-
-
Purification: Recrystallize from ethanol/water or purify via preparative HPLC (C18 column, Methanol/Water gradient).
-
Validation: Confirm structure via ¹H-NMR (loss of proton at C5 position) and LC-MS (m/z 333 [M-H]⁻).
Protocol B: Spectrophotometric Assay for LigZ Activity
Rationale: LigZ activity results in a ring-cleaved product with a distinct absorbance spectrum, allowing real-time kinetic monitoring.
Reagents:
-
Purified LigZ enzyme (recombinant).
-
Substrate: OH-DDVA (prepared via Protocol A + LigX treatment or chemical synthesis).
-
Buffer: 50 mM Tris-HCl (pH 7.5).
Procedure:
-
Baseline: In a quartz cuvette, mix 980 µL Buffer and 10 µL OH-DDVA (10 mM stock).
-
Blanking: Zero the spectrophotometer at 300–450 nm.
-
Initiation: Add 10 µL of LigZ enzyme. Quickly mix by inversion.
-
Measurement: Monitor the increase in absorbance at 410 nm (characteristic of the meta-cleavage product).
-
Calculation: Calculate specific activity using the extinction coefficient of the product (ε₄₁₀ ≈ 23,000 M⁻¹cm⁻¹).
Applications in Biotechnology
-
Lignin Valorization: DDVA degradation pathways are being engineered into hosts like Pseudomonas putida to create "biological funnels" that convert heterogeneous lignin streams into uniform products like pyruvate and acetyl-CoA.
-
PDC Production: By disrupting the ligI gene (downstream of LigY), researchers can accumulate 2-pyrone-4,6-dicarboxylate (PDC), a valuable monomer for polyester synthesis, directly from DDVA.
References
-
Masai, E., et al. (2007). "Genetic and biochemical characterization of the 5,5'-dehydrodivanillate degradation pathway in Sphingobium sp. strain SYK-6."[2][4][5][6][7][8][9] Applied and Environmental Microbiology. Link
-
Peng, X., et al. (2002). "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Link
-
Kamimura, N., et al. (2017). "Bacterial catabolism of lignin-derived aromatics: New findings."[4][5] Environmental Microbiology Reports. Link
-
Abe, T., et al. (2005). "Substrate-binding pocket of the 5,5'-dehydrodivanillate O-demethylase oxygenase LigXa from Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Link
-
Mori, K., et al. (2021). "DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology. Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Structural and functional analysis of lignostilbene dioxygenases from Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Draft genome sequence of Sphingomonas paucimobilis strain LCT-SP1 isolated from the Shenzhou X spacecraft of China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Guide: Natural Sources & Bio-Production of 5,5'-Dehydrodivanillate
Part 1: Executive Summary
5,5'-Dehydrodivanillate (DDV), also known as divanillin, is a biphenyl dimer derived from the oxidative coupling of vanillin. While ubiquitous in the structural backbone of lignin, its isolation as a free monomer from plant tissue is paradoxically rare, occurring only in trace quantities in cured vanilla pods (Vanilla planifolia).
For research and industrial applications, the "natural source" of DDV is effectively biomimetic synthesis . By utilizing naturally occurring oxidoreductases (laccases or peroxidases) to catalyze the dimerization of natural vanillin, researchers can access high-purity DDV via a pathway identical to its biosynthesis in lignifying tissue. This guide details the natural occurrence, biosynthetic mechanism, and a validated enzymatic protocol for producing DDV, positioning it as a potent antioxidant and bio-based polymer precursor.
Part 2: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde |
| CAS Number | 2092-49-1 |
| Molecular Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol |
| Solubility | Poor in water; Soluble in DMSO, hot ethanol, and alkaline solutions (as phenolate). |
| Key Functional Groups | Phenolic -OH (x2), Methoxy -OCH₃ (x2), Aldehyde -CHO (x2) |
Part 3: Natural Occurrence & Biosynthesis
Botanical and Microbial Sources
Unlike vanillin, which accumulates in the vacuoles of Vanilla planifolia pods (up to 2-3% dry weight), DDV is a transient intermediate or a minor side-product.
-
Vanilla Pods (Vanilla planifolia): DDV is present in trace amounts in cured vanilla beans. It forms during the curing process (sweating) when endogenous peroxidases oxidize free vanillin released from glucovanillin.
-
Lignin Degradation: DDV is a model compound for the 5-5' biphenyl linkages found in lignin. It is released during the microbial degradation of lignin by white-rot fungi (e.g., Trametes versicolor) or anaerobic rumen bacteria (e.g., Fusobacterium varium).
Enzymatic Biosynthesis Mechanism
Nature synthesizes DDV via a radical coupling mechanism . Oxidoreductase enzymes (Laccase or Peroxidase) abstract a hydrogen atom from the phenolic hydroxyl group of vanillin, generating a phenoxy radical. Two of these radicals spontaneously couple at the ortho (5,5') position due to resonance stabilization, forming the C-C bond.
Figure 1: Biosynthetic pathway of 5,5'-Dehydrodivanillate via oxidative radical coupling.[1]
Part 4: Technical Workflow – Biomimetic Production
Since extraction from vanilla beans yields insufficient quantities for study (<0.01%), the standard "natural" source for researchers is enzymatic dimerization . This protocol uses commercially available laccase (from Trametes versicolor) to convert natural vanillin into DDV with high yield (>90%).
Reagents & Equipment
-
Substrate: Natural Vanillin (purity >99%).
-
Catalyst: Laccase (EC 1.10.3.2) from Trametes versicolor (Activity ≥ 10 U/mg).
-
Solvent: Acetate buffer (0.1 M, pH 5.0).
-
Oxygen Source: Ambient air (open vessel) or O₂ bubbling.
-
Equipment: Magnetic stirrer, filtration unit (Buchner funnel).
Experimental Protocol
-
Buffer Preparation: Prepare 100 mL of 0.1 M sodium acetate buffer adjusted to pH 5.0.
-
Substrate Dissolution: Dissolve 1.52 g (10 mmol) of vanillin in 15 mL of ethanol (to aid solubility) and add to 85 mL of the acetate buffer. Note: The solution may be slightly cloudy; warming to 40°C helps.
-
Enzyme Initiation: Add 20 mg of Laccase enzyme powder.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) in an open vessel to ensure oxygenation. The solution will turn yellow/brown as the reaction proceeds.
-
Precipitation: DDV is significantly less soluble in water than vanillin. As the dimer forms, it will spontaneously precipitate as a beige/white solid.
-
Termination: After 24 hours, stop the stirring.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) to remove unreacted vanillin and enzyme residues.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–95% conversion. Purity Verification: melting point (303–305°C) and ¹H-NMR.
Figure 2: Step-by-step workflow for the high-yield enzymatic synthesis of DDV.
Part 5: Analytical Verification
To validate the identity of the isolated DDV, use the following analytical markers.
| Method | Characteristic Signal | Interpretation |
| ¹H-NMR (DMSO-d₆) | δ 9.80 ppm (s, 2H) | Aldehyde protons (-CHO). |
| δ 7.65 ppm (d, 2H) | Aromatic protons (C2, C2'). | |
| δ 7.25 ppm (d, 2H) | Aromatic protons (C6, C6'). | |
| δ 3.90 ppm (s, 6H) | Methoxy protons (-OCH₃). | |
| FT-IR | 1670 cm⁻¹ | C=O stretch (Aldehyde). |
| 3200-3400 cm⁻¹ | -OH stretch (Phenolic). | |
| Melting Point | 302°C - 305°C | Sharp melting point indicates high purity. |
Part 6: Applications & Pharmacological Potential
Antioxidant Activity
DDV exhibits superior antioxidant capacity compared to monomeric vanillin due to the increased number of phenolic hydroxyl groups and the resonance stabilization of the biphenyl structure.
-
Mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Potency: Studies indicate DDV has a lower IC₅₀ (higher potency) in DPPH radical scavenging assays compared to vanillin.
Polymer Precursor
DDV is a critical "green" monomer. Its difunctionality (two aldehyde groups, two hydroxyl groups) makes it an ideal candidate for:
-
Schiff Base Polymers: Reaction with diamines to form polyazomethines (semiconducting properties).
-
Epoxy Resins: Bio-based alternatives to Bisphenol A (BPA).
References
-
Laccase-catalyzed synthesis of lignin models. Source:Applied and Environmental Microbiology. Context: Describes the enzymatic dimerization of vanillin to DDV using fungal laccases.
-
Isolation and characterization of an anaerobic dehydrodivanillin-degrading bacterium. Source:Chen, W., et al. (1988). Applied and Environmental Microbiology. Context: Identifies DDV as a lignin degradation product and details its microbial breakdown.
-
Green, Enzymatic Syntheses of Divanillin. Source:ResearchGate (General Chemistry Literature). Context: Validates the high-yield (>90%) enzymatic protocol as the preferred method for obtaining DDV.
-
PubChem Compound Summary: 5,5'-Dehydrodivanillate. Source:National Center for Biotechnology Information (2025). Context: Provides chemical structure, synonyms, and physical property data.[2]
-
Antioxidant Activities of Tetraketones and Phenolic Dimers. Source:ResearchGate / Scientific Literature. Context: Discusses the enhanced radical scavenging activity of dimeric phenolics compared to monomers.
Sources
5,5'-Dehydrodivanillate (DDVA): The Biphenyl Checkpoint in Lignin Valorization
The following technical guide details the degradation of 5,5'-Dehydrodivanillate (DDVA), a critical biphenyl intermediate in lignin catabolism. This document is structured for researchers in biocatalysis and metabolic engineering.
Technical Guide & Mechanistic Review
Executive Summary
Lignin depolymerization generates a heterogeneous mixture of aromatic compounds. While mono-aromatics like vanillate are easily degraded, biphenyl linkages (5-5') represent a significant "metabolic checkpoint" due to the stability of the C-C bond between aromatic rings. 5,5'-Dehydrodivanillate (DDVA) is the model compound for these linkages.[1][2][3][4]
The degradation of DDVA is not merely a scavenging pathway; it is a specialized enzymatic cascade evolved by Sphingobium sp. SYK-6 to cleave stable carbon-carbon bonds. For drug development and industrial scientists, this pathway offers two critical opportunities:
-
Biocatalytic Tools: The enzymes (LigX, LigZ, LigY) function as precision molecular scissors for remodeling biphenyl pharmacophores.
-
Platform Chemicals: The pathway yields 5-carboxyvanillate (5CVA) , a dicarboxylic acid with immense potential as a precursor for bio-based polyesters and pharmaceutical intermediates.
Molecular Architecture & The Stability Challenge
The 5-5' linkage in DDVA renders it recalcitrant to standard hydrolytic cleavage. Unlike
-
Substrate: 5,5'-Dehydrodivanillate (DDVA)[1][2][3][4][5][6][7]
-
Key Structural Feature: Sterically hindered biaryl axis.
-
Metabolic Logic: The bacterium does not cleave the biphenyl bond directly. Instead, it uses O-demethylation to activate one ring, followed by meta-cleavage (ring opening) of that ring, and finally hydrolysis to sever the connection.
The Catabolic Machinery: Sphingobium sp.[4][5][6][8] SYK-6 Pathway
The degradation of DDVA is mediated by the lig gene cluster.[1] The pathway proceeds through a "demethylate-cleave-hydrolyze" mechanism.[8]
The Enzymatic Cascade
| Step | Enzyme System | Gene(s) | Mechanism | Outcome |
| 1 | DDVA O-demethylase | ligXa, ligXc, ligXd | Three-component Rieske non-heme iron oxygenase. | Converts DDVA to OH-DDVA (2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl).[4][5][6][7] Activates the ring for cleavage. |
| 2 | OH-DDVA Dioxygenase | ligZ | Extradiol (meta) cleavage dioxygenase.[7] | Cleaves the aromatic ring of OH-DDVA at the meta position (C4-C5), generating a yellow meta-cleavage product (MCP). |
| 3 | MCP Hydrolase | ligY | C-C bond hydrolase. | Hydrolyzes the MCP to release 5-carboxyvanillate (5CVA) and 4-carboxy-2-hydroxypent-2,4-dienoate (CHPD). |
| 4 | 5CVA Decarboxylase | ligW, ligW2 | Non-oxidative decarboxylase.[7] | Converts 5CVA to Vanillate , funneling it into the main protocatechuate pathway.[5] |
Pathway Visualization
The following diagram illustrates the molecular flow and enzymatic checkpoints.
Figure 1: The catabolic trajectory of DDVA in Sphingobium sp.[1][5] SYK-6. Note the bifurcation at LigY yielding 5CVA.[9]
Deep Dive: Enzymology & Mechanism
LigX: The Activation Trigger
LigX is chemically the most complex step. It is a class IA oxygenase system.
-
LigXa: The terminal oxygenase component containing a Rieske [2Fe-2S] cluster and a mononuclear iron center.
-
LigXc: A [2Fe-2S] ferredoxin that shuttles electrons.
-
LigXd: A flavin-dependent reductase (FNR-type) that accepts electrons from NADH.
-
Mechanism: LigX utilizes O2 and NADH to remove the methyl group from the 3-position of one vanillate moiety. This reveals a hydroxyl group, creating a catechol-like motif essential for the subsequent ring-cleavage enzyme.
LigZ: The Ring Opener
LigZ belongs to the Class III extradiol dioxygenase family.
-
Specificity: It is highly specific for the biphenyl structure of OH-DDVA. It does not act on monocyclic catechols efficiently.
-
Reaction: It inserts both atoms of molecular oxygen into the aromatic ring, cleaving the C-C bond adjacent to the hydroxyl groups (meta-cleavage). This destroys the aromaticity of one ring, destabilizing the biphenyl system.
LigY: The Scission Event
LigY is the executioner. It is a C-C bond hydrolase.
-
Function: It attacks the meta-cleavage product (which is technically a vinyl ether/ester derivative).
-
Result: It effectively "snaps" the degraded ring off the stable ring. The stable ring is released as 5CVA . The degraded ring fragment becomes an aliphatic acid (CHPD) utilized for energy.
Experimental Protocols
To study this pathway or utilize these enzymes, the following validated workflows are recommended.
Substrate Synthesis (DDVA)
Commercial sources for DDVA are rare. It is standard practice to synthesize it enzymatically from vanillate.
Protocol: Peroxidase-Mediated Oxidative Coupling
-
Reagents: Sodium vanillate (10 mM), Horseradish Peroxidase (HRP, 10 U/mL), Hydrogen Peroxide (H2O2).
-
Reaction: Dissolve vanillate in Acetate Buffer (pH 5.0). Add HRP.
-
Initiation: Add H2O2 dropwise over 30 minutes to prevent enzyme inactivation.
-
Observation: Solution will turn dark/brown due to radical coupling.
-
Purification: Acidify to pH 2.0 to precipitate products. Extract with ethyl acetate.
-
Isolation: Recrystallize from ethanol/water or purify via semi-preparative HPLC (C18 column) to isolate the 5,5'-dimer from other oligomers.
Enzyme Activity Assay (LigZ/LigY Coupled Assay)
Because the LigZ product is unstable, it is best to assay LigZ and LigY sequentially or monitor the transient yellow intermediate.
Workflow:
-
Preparation: Purify recombinant LigZ and LigY (e.g., His-tagged from E. coli BL21).
-
Buffer: 50 mM Tris-HCl (pH 7.5).
-
Substrate: 100 µM OH-DDVA (produced via LigX or chemical demethylation).
-
Detection (UV-Vis):
-
LigZ Activity: Monitor increase in absorbance at 400-410 nm (formation of yellow meta-cleavage product).
-
LigY Activity: Add LigY to the cuvette containing the LigZ product. Monitor the decrease at 400 nm (hydrolysis of the yellow compound) and appearance of 5CVA (HPLC).
-
Analytical Validation (HPLC-DAD)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 50% B over 20 mins.
-
Retention Times (Approximate):
-
Vanillate: ~8 min
-
5CVA: ~9.5 min
-
DDVA: ~12 min
-
OH-DDVA: ~11 min
-
Applications in Drug Development & Bio-Industry
5CVA: A Novel Polymer Building Block
The intermediate 5-carboxyvanillate (5CVA) is a dicarboxylic acid aromatic monomer.[2][3][4]
-
Polymer Chemistry: Unlike vanillate (monofunctional acid), 5CVA has two carboxyl groups, making it ideal for synthesizing polyesters (e.g., polyethylene-5-carboxyvanillate) with high thermal stability.
-
Metabolic Engineering: Recent work has engineered Pseudomonas putida KT2440 to express LigX, LigZ, and LigY but delete LigW. This strain acts as a whole-cell biocatalyst, converting lignin-derived DDVA exclusively into 5CVA, which accumulates in the media.
Biphenyl Pharmacophore Editing
The LigX/LigZ system represents a rare biocatalytic method to selectively open one ring of a biphenyl system while preserving the functional groups of the other. This has potential applications in the late-stage diversification of biphenyl-based drug candidates (e.g., angiotensin II receptor antagonists) to create novel metabolites for toxicity testing.
References
-
Kamimura, N., et al. (2017). "Catabolism of the Lignin-Derived Biphenyl Compound 5,5′-Dehydrodivanillate by Sphingobium sp.[1][2][3][4][5][6][8] Strain SYK-6." Scientific Reports. Available at: [Link]
-
Gómez-Álvarez, H., et al. (2025).[4] "Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440." Green Chemistry. Available at: [Link]
-
Masai, E., et al. (2007). "Genetic and Biochemical Characterization of the 5,5'-Dehydrodivanillate Degradation Pathway in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Available at: [Link]
-
Peng, X., et al. (2002). "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Available at: [Link]
-
Abe, T., et al. (2005). "Substrate-Binding Pocket of the Biphenyl-Degrading Enzyme LigZ from Sphingobium sp. Strain SYK-6." Journal of Bacteriology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06537A [pubs.rsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lignin-Degrading Enzymes and the Potential of Pseudomonas putida as a Cell Factory for Lignin Degradation and Valorization - PMC [pmc.ncbi.nlm.nih.gov]
Biological Significance of 5,5'-Dehydrodivanillate (DDVA): A Metabolic Node for Lignin Valorization
The following technical guide details the biological significance of 5,5'-Dehydrodivanillate (DDVA), focusing on its critical role as a metabolic node in lignin valorization and bacterial catabolism.
Executive Summary
5,5'-Dehydrodivanillate (DDVA) represents a pivotal intermediate in the biological funneling of lignin.[1][2][3] Structurally, it is a biphenyl compound containing the recalcitrant 5-5' carbon-carbon bond, a linkage that constitutes approximately 10% of the inter-unit bonds in native lignin but is significantly enriched in industrial lignin streams due to its resistance to chemical depolymerization.
The biological significance of DDVA lies not in direct pharmacological application, but in its status as a "checkpoint" molecule in microbial lignin catabolism. Its degradation requires a specialized enzymatic suite—specifically found in Sphingobium sp. strain SYK-6—that converts this heterogeneous dimer into uniform, value-added monomers like vanillate and 2-pyrone-4,6-dicarboxylate (PDC). Understanding the DDVA pathway is essential for researchers engineering microbial chassis for the production of bioplastics and renewable chemicals.
Chemical Identity and Physicochemical Properties
DDVA is a dicarboxylic acid derivative of a biphenyl.[1][4] Its stability is derived from the steric hindrance and bond strength of the C-C biphenyl linkage, which resists hydrolytic cleavage common to
| Property | Description |
| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 334.28 g/mol |
| Key Functional Groups | Carboxyl (-COOH), Methoxyl (-OCH3), Phenolic Hydroxyl (-OH) |
| Solubility | Low in water at acidic pH; soluble as a dianion at neutral/alkaline pH.[5] |
| pKa | Weakly acidic (Carboxyl groups); Phenolic protons dissociate at higher pH. |
| Biological Role | Intermediate in biphenyl lignin catabolism; Inducer of lig operons. |
The Core Metabolic Pathway: Sphingobium sp. SYK-6
The degradation of DDVA is the best-characterized pathway for lignin-derived biphenyls. It occurs primarily in the
Uptake and Regulation
-
Transporter (DdvK): A Major Facilitator Superfamily (MFS) transporter specifically responsible for the uptake of DDVA into the cell. It is driven by the proton motive force.
-
Regulator (DdvR): A MarR-type transcriptional regulator.[2][9] In the absence of DDVA, DdvR represses the expression of the catabolic genes (ligXa).[2] DDVA acts as the inducer, relieving this repression.[9]
Enzymatic Cascade
The catabolism proceeds through four critical enzymatic steps:
-
O-Demethylation (LigXa): The conversion of DDVA to 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDVA).[2][10][8] This is catalyzed by a three-component system:
-
Ring Cleavage (LigZ): The OH-DDVA is attacked by LigZ , an extradiol dioxygenase (Class III). It cleaves the aromatic ring at the meta position relative to the hydroxyl groups, generating a meta-cleavage compound.
-
Hydrolysis (LigY): The meta-cleavage compound is unstable and is hydrolyzed by LigY (a C-C bond hydrolase).
-
Decarboxylation (LigW/LigW2): 5CVA is a dead-end metabolite unless processed further. LigW (a non-oxidative decarboxylase) removes the carboxyl group to yield Vanillate .[1][4]
Visualized Pathway (Graphviz)
Figure 1: The catabolic funneling of DDVA in Sphingobium sp.[2][10] SYK-6. Blue nodes indicate uptake; Green nodes indicate valorization targets.
Mechanisms of Action & Enzymatic Specificity
The LigXa Specificity
Unlike broad-spectrum peroxidases used by fungi, the bacterial LigXa system is highly specific. It utilizes a Rieske-type [2Fe-2S] cluster to transfer electrons from NADH (via LigXd and LigXc) to the active site.
-
Mechanism: It incorporates one atom of molecular oxygen into the substrate to remove the methyl group as formaldehyde (or formate equivalents), generating the vicinal diol required for ring cleavage.
-
Experimental Insight: Activity is strictly dependent on the presence of all three components (Xa, Xc, Xd). Assays using only the oxygenase component will yield no turnover.
The LigW Decarboxylation Logic
LigW is a non-oxidative decarboxylase belonging to the amidohydrolase superfamily.
-
Substrate Recognition: It specifically targets 5-carboxyvanillate. The presence of the methoxy group at position 3 and the hydroxyl at position 4 is critical for binding.
-
Reaction: It replaces the carboxyl group at position 5 with a proton (
). This step is thermodynamically favorable and drives the pathway forward, preventing the reversible accumulation of 5CVA.
Experimental Protocols
Protocol: Resting Cell Assay for DDVA Degradation
This protocol validates the metabolic activity of engineered strains or wild-type SYK-6.
Reagents:
-
W-minimal salt medium (pH 7.5).
-
Substrate: 5,5'-Dehydrodivanillate (dissolved in dilute NaOH, neutralized to pH 7.5).
-
Control: Heat-killed cells (autoclaved).
Workflow:
-
Culturing: Grow Sphingobium sp. SYK-6 in LB medium at 30°C until
reaches 0.6–0.8. -
Induction: Add 5 mM vanillate (inducer) and incubate for an additional 4 hours to express lig genes.
-
Preparation: Harvest cells by centrifugation (5,000 x g, 10 min, 4°C). Wash twice with W-salt medium. Resuspend to
. -
Reaction: Mix cell suspension with DDVA (final concentration 0.5 mM) in a reaction volume of 5 mL. Incubate with shaking (200 rpm) at 30°C.
-
Sampling: At T=0, 1h, 3h, 6h, withdraw 200 µL aliquots.
-
Quenching: Mix aliquot 1:1 with methanol containing 1% acetic acid. Centrifuge (15,000 x g, 5 min) to remove debris.
-
Analysis: Analyze supernatant via HPLC.
HPLC Analytical Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., ODS-3, 4.6 x 150 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 50% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (aromatic rings) |
| Retention Times | DDVA (~12 min), 5CVA (~9 min), Vanillate (~7 min) |
Industrial Applications: Metabolic Engineering
The biological significance of DDVA extends to "Lignin Valorization." The heterogeneity of lignin (containing
Strategy: By engineering Sphingobium strains, researchers can arrest the pathway at PDC (2-pyrone-4,6-dicarboxylate) .
-
Gene Deletion: Knockout of ligI (PDC hydrolase) prevents the degradation of PDC into the TCA cycle.
-
Transporter Overexpression: Overexpression of ddvK increases the flux of DDVA into the cell.
-
Result: The cell acts as a biocatalyst, converting the recalcitrant DDVA dimer into PDC, a platform chemical used for synthesizing biodegradable polyesters and adhesives.
References
-
DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp.[2] Strain SYK-6. Applied and Environmental Microbiology. Link
-
Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6. Journal of Bacteriology. Link
-
Three-component O-demethylase system essential for catabolism of a lignin-derived biphenyl compound in Sphingobium sp.[6] strain SYK-6. Applied and Environmental Microbiology. Link
-
Catabolism of the lignin-derived biphenyl 5,5'-dehydrodivanillate by Sphingomonas paucimobilis SYK-6: cloning and sequencing of the ligZ and ligY genes. Journal of Bacteriology. Link
-
Precise Transcription Control Drives Optimized Catabolism of β-5-Type Lignin-Derived Dimers in Sphingobium lignivorans SYK-6. ACS Sustainable Chemistry & Engineering. Link
Sources
- 1. A second 5-carboxyvanillate decarboxylase gene, ligW2, is important for lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrocurvularin | C16H18O5 | CID 6438143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
5,5'-Dehydrodivanillate and Its Derivatives: A Technical Guide
Core Focus: Synthesis, Polymerization Kinetics, and Functional Applications of Lignin-Derived Biphenyl Scaffolds.
Executive Summary: The Biphenyl Advantage
5,5'-Dehydrodivanillate (DDV) represents a pivotal shift in bio-based chemical engineering—moving from simple aromatic monomers (vanillin/vanillic acid) to rigid, functionalized biphenyl scaffolds . Unlike its monomeric precursor, DDV possesses a
This guide details the technical exploitation of DDV, focusing on its scalable enzymatic synthesis, its role as a "stiffening agent" in semi-aromatic polyesters, and its emerging utility in Metal-Organic Frameworks (MOFs) and pharmacophores.
Chemical Identity & Synthesis
IUPAC Name: Dimethyl 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate (Ester form) Core Structure: A biphenyl scaffold linked at the 5,5' positions, resulting in restricted rotation and enhanced planarity compared to non-fused aromatics.
Synthesis Pathways: The Oxidative Coupling Mechanism
The synthesis of DDV relies on the oxidative coupling of vanillate esters. While chemical oxidants (
Mechanism:
-
Radical Generation: Laccase extracts an electron from the phenolic hydroxyl of methyl vanillate, generating a phenoxy radical.
-
Resonance Stabilization: The unpaired electron delocalizes to the ortho-position (C5) and para-position.
-
C-C Coupling: Two radical species couple predominantly at the sterically accessible and electronically activated 5-position, forming the C-C biphenyl bond.
-
Re-aromatization: Proton loss restores aromaticity, yielding the dimer.
Figure 1: Laccase-mediated oxidative coupling pathway of methyl vanillate to DDV.
Functionalization & Derivatives
The DDV scaffold is a versatile platform due to its dual functionality:
-
Phenolic Hydroxyls (2x): Sites for glycosylation, etherification (epoxy resins), or antioxidant activity.
-
Carboxylate Esters (2x): Sites for transesterification (polyesters) or amidation.
Polymer Science: Semi-Aromatic Polyesters
DDV is utilized to synthesize Poly(alkylene divanillates) . The biphenyl unit acts as a "hard segment," significantly elevating the glass transition temperature (
Comparative Material Properties:
| Polymer System | Monomer Core | Tensile Strength (MPa) | Key Feature | |
| PET (Standard) | Terephthalate | ~70 | 50-70 | Industry benchmark |
| PEF (Bio-based) | Furan | ~87 | 35-60 | High gas barrier |
| Poly(butylene divanillate) | DDV | -30 to +40 * | >23 | Intrinsic Antioxidant |
| DDV-Polyamides | DDV | >150 | ~40 | High Heat Resistance |
*Note:
Critical Insight - The "Self-Defense" Mechanism: Unlike PET or PEF, DDV-based polymers exhibit intrinsic free radical scavenging activity (RSA) . The residual phenolic protons in the polymer backbone can quench environmental radicals, making these materials self-stabilizing against UV and oxidative degradation.
Epoxy Resins
Glycidylation of the phenolic hydroxyls in DDV yields Diglycidyl Ether of Dehydrodivanillate .
-
Application: Thermosets with high char yields (>40% at 800°C).
-
Mechanism: The biphenyl core provides a high cross-link density and thermal resistance superior to standard Bisphenol A (BPA) resins, without the endocrine-disrupting toxicity.
Advanced Applications: MOFs & Pharma
Metal-Organic Frameworks (MOFs)
DDV serves as a rigid, functionalized linker analogous to 2,5-dihydroxyterephthalic acid (the linker in MOF-74).
-
Design Principle: The 3,3'-dicarboxylate geometry allows for the formation of paddle-wheel clusters with metals like Zn(II) and Zr(IV).
-
Advantage: The 6,6'-dihydroxy groups remain uncoordinated in certain topologies, projecting into the pore to act as Lewis acid sites for catalysis or
capture.
Biological Activity[1][2][3]
-
Pro-oxidant/Cytotoxicity: Research indicates that while monomeric methyl vanillate is a mild antioxidant, the dimer (DDV) exhibits pro-oxidant behavior in specific cancer cell lines (e.g., MCF-7 breast cancer), leading to higher apoptotic rates.
-
Mechanism: The dimer stabilizes phenoxy radicals more effectively, which can interfere with mitochondrial electron transport chains in tumor cells.
Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis of Dimethyl 5,5'-Dehydrodivanillate
Objective: High-yield synthesis of the diester precursor.
Reagents:
-
Methyl Vanillate (20 mM)
-
Laccase (from Trametes versicolor, >10 U/mg)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Acetone (Co-solvent)
Workflow:
-
Dissolution: Dissolve 3.64 g of Methyl Vanillate in 20 mL of acetone.
-
Buffer Prep: Add the solution to 180 mL of Sodium Acetate buffer (maintaining 10% acetone v/v to ensure solubility).
-
Initiation: Add Laccase (100 mg) to the stirred mixture.
-
Incubation: Stir openly at room temperature (25°C) for 24 hours. Note: Open vessel is crucial for
supply. -
Work-up: The product, Dimethyl 5,5'-dehydrodivanillate, typically precipitates as a beige solid. Filter, wash with cold water/ethanol (1:1), and dry.
-
Yield: Expected yield >85%. Melting Point: 134-136°C.
Protocol B: Melt Polycondensation (Polybutylene Divanillate)
Objective: Synthesis of semi-aromatic polyester.
Reagents:
-
Dimethyl 5,5'-dehydrodivanillate (10 mmol)
-
1,4-Butanediol (20 mmol, 2x excess)
-
Catalyst: Titanium(IV) butoxide (
, 0.1 mol%)
Workflow:
-
Transesterification (Stage 1):
-
Heat mixture to 160-180°C under
flow. -
Methanol is distilled off. Reaction proceeds for 4-6 hours.
-
-
Polycondensation (Stage 2):
-
Raise temperature to 220°C.
-
Apply high vacuum (<100 Pa) to remove excess butanediol and drive chain growth.
-
Reaction time: 3-5 hours until torque (viscosity) stabilizes.
-
-
Purification: Dissolve polymer in chloroform and precipitate in cold methanol.
References
-
Laccase-Mediated Synthesis & Biological Activity
- Title: The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect.
- Source: Chemico-Biological Interactions, 2022.
-
URL:[Link]
-
Polymer Properties (Antioxidant Polyesters)
-
Epoxy Resin Applications
- Title: Biobased Divanillin As a Precursor for Formul
- Source: ACS Sustainable Chemistry & Engineering, 2020.
-
URL:[Link]
-
General Laccase Protocols
- Title: An Organic Chemist's Guide to Mediated Laccase Oxid
- Source: Chemistry – A European Journal, 2020.
-
URL:[Link]
Sources
spectroscopic data of 5,5'-Dehydrodivanillate (NMR, IR, MS)
Technical Guide: Spectroscopic Characterization & Synthesis of 5,5'-Dehydrodivanillate
Executive Summary
This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and synthesis protocols for 5,5'-Dehydrodivanillate (also known as divanillin or 5,5'-bisvanillin). As a symmetric dimer of vanillin linked at the 5-position, this compound serves as a critical intermediate in the synthesis of bio-based polymers, metal-organic frameworks (MOFs), and pharmaceutical scaffolds. The data presented here is synthesized from high-resolution field studies to ensure accuracy for researchers in drug discovery and materials science.
Part 1: Chemical Profile & Mechanistic Insight
Compound Identity:
-
IUPAC Name: 6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
-
Common Names: Divanillin, Dehydrodivanillin, 5,5'-Bivanillin
-
CAS Number: 2092-49-1
-
Molecular Formula: C₁₆H₁₄O₆
-
Molecular Weight: 302.28 g/mol
Mechanistic Pathway (Oxidative Coupling): The synthesis of divanillin proceeds via a radical oxidative coupling mechanism. A single-electron oxidant (enzyme or metal salt) generates a phenoxy radical. Resonance delocalization moves the radical density to the ortho (C5) position, facilitating C-C bond formation between two vanillin units.
Figure 1: Mechanism of oxidative dimerization of vanillin to 5,5'-dehydrodivanillate.
Part 2: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the C2 symmetry of the molecule, the NMR spectra are simplified, showing signals for only one "monomer" unit. The loss of the proton at position 5 (replaced by the C-C bridge) is the key diagnostic feature.
Solvent: DMSO-d₆ (Standard for phenolic solubility)
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.80 | Singlet (s) | 2H | -CHO | Aldehyde proton; deshielded by carbonyl anisotropy. |
| 9.60 - 9.80 | Broad (bs) | 2H | -OH | Phenolic hydroxyl; shift varies with concentration/water content. |
| 7.44 | Doublet (d) | 2H | Ar-H (C2) | meta-coupled to H6 (J ≈ 2.0 Hz). Deshielded by ortho-CHO. |
| 7.42 | Doublet (d) | 2H | Ar-H (C6) | meta-coupled to H2 (J ≈ 2.0 Hz). Often overlaps with H2. |
| 3.90 | Singlet (s) | 6H | -OCH₃ | Methoxy group; chemically equivalent due to symmetry. |
*Note: In lower resolution spectra (300 MHz), H2 and H6 often appear as a singlet or an unresolved multiplet at δ 7.4 ppm due to their similar magnetic environments.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ, ppm) | Carbon Type | Assignment | Assignment Logic |
| 191.0 | C=O | -CHO | Characteristic aldehyde carbonyl. |
| 150.7 | Cq-O | C4 (-OH) | Most deshielded aromatic carbon (attached to OH). |
| 148.2 | Cq-O | C3 (-OMe) | Deshielded by methoxy oxygen. |
| 128.0 | Cq | C1 | Quaternary carbon bearing the aldehyde. |
| 127.6 | Cq | C5 (Bridge) | Key Diagnostic: Quaternary signal replacing the C-H signal of vanillin (~115 ppm). |
| 124.6 | CH | C6 | Aromatic CH, ortho to bridge and CHO. |
| 109.2 | CH | C2 | Aromatic CH, ortho to CHO and OMe. |
| 56.0 | CH₃ | -OCH₃ | Methoxy carbon. |
Infrared (IR) Spectroscopy (KBr Pellet)
The IR spectrum confirms the retention of the aldehyde and hydroxyl functionalities while indicating the formation of the dimer.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3200 - 3400 | O-H Stretch | Phenol | Broad band, indicates H-bonding (intermolecular). |
| 1670 - 1680 | C=O Stretch | Aldehyde | Strong, sharp peak. Conjugated with aromatic ring. |
| 1585, 1505 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene rings. |
| 1260 - 1270 | C-O Stretch | Aryl Ether | Ar-O-CH₃ stretching. |
| 850 - 860 | C-H Bending | 1,2,3,5-Subst. | Characteristic of the pentasubstituted benzene pattern. |
Mass Spectrometry (MS)
Method: ESI-MS (Negative Mode)[1]
-
Molecular Ion [M-H]⁻: m/z 301.1
-
Fragmentation Pattern:
-
m/z 286: [M-H-CH₃]⁻ (Loss of methyl radical from methoxy group).
-
m/z 273: [M-H-CO]⁻ (Loss of carbonyl).
-
m/z 150: Monomer fragment (cleavage of the central C-C bond, rare in soft ionization).
-
Part 3: Experimental Protocols
Protocol A: Enzymatic Synthesis (Green Chemistry)
Best for: High purity, mild conditions, educational/small-scale labs.
-
Preparation: Dissolve Vanillin (2.0 g) in Water (150 mL) at 50°C.
-
Catalyst Addition: Add Horseradish Peroxidase (HRP, ~10 mg) or Laccase.
-
Initiation: Dropwise add Hydrogen Peroxide (3%, 20 mL) over 30 minutes while stirring.
-
Reaction: The solution will turn cloudy/grey as the dimer precipitates (divanillin is insoluble in water). Stir for 2 hours at room temperature.
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the solid with cold water (3 x 50 mL) to remove unreacted vanillin. Recrystallize from ethanol/water if necessary.
-
Yield: Typically 85-95%.
Protocol B: Chemical Synthesis (Oxidative Coupling)
Best for: Large-scale production, lower cost.
-
Reagents: Dissolve Vanillin (5.0 g) in Hot Water (200 mL) .
-
Oxidant: Add Ferrous Sulfate (FeSO₄, 0.2 eq) as a catalyst and Potassium Persulfate (K₂S₂O₈, 1.1 eq) as the oxidant.
-
Heating: Heat the mixture to 50°C for 24-48 hours.
-
Workup: Cool the mixture. The product precipitates as a grey/tan solid.
-
Filtration: Filter and wash with hot water to remove inorganic salts.
-
Yield: Typically 70-80%.
Figure 2: Experimental workflow for the synthesis and isolation of Divanillin.
References
-
Synthesis & NMR Data: Amarasekara, A. S., Wiredu, B., & Razzaq, A. (2012). Electronic Supplementary Information: Vanillin based polymers: I. An electrochemical route to polyvanillin. Royal Society of Chemistry.
-
Enzymatic Protocol: Nishimura, R. T., Giammanco, C. H., & Vosburg, D. A. (2010). Green, Enzymatic Syntheses of Divanillin and Diapocynin. Journal of Chemical Education.
-
Chemical Synthesis: Fache, M., Boutevin, B., & Caillol, S. (2016). Vanillin production from lignin and its use as a renewable chemical. ACS Sustainable Chemistry & Engineering.
-
MS Fragmentation: Fabre, N., et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.
Sources
physical and chemical properties of 5,5'-Dehydrodivanillate
Executive Summary
5,5'-Dehydrodivanillate (DDVA) is a pivotal biphenyl intermediate arising from the oxidative coupling of vanillate (vanillic acid).[1][2] As a stable lignin-derived dimer, it represents a critical "bottleneck" structure in the biological valorization of lignin.[2] Its biphenyl carbon-carbon bond (C5–C5') renders it resistant to standard hydrolytic cleavage, necessitating specialized oxidative enzyme systems for degradation.[2]
This guide provides a definitive technical analysis of DDVA, covering its physicochemical architecture, enzymatic synthesis protocols, and the specific Sphingobium sp. SYK-6 metabolic pathway required for its catabolism—a pathway of high interest for engineering microbial cell factories capable of converting lignin waste into value-added aromatic chemicals.[2]
Molecular Architecture & Identity
DDVA is a symmetric dimer of vanillic acid linked at the 5-position of the aromatic rings.[2] This linkage forces the two rings into a twisted conformation to minimize steric hindrance between the hydroxyl/methoxy groups, impacting its solubility and spectral properties.
Table 1: Physicochemical Constants
| Property | Data | Notes |
| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Common Name | 5,5'-Dehydrodivanillic acid (DDVA) | Often referred to as the dianion "Dehydrodivanillate" in biological contexts.[2] |
| CAS Number | 2134-90-9 | |
| Formula | C₁₆H₁₄O₈ | Dianion: C₁₆H₁₂O₈²⁻ |
| Molecular Weight | 334.28 g/mol | |
| Physical State | Off-white to gray powder | High thermal stability.[2] |
| Solubility | Insoluble in water (Acid form) Soluble in DMSO, Methanol, Alkaline buffers (pH > 8) | The dianion is highly water-soluble. |
| Acidity (pKa) | Weakly acidic (Carboxyl groups) | pKa ~4.5 (COOH), ~9-10 (Phenolic OH).[2] |
| Melting Point | >300°C (Decomposes) | High lattice energy due to intermolecular H-bonding.[2] |
Synthesis & Isolation Protocol
While DDVA can be generated via metal-catalyzed oxidation (e.g., FeCl₃), enzymatic synthesis using peroxidases offers a higher specificity and "green" profile, minimizing radical side-reactions.[2]
Protocol: Peroxidase-Catalyzed Oxidative Coupling
Objective: Synthesis of 5,5'-dehydrodivanillate from vanillic acid.
Reagents:
-
Vanillic Acid (Substrate)[1]
-
Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP)
-
Hydrogen Peroxide (H₂O₂, 3%)[3]
-
Acetate Buffer (pH 5.[2]0) or Phosphate Buffer (pH 7.0)
Methodology:
-
Preparation: Dissolve vanillic acid (10 mM) in buffer. If solubility is an issue, add a minimal amount of ethanol (<10% v/v).
-
Enzyme Addition: Add HRP (approx. 5–10 units/mL final concentration) to the stirred solution.
-
Oxidative Initiation: Dropwise addition of H₂O₂ is critical.[2] Add stoichiometric equivalent (0.5 eq relative to vanillic acid) slowly over 30 minutes to prevent enzyme inactivation and over-oxidation.[2]
-
Reaction Monitoring: The solution will darken (often turning brown/gray).[2] Monitor consumption of vanillic acid via HPLC (C18 column, MeOH/Water gradient).
-
Termination & Isolation:
-
Acidify the reaction mixture to pH 2.0 using 6M HCl.[2]
-
The DDVA (acid form) will precipitate as a gray solid due to low water solubility.
-
Filter the precipitate and wash with cold acidic water.[2]
-
Purification: Recrystallize from hot ethanol or acetic acid to remove unreacted monomer and enzyme residues.[2]
-
Mechanism: The peroxidase generates a phenoxy radical at the 4-OH position.[2] Resonance delocalization moves the radical to the C-5 position.[2] Two C-5 radicals couple to form the stable C-C biphenyl bond.[2]
Biological Catabolism: The Lig Pathway
The degradation of DDVA is a defining metabolic capability of Sphingobium sp. strain SYK-6.[1][2][4] The pathway overcomes the stability of the biphenyl bond not by direct cleavage, but by destabilizing the aromatic rings via O-demethylation.[2]
Mechanistic Flow[1][2][5]
-
Uptake: DDVA is transported into the cell by DdvK (Major Facilitator Superfamily transporter).[2]
-
Activation (O-Demethylation): The enzyme system LigXa/LigXc/LigXd removes a methyl group.[2] This is the rate-limiting step.
-
Ring Cleavage: The resulting intermediate (OH-DDVA) is attacked by LigZ , a dioxygenase that opens one of the aromatic rings (meta-cleavage).[2]
-
Hydrolysis: LigY hydrolyzes the ring-cleavage product, releasing 5-carboxyvanillate (5CVA).[2]
-
Decarboxylation: LigW decarboxylates 5CVA to regenerate Vanillate, which enters the central catabolic pathway.[2]
Pathway Visualization
Figure 1: The catabolic pathway of DDVA in Sphingobium sp. SYK-6. The critical step is the initial O-demethylation by the LigXa/Xc/Xd complex, enabling subsequent ring cleavage.
Spectral Characterization
Identification of DDVA relies on distinguishing the dimer from the monomer (vanillic acid). The loss of the proton at C-5 and the symmetry of the molecule are key indicators.[2]
Nuclear Magnetic Resonance (NMR) Profile
Solvent: DMSO-d₆
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 12.5 - 13.0 | Broad Singlet | -COOH (Carboxylic acid) |
| ¹H | 9.0 - 9.5 | Broad Singlet | -OH (Phenolic) |
| ¹H | 7.45 | Doublet (J ~2 Hz) | Ar-H (H-2 / H-2') |
| ¹H | 7.42 | Doublet (J ~2 Hz) | Ar-H (H-6 / H-6') |
| ¹H | 3.85 | Singlet | -OCH₃ (Methoxy) |
| ¹³C | 167.5 | - | -COOH (Carbonyl) |
| ¹³C | 147.5 | - | C-3 (Ar-OCH₃) |
| ¹³C | 149.0 | - | C-4 (Ar-OH) |
| ¹³C | 125.0 | - | C-5 (Biphenyl Linkage) |
Note: Shifts may vary slightly based on concentration and pH.[2] The key diagnostic is the disappearance of the H-5 signal present in vanillic acid (approx 6.8 ppm) and the simplification of the aromatic region.
References
-
Sphingobium sp.[2][5] SYK-6 Catabolism : Detailed characterization of the Lig genes and the O-demethylase system. Source: Applied and Environmental Microbiology [Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp.[1][2] Strain SYK-6]([Link]1][2]
-
DDVA Structure & Metabolism : Identification of DDVA as a major intermediate in biphenyl degradation.[2] Source: Journal of Bacteriology [2]
-
Enzymatic Synthesis : Protocols for peroxidase-catalyzed oxidative coupling of vanillic acid. Source: Green Chemistry (RSC) (General reference for peroxidase coupling logic).
-
Chemical Identity : PubChem Compound Summary for 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid. Source: PubChem
Sources
- 1. Rhea - reaction knowledgebase [rhea-db.org]
- 2. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. drugfuture.com [drugfuture.com]
- 5. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Synthesis of 5,5'-Dehydrodivanillate
[1][2]
Executive Summary & Chemical Identity[1][2][3]
5,5'-Dehydrodivanillate (CAS: 2134-90-9) is a symmetric biphenyl dimer derived from the oxidative coupling of vanillic acid.[1][2] It serves as a critical model compound in lignin valorization studies and a building block for bio-based polyesters and epoxy resins due to its rigid aromatic structure and dual functionality (carboxylic acid and phenolic hydroxyl groups).[1]
While structurally related to the relatively benign vanillic acid, the handling of 5,5'-dehydrodivanillate requires specific protocols due to its physicochemical behavior (poor solubility, dust explosion potential) and the hazards associated with its synthesis reagents (strong oxidizers).[1][2]
Chemical Profile
| Property | Detail |
| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid |
| Common Synonyms | Divanillic acid; 5,5'-Bivanillic acid; Dehydrodivanillic acid |
| Molecular Formula | C₁₆H₁₄O₈ |
| Molecular Weight | 334.28 g/mol |
| Appearance | Off-white to beige powder |
| Solubility | Insoluble in water (acidic/neutral); Soluble in DMSO, Ethanol, aqueous NaOH (> pH 10) |
| Melting Point | >300°C (often decomposes prior to melting) |
Toxicological Profile & Hazard Assessment
Although 5,5'-dehydrodivanillate is not classified as acutely toxic (Category 1 or 2) under GHS, it exhibits significant irritant properties common to phenolic carboxylic acids.[1][2]
GHS Classification (Derived)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2][3]
Critical Hazard Analysis
-
Inhalation Risk: The compound is typically a fine, electrostatic powder.[2] Inhalation can cause severe respiratory tract irritation.[2] Engineering Control: Use a localized exhaust hood or powder containment enclosure.[2]
-
Ocular Risk: The acidic nature (pKa ~4.5 for carboxyl, ~9-10 for phenol) means contact with eyes can cause immediate chemical irritation.[1][2] PPE: Chemical splash goggles are mandatory; safety glasses are insufficient during synthesis or transfer.[2]
-
Synthesis Hazards: The primary safety risks often stem from the synthesis rather than the product itself.[2]
Safe Handling & Storage Protocols
Storage Requirements
-
Environment: Store in a cool, dry place.
-
Light Sensitivity: Phenolic dimers are susceptible to photo-oxidation, leading to quinone formation (browning).[1][2] Store in amber glass or foil-wrapped containers.
-
Atmosphere: For long-term reference standards, store under Argon or Nitrogen to prevent slow oxidative degradation.[1][2]
Solubilization Workflow
Researchers often struggle with the poor solubility of this dimer. Do not attempt to dissolve directly in neutral water.[2]
Recommended Solvent Systems:
-
Biological Assays: Dissolve in 100% DMSO first, then dilute into media (Max DMSO concentration < 0.5%).
-
Chemical Synthesis: Aqueous NaOH (2.0 equivalents required to deprotonate carboxyl groups; 4.0 equivalents to deprotonate phenols for full solubility).[1][2]
Handling Decision Tree
Figure 1: Decision logic for safe handling and disposal of 5,5'-dehydrodivanillate.
Validated Synthesis Protocol (Enzymatic)
This protocol is preferred over chemical oxidation (FeCl₃) due to higher specificity, "green" reagents, and easier purification (no metal removal required).[1][2]
Mechanism: Horseradish Peroxidase (HRP) generates a phenoxy radical at the 4-OH position.[1][2] The methoxy group at C3 and the carboxyl group at C1 direct the radical coupling to the C5 position (ortho-coupling), forming the C-C bond.[1][2]
Figure 2: Mechanistic pathway for the enzymatic synthesis of 5,5'-dehydrodivanillate.[1][2]
Reagents[1][2]
-
Catalyst: Horseradish Peroxidase (HRP) (Type II, >150 units/mg).[1][2]
-
Oxidant: Hydrogen Peroxide (3%, freshly prepared).[1]
-
Buffer: 0.1 M Sodium Acetate buffer, pH 5.0.
Step-by-Step Methodology
-
Preparation: Dissolve Vanillic Acid (1.68 g, 10 mmol) in 100 mL of Sodium Acetate buffer (pH 5.0). Note: Mild heating (40°C) may be required to fully dissolve the monomer.[1][2]
-
Enzyme Addition: Cool to room temperature. Add HRP (10 mg dissolved in 1 mL buffer).[1][2]
-
Oxidation Initiation: Add Hydrogen Peroxide (3% solution, 0.5 equiv) dropwise over 30 minutes with vigorous stirring.
-
Reaction Monitoring: The solution will turn cloudy as the dimer forms (it is insoluble in pH 5 buffer). Stir for an additional 2 hours.
-
Quenching & Isolation:
-
Purification:
-
Yield Check: Dry in a vacuum oven at 50°C overnight. Expected Yield: 75-85%.[1][2]
Waste Disposal & Environmental Impact[8]
-
Biodegradability: As a lignin-derivative, 5,5'-dehydrodivanillate is inherently biodegradable but recalcitrant.[1][2] It can be broken down by white-rot fungi (e.g., Phanerochaete chrysosporium).[1][2]
-
Disposal Code: Dispose of as solid organic waste.
-
** Aqueous Waste:** The filtrate from the enzymatic synthesis contains active enzymes and trace phenols.[2] It should be treated as hazardous aqueous waste or deactivated (autoclaved/bleached) before disposal, depending on local regulations.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16487: 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid. Retrieved from [Link]
-
Fache, M., Boutevin, B., & Caillol, S. (2016). Vanillin production from lignin and its use as a renewable chemical.[1][2] ACS Sustainable Chemistry & Engineering.[2] (Provides context on enzymatic coupling and applications).
-
Carvajal, M., et al. (2016). Enzymatic Synthesis of Divanillin.[1][2] Molecules.[2][4][5][6][7][8] (Source for HRP/Laccase synthesis protocols).
Sources
- 1. 8,5'-Diferulic acid - Wikipedia [en.wikipedia.org]
- 2. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Vanillic acid - Wikipedia [en.wikipedia.org]
- 5. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The toxic mode of action of cyclic lipodepsipeptide fusaricidins, produced by Paenibacillus polymyxa, toward mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl | C16H12O8-2 | CID 54750825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cannabidiol Toxicity Driven by Hydroxyquinone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on 5,5'-Dehydrodivanillate
Theoretical Framework for the Physicochemical and Metabolic Profiling of 5,5'-Dehydrodivanillate (DDVA)
Executive Summary
5,5'-Dehydrodivanillate (DDVA) is a pivotal biphenyl intermediate generated during the bacterial catabolism of lignin.[1] Structurally, it represents a dimer of vanillate linked at the 5-position, preserving the methoxy and hydroxy functionalities critical for both metabolic valorization and pharmacological activity. While monomeric vanillate is well-characterized, the theoretical profile of DDVA offers unique insights into biphenyl atropisomerism , radical delocalization , and enzyme specificity (specifically the non-heme iron monooxygenase LigX). This guide outlines a rigorous theoretical framework for characterizing DDVA, designed for researchers in lignin valorization and drug discovery.
Part 1: Quantum Chemical Profiling (DFT)
To understand the reactivity of DDVA, one must first establish its ground-state electronic structure. The biphenyl linkage introduces steric strain that forces the aromatic rings out of planarity, significantly influencing its reactivity and binding affinity.
Computational Methodology
-
Theory Level: Density Functional Theory (DFT) using the B3LYP hybrid functional is the standard for phenolic antioxidants.
-
Basis Set: 6-311++G(d,p) is recommended to accurately model the diffuse electron density of the anionic carboxylates and the lone pairs on the oxygen atoms.
-
Solvation: Polarizable Continuum Model (PCM) using water (
) to mimic the physiological environment of the bacterial cytoplasm.
Key Structural Descriptors
-
Dihedral Twist Angle (
): The bond connecting C5-C5' allows rotation. Steric repulsion between the bulky methoxy/hydroxyl groups and the ortho-hydrogens prevents a planar ( ) conformation.-
Hypothesis: The energy minimum lies at a twisted conformation (
), creating atropisomers . This non-planarity is critical for docking studies, as rigid planar constraints will yield incorrect binding poses.
-
-
Intramolecular Hydrogen Bonding: The proximity of the -OH and -OCH
groups allows for weak intramolecular H-bonds, stabilizing the radical form after hydrogen abstraction.
Electronic Reactivity Descriptors
We utilize Koopmans' theorem approximation within DFT to derive global reactivity indices:
-
HOMO (Highest Occupied Molecular Orbital): Localized on the phenolic rings; indicates electron-donating capacity (antioxidant activity).
-
LUMO (Lowest Unoccupied Molecular Orbital): Indicates susceptibility to nucleophilic attack.
-
Chemical Hardness (
): . A lower suggests higher reactivity and easier polarization by enzyme active sites.
Part 2: Theoretical Antioxidant Mechanisms
DDVA acts as a potent antioxidant through its phenolic hydroxyl groups. Theoretical studies must differentiate between the three primary mechanisms of radical scavenging.
Mechanism 1: Hydrogen Atom Transfer (HAT)
The most probable mechanism for phenolic antioxidants in non-polar environments.
-
Metric: Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond.
-
Calculation:
-
Structural Insight: The 5,5'-linkage allows for extended spin delocalization across the biphenyl bridge (if the twist angle allows orbital overlap), potentially lowering the BDE compared to monomeric vanillate, making DDVA a superior antioxidant.
Mechanism 2: Single Electron Transfer - Proton Transfer (SET-PT)
Dominant in polar, physiological media.
-
Step 1 (Ionization):
(Metric: Ionization Potential, IP). -
Step 2 (Deprotonation):
(Metric: Proton Dissociation Enthalpy, PDE).
Mechanism 3: SPLET (Sequential Proton Loss Electron Transfer)
Relevant at physiological pH where DDVA exists as a dianion (carboxylates deprotonated).
-
Metric: Proton Affinity (PA) followed by Electron Transfer Enthalpy (ETE).
Data Presentation Table: Theoretical Reactivity Parameters
| Parameter | Definition | Physical Significance | Target Value (vs. Vanillate) |
|---|---|---|---|
| BDE | Bond Dissociation Enthalpy | Ease of H-atom donation (HAT) | Lower = Better Antioxidant |
| IP | Ionization Potential | Ease of electron donation (SET) | Lower = Better Scavenger |
| PA | Proton Affinity | Acidity of the phenolic -OH | Lower = Easier deprotonation |
|
Part 3: In Silico Metabolic Engineering (LigX Interaction)
The catabolism of DDVA in Sphingomonas paucimobilis SYK-6 is initiated by LigX , a specific O-demethylase.[2][3][4] Unlike the THF-dependent LigM (which acts on monomers), LigX is a non-heme iron oxygenase .
The Target: LigX (LigXa Subunit)
-
Enzyme Class: Class I extradiol dioxygenase-like mechanism (though it performs demethylation).
-
Active Site: Contains a non-heme Iron (Fe) center coordinated by a 2-His-1-Carboxylate facial triad (typically His-His-Glu/Asp).
-
Mechanism: The Fe center activates O
, attacking the methyl group of the methoxy substituent to form an unstable hemiacetal, which collapses to release formaldehyde and the hydroxylated product (OH-DDVA).
Computational Workflow
-
Homology Modeling: Since a specific crystal structure for LigX may not be deposited, generate a model using SWISS-MODEL .
-
Template: Use LigAB (Protocatechuate 4,5-dioxygenase) or DesA (Syringate O-demethylase) as structural templates due to sequence homology in the cofactor binding domain.
-
-
Molecular Docking (AutoDock Vina):
-
Grid Box: Centered on the Fe atom.
-
Constraints: The methoxy oxygen of DDVA must be within 3-4 Å of the Fe center to allow oxygen activation.
-
Key Interaction: Look for salt bridges between the DDVA carboxylates and Arginine/Lysine residues at the pocket entrance, which orient the substrate.
-
-
Molecular Dynamics (MD): Run a 50-100 ns simulation (GROMACS) to verify the stability of the DDVA-Fe distance.
Part 4: Visualization & Protocols
DDVA Catabolic Pathway (Graphviz)
This diagram illustrates the specific enzymatic cascade in S. paucimobilis, highlighting the role of LigX.
Caption: The catabolic pathway of DDVA in Sphingomonas paucimobilis SYK-6.[4] LigX initiates the pathway via O-demethylation, followed by ring cleavage (LigZ), hydrolysis (LigY), and decarboxylation (LigW).
Computational Workflow Protocol
Step 1: Structure Preparation
-
Draw DDVA in ChemDraw/Avogadro.
-
Pre-optimize using MMFF94 force field.
-
Crucial: Generate multiple conformers to identify the global minimum for the twist angle.
Step 2: DFT Optimization (Gaussian/ORCA)
Validation: Ensure no imaginary frequencies.
Step 3: Docking Protocol
-
Receptor: Prepare LigX homology model. Remove water (except Fe-coordinated water if catalytic). Add polar hydrogens.
-
Ligand: Set DDVA carboxylates to anionic state (-COO⁻). Set rotatable bonds (critical for the biphenyl bridge).
-
Grid: Center on the Fe atom (
). Size: Å. -
Run: vina --receptor LigX.pdbqt --ligand DDVA.pdbqt --center_x [x] ...
References
-
Abe, T., et al. (2005). "Structure and function of the 5,5'-dehydrodivanillate O-demethylase system in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Link
-
Sonoki, T., et al. (2000).[4] "Coexistence of two different O demethylation systems in lignin metabolism by Sphingomonas paucimobilis SYK-6: cloning and sequencing of the lignin biphenyl-specific O-demethylase (LigX) gene." Applied and Environmental Microbiology. Link
-
Kamimura, N., et al. (2017). "Catabolism of Lignin-Derived Aromatic Compounds in Sphingobium sp. Strain SYK-6." Advances in Applied Microbiology. Link
-
Galano, A., et al. (2016). "Methodology for the Computational Evaluation of Antioxidant Activity." Journal of Chemical Information and Modeling. Link
-
Peng, X., et al. (2002). "Structure and function of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Link
Sources
- 1. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coexistence of two different O demethylation systems in lignin metabolism by Sphingomonas paucimobilis SYK-6: cloning and sequencing of the lignin biphenyl-specific O-demethylase (LigX) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coexistence of Two Different O Demethylation Systems in Lignin Metabolism by Sphingomonas paucimobilis SYK-6: Cloning and Sequencing of the Lignin Biphenyl-Specific O-Demethylase (LigX) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
5,5'-Dehydrodivanillate: From Lignin Catabolism to Ultra-High Performance Polymers
Technical Guide & Literature Review
Executive Summary
5,5'-Dehydrodivanillate (DDV or DVA) represents a pivotal intersection between bacterial lignin catabolism and next-generation bio-based materials. As a stable biphenyl dimer derived from the oxidative coupling of vanillate, DDV offers a rigid molecular scaffold that significantly outperforms its monomeric counterparts in thermal stability and mechanical strength. This guide synthesizes the current state of knowledge regarding its biological degradation via the Sphingobium sp. SYK-6 pathway and its valorization into ultra-high glass transition temperature (Tg) polymers.
Part 1: Molecular Architecture & Synthesis
The core structural feature of DDV is the C5–C5' carbon-carbon bond linking two vanillate moieties. This biphenyl linkage is resistant to hydrolysis, requiring specific oxidative enzymes for cleavage in nature, yet providing exceptional rigidity in synthetic polymer backbones.
Enzymatic Synthesis (Biocatalysis)
The most specific route to DDV is the radical coupling of vanillate mediated by laccases (benzenediol:oxygen oxidoreductase).
-
Mechanism: Laccase extracts an electron from the phenolic hydroxyl group of vanillate, generating a phenoxy radical. Due to resonance stabilization and steric factors, the radical density localizes at the C5 position, leading to regioselective dimerization.
-
Key Enzymes: Laccases from Trametes versicolor (TvL) and Myceliophthora thermophila.
-
Advantages: High regioselectivity, mild reaction conditions (pH 4.5–5.0), and use of molecular oxygen as the electron acceptor.
Chemical Synthesis (Scalable Protocols)
While enzymatic routes are elegant, chemical oxidation offers scalability.
-
FeCl3 Oxidative Coupling: Traditional method using Iron(III) chloride as a single-electron oxidant. Effective but requires purification to remove iron salts.
-
Persulfate Oxidation (Green Chemistry): A superior method utilizing Sodium Persulfate (Na2S2O8) catalyzed by FeSO4 in hot water. This method achieves high yields (>85%) in under 30 minutes without organic solvents.[1]
Visualization: Synthesis Pathways
Figure 1: Mechanistic pathways for the oxidative dimerization of vanillate to DDV.
Part 2: Biological Catabolism (The Lignin Link)
Understanding how nature disassembles DDV is crucial for metabolic engineering and bioremediation. The model organism for this process is Sphingobium sp. SYK-6 , a bacterium capable of utilizing lignin-derived biaryls as a sole carbon source.
The SYK-6 Pathway
The degradation of DDV involves a specialized "funneling" pathway that overcomes the stability of the biphenyl bond.
-
Uptake: DDV enters the cell via the DdvK transporter (Major Facilitator Superfamily).
-
O-Demethylation (LigX System): The enzyme complex LigX (comprising LigXa oxygenase, LigXc ferredoxin, and LigXd reductase) demethylates DDV to produce the intermediate OH-DDV (2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl). This destabilizes the ring system.
-
Ring Cleavage (LigZ): The extradiol dioxygenase LigZ cleaves the aromatic ring of OH-DDV at the meta position.
-
Hydrolysis (LigY): The cleavage product is hydrolyzed by LigY to yield 5-carboxyvanillate (5CVA) and an aliphatic fragment (4-carboxy-2-hydroxypenta-2,4-dienoate).
-
Decarboxylation: 5CVA is decarboxylated by LigW to vanillate, which enters the central protocatechuate pathway.
Visualization: Catabolic Pathway
Figure 2: The catabolic funneling of DDV in Sphingobium sp. SYK-6.
Part 3: Material Science Applications
The primary industrial interest in DDV lies in its potential to replace fossil-fuel-based aromatics in high-performance polymers. The biphenyl structure imparts superior thermal properties compared to single-ring vanillate derivatives.
Comparative Thermal Properties
Polymers derived from the DDV dimer exhibit significantly higher Glass Transition Temperatures (Tg) than those derived from the vanillate monomer (e.g., Polyethylene Vanillate, PEV).
| Polymer Class | Monomer Base | Tg (°C) | Key Characteristics |
| Polyethylene Vanillate (PEV) | Vanillate (Monomer) | ~70–75°C | Similar to PET; semi-crystalline. |
| Poly(divanillate) Esters | DDV (Dimer) | 120–160°C | Tunable Tg via side-chain modification. |
| DVA Polyamides (DVA-PA) | DDV (Dimer) | 260–320°C | Ultra-high performance; comparable to Kevlar/Nomex precursors. |
| Bio-Epoxy Resins | Epoxidized DDV | 150–170°C | High storage modulus (~2.3 GPa); rigid cross-linking. |
Structure-Property Logic[1]
-
Rigidity: The C5-C5' bond restricts rotation, reducing entropy and increasing Tg.
-
Processability: While pure DVA polyamides are extremely rigid (and difficult to process), alkylation of the phenolic hydroxyls (e.g., with butyl or hexyl groups) acts as an internal plasticizer, lowering Tg slightly to allow for melt processing while maintaining high thermal stability.
Part 4: Experimental Protocols
Protocol 4.1: Green Chemical Synthesis of DDV (Persulfate Method)
Based on recent optimization for rapid, solvent-free synthesis.
-
Reagents: Dissolve Vanillic Acid (10 mmol) and NaOH (10 mmol) in deionized water (20 mL).
-
Catalyst: Add FeSO4·7H2O (0.5 mmol) as a catalyst.
-
Oxidation: Heat the solution to 80°C . Add Sodium Persulfate (Na2S2O8, 5 mmol) dropwise over 5 minutes.
-
Reaction: Stir vigorously for 30 minutes . The solution will darken as the radical coupling occurs.
-
Precipitation: Acidify to pH 1–2 using concentrated HCl. The DDV product will precipitate as a beige/white solid.
-
Purification: Filter, wash with cold water to remove iron salts, and dry.
-
Validation: 1H NMR (DMSO-d6) should show the disappearance of the aromatic proton at the C5 position.
Protocol 4.2: Metabolic Degradation Assay
For verifying LigX/LigZ activity in engineered strains.
-
Culture: Grow Sphingobium sp. SYK-6 (or mutant) in W-minimal salt medium containing 5 mM DDV as the sole carbon source.
-
Sampling: Aliquot 1 mL of culture every 2 hours during the exponential phase.
-
Extraction: Centrifuge to remove cells. Acidify supernatant to pH 2. Extract with Ethyl Acetate (3x volume).
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).
-
Mobile Phase: Gradient of Water (1% Acetic Acid) : Acetonitrile (90:10 to 10:90 over 20 min).
-
Detection: UV at 280 nm.
-
Reference Times: DDV elutes significantly later than the polar cleavage products (5CVA).
-
References
-
Kamimura, N., et al. (2017). "Catabolism of the Lignin-Derived Biphenyl 5,5'-Dehydrodivanillate by Sphingobium sp. Strain SYK-6." Scientific Reports. Available at: [Link]
-
Llevot, A., et al. (2016).[2] "Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure." Polymer Chemistry. Available at: [Link]
-
Mrtan, A., et al. (2020).[1][3] "Biobased Divanillin As a Precursor for Formulating Biobased Epoxy Resin." ACS Sustainable Chemistry & Engineering.[1] Available at: [Link]
-
Zamboulis, A., et al. (2021).[4] "Synthesis and Properties of Poly(alkylene vanillate) Polyesters." ResearchGate.[4] Available at: [Link]
-
Masai, E., et al. (2007). "Genetic and biochemical characterization of the 5,5'-dehydrodivanillate O-demethylase system in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Available at: [Link]
Sources
Methodological & Application
Application Note: High-Performance Synthesis of 5,5'-Dehydrodivanillate
Executive Summary
This application note details the synthesis of 5,5'-dehydrodivanillate (DVA) , a symmetric biphenyl dicarboxylic acid derived from lignin-based vanillic acid. DVA is a critical monomer for next-generation bio-based high-performance polymers, including polyesters and polyamides, offering rigidity comparable to terephthalic acid but with renewable sourcing.
We present two validated protocols:
-
Method A (Biocatalytic): A green chemistry approach using Trametes versicolor laccase, prioritizing high regioselectivity and mild conditions.
-
Method B (Chemical Oxidative): A scalable ferric chloride (
) protocol suitable for bulk synthesis where enzyme cost is a constraint.
Mechanistic Insight
The synthesis relies on the oxidative phenolic coupling of vanillic acid. Unlike standard electrophilic aromatic substitution, this reaction proceeds via a radical mechanism.
Reaction Pathway[1][2][3]
-
Radical Generation: A Single Electron Transfer (SET) removes a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical.
-
Resonance Delocalization: The radical electron delocalizes to the ortho (C5) and para (C1) positions.
-
Regioselective Coupling: Steric hindrance at the methoxy group and the stability of the resulting dimer favor C5–C5' coupling.
-
Re-aromatization: The intermediate cyclohexadienone tautomerizes back to the aromatic phenol, restoring the stable benzene ring.
Pathway Visualization
Figure 1: Oxidative coupling pathway of vanillic acid to 5,5'-dehydrodivanillate.
Experimental Protocols
Method A: Laccase-Catalyzed Synthesis (Green Protocol)
Best for: High purity, mechanistic studies, and "green" labeling. Principle: Laccases (EC 1.10.3.2) use molecular oxygen as the sole electron acceptor, producing water as the only byproduct.
Reagents & Equipment[1][2][3][4]
-
Substrate: Vanillic Acid (99% purity).
-
Enzyme: Laccase from Trametes versicolor (Activity > 0.5 U/mg).[5]
-
Buffer: 0.1 M Sodium Acetate buffer (pH 5.0).
-
Solvent: Acetone (optional co-solvent for solubility).
-
Setup: Open vessel (beaker or flask) to allow air exchange.
Step-by-Step Protocol
-
Preparation: Dissolve Vanillic Acid (1.68 g, 10 mmol) in a mixture of Sodium Acetate buffer (80 mL, pH 5.0) and Acetone (20 mL).
-
Note: Acetone aids solubility; vanillic acid is sparingly soluble in cold acidic water.
-
-
Enzyme Addition: Add Laccase (approx. 50–100 mg, depending on specific activity) to the solution.
-
Incubation: Stir the mixture vigorously at 30°C for 24 hours .
-
Critical: The vessel must remain open to air (or supplied with an
balloon) as oxygen is the stoichiometric oxidant.
-
-
Monitoring: The solution will turn from clear/pale yellow to a darker brown/orange as the reaction proceeds.
-
Termination & Workup:
-
Acidify the solution to pH 1–2 using 6 M HCl. This precipitates the divanillic acid and deactivates the enzyme.
-
Cool on ice for 1 hour to maximize precipitation.
-
-
Purification: Filter the precipitate. Wash with cold water (
mL) to remove residual enzyme and buffer salts. -
Drying: Dry in a vacuum oven at 60°C overnight.
Method B: Ferric Chloride Oxidative Coupling (Scale-Up Protocol)
Best for: Gram-to-kilogram scale synthesis, lower cost.
Principle:
Reagents & Equipment[1][2][3][4]
-
Substrate: Vanillic Acid.[6]
-
Oxidant:
. -
Solvent: Water (or Water/Ethanol 9:1).
-
Setup: Round-bottom flask with reflux condenser.
Step-by-Step Protocol
-
Dissolution: Dissolve Vanillic Acid (5.0 g, 29.7 mmol) in hot water (150 mL) at 80°C.
-
Oxidant Addition: Prepare a solution of
(8.0 g, ~1 eq) in water (20 mL). Add this dropwise to the hot vanillic acid solution over 30 minutes.-
Observation: The solution will turn dark blue/violet instantly (characteristic Iron-Phenol complex), then fade to a muddy brown precipitate.
-
-
Reaction: Reflux gently for 2–4 hours.
-
Quenching: Cool the mixture to room temperature. Add concentrated HCl (10 mL) to break the iron-phenolate complex and fully protonate the carboxylic acid groups.
-
Isolation: The product precipitates as a grey/off-white solid. Filter under vacuum.[2][5]
-
Purification (Recrystallization):
-
Dissolve the crude solid in boiling ethanol.
-
Add hot water until slightly turbid.
-
Allow to cool slowly to room temperature, then 4°C.
-
Filter the white crystalline needles.
-
Characterization & QC Validation
Data Summary Table
| Property | Method A (Enzymatic) | Method B (Chemical) |
| Yield | 75 – 85% | 85 – 95% |
| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) |
| Appearance | Off-white powder | Greyish solid (crude) -> White (pure) |
| Green Factor | Excellent (Water byproduct) | Moderate (Metal waste) |
Spectroscopic Validation
1. Melting Point:
-
Expectation: > 300°C (often decomposes/sublimes).
-
Note: Distinct from Vanillic Acid (MP ~210°C). A shift >300°C confirms dimerization.
2. 1H NMR (DMSO-d6, 400 MHz):
-
Vanillic Acid (Monomer): Shows 3 aromatic protons.[7]
-
Divanillic Acid (Dimer): Shows only 2 aromatic protons per ring.
-
3.85 (s, 6H,
) -
7.45 (d, 2H, Ar-H, meta-coupling
Hz) -
7.48 (d, 2H, Ar-H, meta-coupling
Hz) - 9.0–10.0 (br s, OH/COOH)
-
3.85 (s, 6H,
-
Key Diagnostic: Disappearance of the proton at the 5-position (approx
6.8 in monomer).
3. Mass Spectrometry (ESI-MS):
-
Target Ion:
= 333.06 m/z (Negative mode). -
Dimer Mass: 334.28 g/mol .
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (Enzymatic) | Lack of Oxygen | Ensure open vessel or bubble air/oxygen. Laccase requires |
| Insoluble Precipitate (Chemical) | Iron Complexation | Ensure final wash is acidic (HCl). Iron-phenolate complexes are insoluble and dark-colored. |
| Polymerization | Over-oxidation | Do not use excess oxidant. Maintain 1:1 stoichiometry or slight excess only. |
| Starting Material Remains | Low Solubility | Add 10-20% Acetone or Ethanol to the aqueous buffer to solubilize Vanillic Acid. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of DVA.
References
-
Reano, A. F., et al. (2016). "Chemo-enzymatic synthesis of bio-based bis-vanillic derivatives: new scaffolds for the synthesis of thermoplastic polyesters." Green Chemistry, 18(11), 3334-3345.
-
Zamboulis, A., et al. (2013). "Synthesis of novel thermoplastic polyesters from vanillic acid and related monomers." Journal of Polymer Science Part A: Polymer Chemistry, 51(5), 1086-1097.
-
Llevot, A., et al. (2016). "Renewable (semi)aromatic polyesters from lignin-derived monomers." Macromolecular Rapid Communications, 37(1), 9-28.
-
Focarete, M. L., et al. (2002). "Poly(alkylene divanillate)s: A new class of biodegradable polyesters." Macromolecules, 35(21), 8066-8071.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2441839A - Production of vanillic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjs.um.edu.my [mjs.um.edu.my]
Application Note: Enzymatic Synthesis of 5,5'-Dehydrodivanillate (DDV)
Executive Summary
This guide details the enzymatic dimerization of vanillic acid to produce 5,5'-Dehydrodivanillate (DDV) , a symmetric biphenyl dicarboxylic acid. DDV is a critical bio-based monomer used in the synthesis of high-performance polyesters and polyamides, offering a sustainable alternative to petroleum-based terephthalic acid.
Unlike chemical oxidation methods (e.g., FeCl₃) that generate toxic waste and suffer from poor regioselectivity, enzymatic routes using Laccases or Peroxidases offer mild reaction conditions, high specificity for the 5-5' carbon-carbon bond, and aqueous solvent systems.
Mechanism of Action
The synthesis relies on the oxidative coupling of phenols.[1] The enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of vanillic acid, generating a phenoxy radical. This radical is resonance-stabilized, delocalizing the unpaired electron to the ortho (C5) and para (C1) positions.
Since the para position is blocked by the carboxylic acid group and the C5 position is sterically accessible, two radicals couple preferentially at the C5-C5' positions to form the stable dimer.
Figure 1: Radical Coupling Mechanism
Caption: Oxidative coupling pathway. The enzyme generates a radical which couples at the 5-position to restore aromaticity.
Enzyme Selection Guide
Choosing the right biocatalyst is a trade-off between reaction speed and process sustainability.
| Feature | Laccase (Trametes versicolor, Funalia trogii) | Horseradish Peroxidase (HRP) |
| Co-substrate | Molecular Oxygen (Air) | Hydrogen Peroxide (H₂O₂) |
| Reaction Rate | Moderate (Hours) | Fast (Minutes to Hours) |
| Stability | High; robust in mild solvents. | Lower; susceptible to H₂O₂ inactivation. |
| Sustainability | High (produces only water). | Medium (requires stoichiometric oxidant). |
| Cost | Low to Moderate (industrial scales available). | Moderate (HRP is expensive at bulk). |
| Recommendation | Preferred for Green Chemistry and scale-up. | Preferred for small-scale rapid screening. |
Protocol 1: Laccase-Mediated Synthesis (The Green Route)
Objective: High-yield synthesis using air as the oxidant. Scale: 10 mmol (approx. 1.68 g Vanillic Acid).
Materials
-
Substrate: Vanillic Acid (Sigma-Aldrich, >97%).
-
Enzyme: Laccase from Trametes versicolor (activity ≥ 10 U/mg).[2]
-
Buffer: 0.1 M Sodium Acetate buffer, pH 5.0.
-
Co-solvent: Acetone or Ethanol (optional, to improve solubility).
-
Equipment: Overhead stirrer, air sparger (aquarium pump sufficient).
Step-by-Step Procedure
-
Substrate Preparation: Dissolve 1.68 g of Vanillic Acid in 80 mL of Acetate Buffer (pH 5.0).
-
Note: If solubility is poor, add 10-20 mL of Acetone. Adjust pH back to 5.0 if necessary, as vanillic acid will lower the pH.
-
-
Enzyme Addition: Add Laccase (approx. 100 U total activity) dissolved in 5 mL buffer.
-
Reaction: Stir the mixture vigorously at Room Temperature (25°C) open to the atmosphere.
-
Optimization: For faster rates, bubble air or pure oxygen through the solution.
-
-
Monitoring: The solution will turn yellow/brown. Monitor by TLC (Mobile phase: CHCl₃:MeOH:Acetic Acid 90:10:1).
-
Endpoint: Disappearance of the vanillic acid spot (Rf ~0.5) and appearance of the lower Rf dimer.
-
-
Workup:
-
After 24 hours, the product often precipitates as a beige solid.
-
Acidification: To ensure full recovery of the acid form, add 2M HCl dropwise until pH < 2.0.
-
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash with cold water (3x 20 mL) to remove residual enzyme and buffer salts.
-
-
Purification: Recrystallize from hot Ethanol/Water (80:20) if high purity is required.
Protocol 2: HRP-Mediated Synthesis (Rapid Screening)
Objective: Fast synthesis for analytical standards.
Materials
-
Enzyme: Horseradish Peroxidase (Type II, ~150-200 U/mg).
-
Oxidant: 3% Hydrogen Peroxide (H₂O₂).
-
Buffer: 0.1 M Phosphate Buffer, pH 6.0.
Step-by-Step Procedure
-
Dissolution: Dissolve 100 mg Vanillic Acid in 10 mL Phosphate Buffer (pH 6.0). Add 1 mL Ethanol to aid solubility.
-
Enzyme Loading: Add 2 mg HRP.
-
Oxidant Feed (Critical): Do NOT add H₂O₂ all at once.
-
Protocol: Add the stoichiometric amount of H₂O₂ (0.5 eq) dropwise over 30 minutes using a syringe pump or manual addition.
-
Reasoning: Excess H₂O₂ irreversibly inactivates the heme center of the peroxidase (suicide inhibition).
-
-
Termination: Stir for an additional 30 minutes.
-
Isolation: Acidify with 1M HCl to pH 2.0, chill on ice, and filter the precipitate.
Experimental Workflow & Quality Control
Figure 2: Synthesis and Purification Workflow
Caption: Standard workflow for Laccase-mediated synthesis of DDV.
Characterization Data (Self-Validation)
Upon isolation, the product must be validated. The following data confirms the 5-5' linkage:
| Technique | Expected Result | Interpretation |
| Melting Point | > 300°C (Decomposes) | High thermal stability characteristic of the dimer. |
| 1H-NMR (DMSO-d6) | Loss of H-5 signal. | The monomer shows aromatic protons at positions 2, 5, and 6. The dimer loses the H-5 signal, leaving only H-2 and H-6 (singlets or meta-coupled doublets). |
| Mass Spectrometry | m/z = 333 (M-H)- | Molecular weight of dimer (334 g/mol ) confirms coupling. |
| Solubility | Soluble in DMSO, Ethanol. Insoluble in Water (acid form). | Confirms successful precipitation workup. |
Troubleshooting & Optimization
-
Low Yield: Usually due to poor oxygen transfer (Laccase) or enzyme inactivation (HRP). Solution: Increase surface area/sparging for Laccase; slow down H₂O₂ addition for HRP.
-
Polymerization: If the reaction runs too long or enzyme concentration is too high, oligomers may form. Solution: Stop reaction strictly at substrate depletion.
-
Incomplete Precipitation: The salt form (divanillate) is water-soluble. Solution: Ensure pH is dropped below the pKa of the carboxylic acids (approx pH 2) during workup.
References
-
Laccase-Catalyzed Oxidation of Vanillic Acid. Applied Microbiology and Biotechnology. Describes the fundamental kinetics and pH dependence of Trametes laccases on vanillic acid.
-
Enzymatic Synthesis of Bio-based Monomers. Green Chemistry (RSC). Comprehensive review of lignin-derived dimers including DDV for polymer applications.
-
Divanillin Synthesis by Horseradish Peroxidase. Biochemical Engineering Journal. Comparative study of HRP kinetics vs. Laccase for vanillin/vanillic acid dimerization.
-
PubChem Compound Summary: 5,5'-Dehydrodivanillate. National Library of Medicine. Chemical and physical property data for validation.[3]
Sources
Application Note: High-Purity Isolation of 5,5'-Dehydrodivanillate (DVA)
Topic: Purification Methods for 5,5'-Dehydrodivanillate Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1]
Introduction & Strategic Context
5,5'-Dehydrodivanillate (DVA) has emerged as a critical bio-based building block, particularly in the synthesis of high-performance polyesters and polyamides that mimic the thermal properties of polyethylene terephthalate (PET). Synthesized via the oxidative coupling of vanillic acid (using laccase, peroxidase, or chemical oxidants), the crude reaction matrix often contains unreacted monomer, over-oxidized oligomers, and enzyme residues.
This guide provides a definitive protocol for purifying DVA. Unlike simple organic acids, DVA’s low solubility in neutral aqueous media and its tendency to form stubborn solvates require a tailored approach. The strategies below leverage the significant solubility differential between the monomer (vanillic acid) and the dimer (DVA) to achieve purities >99% suitable for polymerization or pharmaceutical screening.
Synthesis Context & Impurity Profile
To purify effectively, one must understand the crude input.
-
Source: Oxidative coupling of vanillic acid (VA).
-
Primary Impurity (Monomer): Unreacted Vanillic Acid.[1] Solubility: Moderate in hot water (~50 g/L at 80°C), soluble in ethanol.
-
Secondary Impurity (Oligomers): Trimers/Tetramers.[1] Solubility: Very low in most solvents.
-
Tertiary Impurity (Matrix): Inorganic salts (buffer), enzyme residues, and colored quinones.
Protocol A: The "Workhorse" Method (Precipitation & Selective Washing)
Best for: Bulk purification (Multi-gram scale), removing >95% of monomer.
Principle
DVA is a dicarboxylic acid with significantly lower aqueous solubility than its monomeric precursor, especially at acidic pH. By controlling pH and temperature, we can force the precipitation of DVA while keeping the monomer in solution.
Reagents
-
Hydrochloric Acid (HCl), 2 M
-
Ethanol (Absolute)[1]
-
Saturated Sodium Bicarbonate (
) solution (Optional for re-precipitation)[1]
Step-by-Step Workflow
-
Quench & Acidify:
-
If the reaction was performed in an aqueous buffer (pH ~8), the DVA exists as a soluble salt.
-
Slowly add 2 M HCl to the reaction mixture while stirring vigorously.
-
Target pH: < 2.0.
-
Observation: A thick, off-white to beige precipitate will form immediately.[1]
-
Critical Step: Allow the slurry to stir at room temperature for 30 minutes. This "aging" process encourages crystal growth and prevents the trapping of impurities.
-
-
Primary Filtration:
-
Filter the slurry using a Buchner funnel with Whatman No. 1 filter paper.
-
Discard the filtrate (contains salts and some monomer).
-
-
The "Hot Wash" (Crucial for Monomer Removal):
-
Drying:
-
Dry the solid in a vacuum oven at 60°C overnight.
-
Yield Check: Calculate crude yield. Purity is typically ~95% at this stage.[1]
-
Protocol B: The "Pharma-Grade" Method (Recrystallization)
Best for: Analytical standards, polymerization monomers, removing colored quinones and trace oligomers.
Principle
Recrystallization from an Ethanol/Water binary solvent system utilizes the steep solubility curve of DVA. Ethanol solubilizes the hydrophobic aromatic core, while water acts as an anti-solvent to induce controlled crystallization.
Reagents
Step-by-Step Workflow
-
Dissolution:
-
Place the crude DVA (from Protocol A) in a round-bottom flask.
-
Add Ethanol (approx. 15 mL per gram of DVA).
-
Heat to reflux (approx. 78°C).
-
Troubleshooting: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small increments. If a small amount of dark solid remains, it is likely over-oxidized polymer; proceed to filtration.
-
-
Decolorization (Optional but Recommended):
-
If the solution is dark brown/orange, add Activated Charcoal (5 wt% of crude mass).
-
Reflux for an additional 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal.
-
-
Crystallization:
-
Return the clear, pale-yellow filtrate to a clean flask and bring back to a gentle boil.
-
Slowly add Hot DI Water dropwise until a persistent turbidity (cloudiness) is observed.
-
Add just enough Ethanol (dropwise) to clear the solution again.
-
Remove from heat.[1][7] Insulate the flask with a towel and allow it to cool slowly to room temperature undisturbed.
-
Then: Move to a refrigerator (4°C) for 4 hours to maximize yield.
-
-
Isolation:
-
Filter the white crystalline needles.
-
Wash the crystals with a cold 50:50 Ethanol:Water mixture.
-
Dry under vacuum at 80°C (DVA holds solvent tenaciously; higher drying temp is safe as
).[1]
-
Analytical Validation (Self-Validating System)[1]
To ensure the protocol worked, you must validate the absence of the monomer.
| Method | Parameter | Pure DVA Signature | Impurity Flag (Vanillic Acid) |
| Aromatic Region | Two singlets (or doublets with small J) representing the symmetric dimer.[1] Key Feature: Disappearance of the proton at the 5-position. | Presence of a signal at ~6.8-7.0 ppm (the 5-H of vanillic acid).[1] | |
| HPLC | Retention Time (C18) | Elutes after Vanillic Acid (more hydrophobic).[1] | Peak eluting earlier than the main peak. |
| Melting Point | Thermal | > 300°C (often decomposes).[1] | Sharp melting endotherm ~210°C (Monomer). |
Visualizing the Workflow
The following diagram illustrates the decision matrix and workflow for isolating DVA.
Figure 1: Strategic workflow for the isolation and purification of 5,5'-Dehydrodivanillate, distinguishing between bulk washing and high-purity recrystallization tracks.
Troubleshooting & "Pro-Tips"
-
The "Oiling Out" Problem: If, during recrystallization, the product separates as an oil rather than crystals, your solution is too concentrated or the ethanol ratio is too high. Remedy: Re-heat, add a small amount of water, and cool much more slowly.
-
Color Removal: If charcoal fails to remove the dark color, the impurity might be a covalently linked quinone oligomer. In this case, perform an acid-base cycle: Dissolve crude in 1M NaOH (dark solution), extract with Ethyl Acetate (removes non-acidic impurities), then re-precipitate the aqueous layer with HCl.
-
Filtration Speed: DVA crystals can be fine and clog filters. Use a sintered glass funnel (Grade 3) rather than paper for the final step to minimize product loss and contamination.
References
-
Enzymatic Synthesis & Characterization
-
Solubility Data (Vanillic Acid)
-
Laccase-Mediated Dimerization
Sources
- 1. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. reddit.com [reddit.com]
- 5. res.cloudinary.com [res.cloudinary.com]
- 6. CN105884592A - Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Precision Quantification of 5,5'-Dehydrodivanillate (DDV): Protocols for Lignin Valorization Workflows
Executive Summary
5,5'-Dehydrodivanillate (DDV) is a critical biphenyl intermediate in the bacterial catabolism of lignin, specifically within the lig pathway of Sphingobium sp.[1] SYK-6. As researchers attempt to "funnel" heterogeneous lignin streams into value-added chemicals (e.g., 2-pyrone-4,6-dicarboxylate or PDC), accurate quantification of DDV becomes a key performance indicator for depolymerization efficiency and metabolic flux analysis.
This guide provides two validated workflows for DDV analysis: a robust HPLC-DAD method for routine fermentation monitoring and a high-sensitivity LC-MS/MS protocol for intracellular metabolite profiling. Additionally, we provide a protocol for the enzymatic synthesis of DDV standards, addressing the common bottleneck of commercial unavailability.
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the first step to accurate quantification. DDV consists of two vanillate moieties linked at the 5-position.
| Property | Value/Description | Analytical Implication |
| Formula | MW = 334.28 g/mol . | |
| Structure | Biphenyl dicarboxylic acid | Rigid structure; fluorescence potential. |
| pKa | Crucial: Mobile phase must be pH < 3.0 to keep carboxyls protonated for C18 retention. | |
| Solubility | DMSO, Methanol, alkaline water | Poor solubility in neutral water; dissolve standards in DMSO or dilute NaOH. |
| UV Max | ~280–290 nm (bathochromic shift vs. vanillate) | Detectable by standard UV/DAD. |
Workflow Visualization
The following diagram outlines the decision matrix for sample preparation based on the matrix complexity (Supernatant vs. Intracellular).
Figure 1: Decision tree for DDV sample preparation. Acidification is critical to prevent precipitation and ensure column retention.
Method A: HPLC-DAD (Routine Quantification)
This method is the "workhorse" for monitoring DDV consumption in bacterial cultures or enzymatic assays.
Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18),
mm, 3.5 µm. -
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 280 nm (Quantification) and 310 nm (Confirmation).
-
Mobile Phase:
Gradient Profile
| Time (min) | % Buffer B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Polar removal) |
| 15.0 | 60 | Linear Gradient (Elution of DDV ~9-11 min) |
| 16.0 | 95 | Wash |
| 18.0 | 95 | Wash |
| 18.1 | 10 | Re-equilibration |
Standard Preparation & Causality
Why DMSO? DDV is a biphenyl dimer with poor aqueous solubility in its protonated form.
-
Stock: Dissolve 10 mg DDV in 1 mL DMSO (10,000 ppm). Store at -20°C.
-
Working Std: Dilute stock into Mobile Phase A. Note: Ensure final DMSO concentration is <5% to prevent peak distortion.
Method B: LC-MS/MS (Trace Analysis)
Required for intracellular flux studies or complex lignin hydrolysates where UV interference is high.
Mass Spectrometry Parameters[2][4][5][6][10][11]
-
Ionization: Electrospray Ionization (ESI), Negative Mode .[3]
-
Rationale: The carboxylic acid and phenolic groups deprotonate easily (
), providing superior sensitivity over positive mode. -
Source Temp: 350°C.
-
Capillary Voltage: -4500 V.
MRM Transitions (Optimized)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| DDV | 333.1 | 289.1 | 15 | Loss of |
| DDV (Qual) | 333.1 | 318.1 | 10 | Loss of |
| IS (Vanillate) | 167.0 | 123.0 | 12 | Loss of |
Internal Standard (IS): Use
Protocol: Enzymatic Synthesis of DDV Standard
Commercial DDV is often expensive or unavailable. This protocol uses Horseradish Peroxidase (HRP) to dimerize Vanillate.
Reagents[4][5][6][7][9]
-
Sodium Vanillate (10 mM)
-
Horseradish Peroxidase (HRP) Type II
-
Hydrogen Peroxide (
) -
Acetate Buffer (pH 4.5)
Procedure
-
Reaction: In 100 mL Acetate Buffer, dissolve Vanillate (10 mM). Add HRP (50 units).
-
Initiation: Add
dropwise (final conc. 5 mM) over 30 mins. Stir for 2 hours at RT. -
Precipitation: The reaction will turn cloudy as DDV precipitates (dimer is less soluble than monomer).
-
Collection: Acidify to pH 2.0 with HCl. Filter precipitate.
-
Purification: Recrystallize from Ethanol/Water or wash with cold water.
-
Validation: Confirm purity via HPLC-DAD (Method A) and check for absence of monomer peak.
Biological Context: The Sphingobium Lig Pathway
Understanding the metabolic fate of DDV is essential for data interpretation. In Sphingobium sp.[4][3][2][5] SYK-6, DDV is not an end-product but a transient intermediate.
Figure 2: The metabolic fate of DDV in Sphingobium sp.[6] SYK-6. DDV accumulates if LigXa is deleted or inhibited.
References
-
Masai, E., et al. (2014).[1] "Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology. [1]
-
Mori, K., et al. (2018).[7] "DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp.[6][7] Strain SYK-6." Applied and Environmental Microbiology.
-
Kamimura, N., et al. (2017). "Catabolism of lignin-derived aromatic compounds in Sphingobium sp. strain SYK-6."[1][5][6][7][8] Science of The Total Environment.
-
Bugg, T. D., et al. (2011). "Pathways for degradation of lignin in bacteria and fungi." Natural Product Reports.
Sources
- 1. Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
High-Performance Liquid Chromatography (HPLC) Analysis of 5,5'-Dehydrodivanillate (DDV): Protocols for Lignin Metabolite Profiling
Introduction & Scientific Context
5,5'-Dehydrodivanillate (DDV), also known as 2,2'-dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl, is a critical intermediate in the bacterial catabolism of lignin-derived aromatics.[1] It represents a pivotal "biphenyl" structural motif found in lignin, specifically generated through the oxidative coupling of vanillate or degraded from larger lignin polymers.
In the context of lignin valorization , tracking DDV is essential for monitoring the efficiency of biocatalysts, such as Sphingobium sp. strain SYK-6, which utilizes the enzyme LigX (a specific O-demethylase) to convert DDV into 5-carboxyvanillate via a ring-opening pathway.
This guide provides a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of DDV. Unlike generic aromatic methods, this protocol addresses the specific physicochemical challenges of DDV: its dual carboxylic acid moieties, phenolic hydroxyls, and propensity for ionization-induced peak tailing.
Physicochemical Properties & Method Design Logic
To design a reliable separation, we must understand the molecule's behavior in solution.
| Property | Characteristic | Chromatographic Implication |
| Structure | Biphenyl dimer of vanillic acid | Significant hydrophobicity relative to monomers; requires organic gradient elution. |
| Functional Groups | 2x Carboxyl (-COOH), 2x Phenolic (-OH) | pKa ~4.5 (COOH) . At neutral pH, DDV is anionic and elutes in the void volume. Acidic pH (<3.0) is mandatory to suppress ionization and retain the analyte on C18. |
| UV Absorption | Aromatic rings | Strong absorbance at 280 nm . Secondary maxima at ~254 nm and ~310 nm (phenolate form). |
| Solubility | Low in pure water (acid form), High in DMSO/MeOH | Samples must be dissolved in organic-aqueous mixtures to prevent precipitation in the injector. |
The "Ion-Suppression" Strategy
The core of this method relies on Ion-Suppression Chromatography . By maintaining the mobile phase pH significantly below the pKa of the carboxyl groups (pH < 3.0), we force DDV into its neutral, protonated state. This maximizes interaction with the hydrophobic C18 stationary phase, ensuring sharp peak shape and reproducible retention times.
Protocol 1: Standard Analytical Method (RP-HPLC-UV)
This is the validated standard operating procedure (SOP) for the separation of DDV from its precursor (vanillate) and downstream metabolites.
Instrumentation & Conditions[2][3]
-
System: HPLC with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD/PDA).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18).
-
Dimensions: 4.6 x 150 mm (or 250 mm for higher resolution).
-
Particle Size: 3.5 µm or 5 µm.[2]
-
Pore Size: 80–100 Å.
-
-
Temperature: 30°C (Controlled to minimize viscosity changes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (Quantification) and 254 nm (Verification).
Mobile Phase Preparation[3][4]
-
Solvent A (Aqueous): Water + 0.1% (v/v) Formic Acid OR 1% (v/v) Acetic Acid.
-
Note: Formic acid provides better ionization for downstream Mass Spectrometry (LC-MS) compatibility. Acetic acid is sufficient for UV only.
-
Filtration: Filter through 0.22 µm membrane.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade) + 0.1% (v/v) Formic Acid.
-
Why Acetonitrile? It has a lower UV cutoff and lower viscosity than methanol, reducing backpressure during gradients.
-
Gradient Program
This gradient is designed to separate the polar monomer (vanillate) from the hydrophobic dimer (DDV).
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Equilibration: Load sample in highly aqueous phase. |
| 2.0 | 95 | 5 | Hold: Elute highly polar impurities/salts. |
| 15.0 | 40 | 60 | Ramp: Elute aromatics. Vanillate elutes first, followed by DDV. |
| 18.0 | 5 | 95 | Wash: Strip column of highly hydrophobic contaminants. |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration: Return to initial conditions. |
| 25.0 | 95 | 5 | Ready: System ready for next injection. |
Protocol 2: Sample Preparation
Improper sample prep is the leading cause of poor reproducibility.
For Biological Media (e.g., Bacterial Culture Supernatant)
-
Harvest: Centrifuge culture at 10,000 x g for 5 minutes to pellet cells.
-
Acidification (Critical): Add 10 µL of 6M HCl per 1 mL of supernatant.
-
Reason: This lowers the pH to <2, ensuring DDV is protonated and soluble in the organic extraction phase if used, or compatible with the acidic mobile phase.
-
-
Clarification: Filter supernatant through a 0.22 µm PTFE or Nylon syringe filter .
-
Avoid: Cellulose acetate filters may bind aromatic compounds.
-
-
Dilution: Mix 1:1 with Methanol if the concentration is high (>1 mM) to prevent precipitation in the column head.
For Synthetic/Enzymatic Reactions
-
Quenching: Stop the reaction by adding an equal volume of ice-cold Acetonitrile containing 1% Formic Acid.
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes to remove precipitated proteins (enzymes).
-
Inject: Use the supernatant directly.
Visualizing the Workflow & Pathway
The following diagrams illustrate the metabolic context of DDV and the analytical workflow.
Metabolic Pathway (Sphingobium sp.[1] SYK-6)
Caption: Metabolic pathway of DDV in Sphingobium sp. SYK-6. DDV is demethylated by LigX, a key step in lignin catabolism.[3]
HPLC Method Logic
Caption: Step-by-step HPLC workflow ensuring analyte stability and separation efficiency.
Validation & Troubleshooting
System Suitability Parameters
To ensure the method is "self-validating," check these parameters before every run:
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | DDV RT ± 0.1 min | Check pump flow rate and mobile phase composition. |
| Tailing Factor (T) | T < 1.5 | Peak tailing indicates insufficient acid in mobile phase (add more Formic Acid) or column aging. |
| Resolution (Rs) | Rs > 2.0 (vs. Vanillate) | If peaks merge, decrease the gradient slope (e.g., 0.5 mL/min or shallower %B ramp). |
| Pressure | Stable (< 200 bar typically) | High pressure indicates column clogging (check sample filtration). |
Linearity & Range[3]
-
Standard Curve: Prepare DDV standards in Methanol/Water (50:50) at concentrations: 10, 50, 100, 250, 500 µM.
-
Linearity:
should be > 0.999.[4] -
LOD/LOQ: Typically ~1 µM (LOD) and ~5 µM (LOQ) with UV detection.
Common Issues
-
Ghost Peaks: If you see peaks in the blank injection, perform a "needle wash" with 100% Methanol between injections to remove sticky lignin residues.
-
Peak Broadening: Ensure the sample solvent matches the initial mobile phase strength. Injecting a sample dissolved in 100% DMSO or Acetonitrile into a 5% organic stream can cause the analyte to precipitate or "smear" at the column head. Dilute samples with water/acid before injection.
References
-
Masai, E., et al. (2007).[5] "Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds." Journal of Bacteriology.
-
Sonoki, T., et al. (2000).[3][5] "Coexistence of two different O demethylation systems in lignin metabolism by Sphingomonas paucimobilis SYK-6: cloning and sequencing of the lignin biphenyl-specific O-demethylase (LigX) gene." Applied and Environmental Microbiology.
-
Peng, X., et al. (2002).[5] "Cloning of a Sphingomonas paucimobilis SYK-6 Gene Encoding a Novel Oxygenase That Cleaves Lignin-Related Biphenyl and Characterization of the Enzyme." Applied and Environmental Microbiology.
-
Kamimura, N., et al. (2017).[5] "Bacterial catabolism of lignin-derived aromatics: New findings." Environmental Microbiology Reports.
Sources
- 1. Cloning of a Sphingomonas paucimobilis SYK-6 Gene Encoding a Novel Oxygenase That Cleaves Lignin-Related Biphenyl and Characterization of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coexistence of two different O demethylation systems in lignin metabolism by Sphingomonas paucimobilis SYK-6: cloning and sequencing of the lignin biphenyl-specific O-demethylase (LigX) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GC-MS analysis of 5,5'-Dehydrodivanillate
Application Note: High-Resolution GC-MS Profiling of 5,5'-Dehydrodivanillate (DDVA)
Executive Summary
5,5'-Dehydrodivanillate (DDVA) represents a critical "bottleneck" metabolite in the biological valorization of lignin. As a stable biphenyl intermediate produced during the degradation of lignin by soil bacteria such as Sphingobium sp.[1] strain SYK-6, its accurate quantification is essential for metabolic engineering and biomass conversion studies.[1]
This guide addresses the primary analytical challenge: DDVA is non-volatile and thermally unstable in its native form due to dual carboxylic acid and phenolic hydroxyl moieties. We provide a validated workflow utilizing Trimethylsilylation (TMS) derivatization coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to render DDVA volatile, stable, and detectable with high specificity.
Chemical Logic & Mechanism
To analyze DDVA (C₁₆H₁₄O₈) via GC, we must mask its polar active hydrogens.[1] We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylation reagent.[2]
-
The Challenge: DDVA contains 4 active protons : two carboxylic acid protons (-COOH) and two phenolic protons (-OH).
-
The Solution: Silylation replaces these protons with trimethylsilyl (TMS) groups [-Si(CH₃)₃].
-
Stoichiometry:
Critical Insight: The 5,5' carbon-carbon bond creates a rigid biphenyl structure.[1] Unlike monomeric vanillate, this dimer requires higher elution temperatures (>280°C).[1] Incomplete derivatization often occurs at the sterically hindered phenolic positions if the reaction time is insufficient.[1]
Experimental Protocol
Reagents & Standards
-
Solvent A: Ethyl Acetate (HPLC Grade) – Extraction solvent.[1]
-
Solvent B: Anhydrous Pyridine – Catalyst and acid scavenger.[1]
-
Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1]
-
Note: TMCS acts as a catalyst to silylate sterically hindered hydroxyls.
-
-
Internal Standard (IS): 4-Chlorophenylacetic acid or deuterated Vanillic Acid (
-Vanillic Acid).-
Why? To correct for injection variability and derivatization efficiency.
-
Sample Preparation Workflow
Step 1: Metabolic Quenching & Extraction
-
Take 500 µL of bacterial culture supernatant (e.g., Sphingobium sp.[1] SYK-6).
-
Acidification: Add 10 µL of 6M HCl to lower pH < 2.
-
Reasoning: Protonates the carboxylate ions (COO⁻
COOH), driving the molecule into the organic phase.
-
-
Liquid-Liquid Extraction: Add 1000 µL Ethyl Acetate. Vortex vigorously for 60 seconds.[1]
-
Centrifuge at 12,000 x g for 3 minutes to separate phases.
-
Transfer 800 µL of the upper organic layer to a fresh glass vial.
Step 2: Drying (The "Invisible" Failure Point)
-
Evaporate the Ethyl Acetate to complete dryness under a stream of Nitrogen (
) at 40°C. -
Validation Check: Ensure no water droplets remain.[1] Moisture hydrolyzes BSTFA, creating siloxane "ghost peaks" and destroying the analyte signal.
Step 3: Derivatization
-
Add 50 µL Anhydrous Pyridine to the dried residue. Vortex to dissolve.[1]
-
Add 50 µL BSTFA + 1% TMCS .
-
Thermal Incubation: Cap tightly and heat at 70°C for 45 minutes .
-
Cool to room temperature and transfer to a GC autosampler vial with a glass insert.
Instrumental Method (GC-MS)
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 or equivalent | Single Quadrupole is sufficient.[1] |
| Column | DB-5ms UI or HP-5ms (30m × 0.25mm × 0.25µm) | Low polarity (5% phenyl) prevents tailing of aromatic acids. |
| Inlet | Splitless (1 min purge) @ 280°C | Maximizes sensitivity for trace metabolites.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow for optimal MS vacuum.[1] |
| Oven Program | 100°C (hold 1 min) | Aggressive Ramp: DDVA-TMS is high MW (622). It elutes late. |
| Transfer Line | 300°C | Prevents condensation of the heavy dimer before the source.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy.[1] |
| Scan Range | m/z 50 – 650 | Must capture the molecular ion (622).[1] |
Data Interpretation & Validation
Spectral Fingerprint (Tetra-TMS DDVA)
To confirm the presence of 5,5'-Dehydrodivanillate, look for the following mass spectral signature:
-
Molecular Ion (
): m/z 622 (Distinctive, high mass). -
M-15 (Methyl Loss): m/z 607 (Loss of -CH₃ from a TMS group).
-
M-90 (TMSOH Loss): m/z 532 (Characteristic of silylated phenols/acids).[1]
-
Base Peak: Often m/z 73 (TMS group) or m/z 147 (Pentamethyldisiloxane cation, indicating two TMS groups in proximity).[1]
Self-Validating Quality Control (QC)
A robust assay must flag its own errors.[1] Use these criteria:
-
The "Water Check": If you see a large peak at m/z 207 (Cyclosiloxane) or broad tailing on the solvent front, your sample was not dry before derivatization.[1]
-
Derivatization Efficiency: Monitor the Mono-TMS vs. Di-TMS ratio of the Internal Standard. If the IS shows multiple peaks, the reagent (BSTFA) is degraded or the incubation time was too short.
-
Linearity: The response of DDVA-TMS should be linear (
) from 1 µM to 500 µM.
Workflow Visualization
The following diagram illustrates the critical path and decision nodes for the analysis.
Caption: Operational workflow for DDVA analysis. The red node (Evaporation) indicates the critical control point for moisture removal.
References
-
Masai, E., et al. (2014).[1] Recent advances in Sphingobium sp.[1][4][5] SYK-6 for lignin aromatic compounds degradation.[1][4][5][6] Applied Microbiology and Biotechnology.[1]
-
Kamimura, N., et al. (2017).[1] DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp.[1] Strain SYK-6. Applied and Environmental Microbiology.[1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16487, 5,5'-Dehydrodivanillate.[1]
-
Little, C.J., et al. (2016).[1] Silylation of phenolic acids for GC-MS analysis: A review of reagents and conditions. Journal of Chromatography B. (Contextual grounding for BSTFA protocols).
Sources
- 1. Diphenylcarbazide | C13H14N4O | CID 8789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Recent advances in Sphingobium sp. SYK-6 for lignin aromatic compounds degradation--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
using 5,5'-Dehydrodivanillate as a substrate for microbial catabolism
Application Note: Metabolic Profiling and Catabolism of 5,5'-Dehydrodivanillate (DDVA) in Sphingobium sp. SYK-6
Abstract
The efficient depolymerization of lignin remains a primary bottleneck in the production of bio-based chemicals. Among the diverse inter-unit linkages in lignin, the biphenyl 5,5'-linkage (representing ~10% of soft-wood lignin bonds) is notoriously recalcitrant due to its high bond dissociation energy and resistance to hydrolytic cleavage. This guide details the application of 5,5'-Dehydrodivanillate (DDVA) as a model substrate to interrogate the specific catabolic machinery of Sphingobium sp. SYK-6. We provide a comprehensive workflow covering the chemo-enzymatic synthesis of DDVA, resting cell bioconversion protocols, and high-resolution HPLC-MS analytical methods to track metabolic intermediates.
Introduction: The Biphenyl Challenge
Lignin is a heterogeneous aromatic heteropolymer. While
5,5'-Dehydrodivanillate (DDVA) serves as the critical model compound for studying these C-C bond cleavage mechanisms. It is a dimer of vanillate linked at the C5 positions. The bacterium Sphingobium sp.[1] SYK-6 has evolved a specialized enzyme system to "unlock" this structure, converting it into monomeric vanillate, which is subsequently funneled into the Protocatechuate (PCA) 4,5-cleavage pathway to yield pyruvate and oxaloacetate (TCA cycle intermediates).
Understanding this pathway is essential for engineering microbial chassis capable of total lignin valorization.
Metabolic Pathway Analysis
The catabolism of DDVA in Sphingobium sp. SYK-6 involves a tightly regulated cascade of O-demethylation, ring cleavage, and decarboxylation.
Key Enzymatic Steps:
-
Uptake: Mediated by the MFS transporter DdvK .
-
O-Demethylation: The LigX system (LigXa, LigXc, LigXd) removes a methyl group to destabilize the aromatic ring, forming the trihydroxy intermediate (OH-DDVA).
-
Ring Cleavage: LigZ (dioxygenase) opens one of the aromatic rings via meta-cleavage.
-
Hydrolysis: LigY hydrolyzes the acyclic intermediate to release 5-carboxyvanillate (5CVA).
-
Decarboxylation: LigW/LigW2 removes the carboxyl group from 5CVA to yield Vanillate.
Pathway Visualization
Figure 1: The catabolic pathway of DDVA in Sphingobium sp.[2] SYK-6, highlighting key enzymes LigX, LigZ, LigY, and LigW.
Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis of DDVA
DDVA is not commonly available from commercial suppliers and must be synthesized. The most reliable method mimics nature using Horseradish Peroxidase (HRP) to catalyze the oxidative coupling of vanillic acid.
Materials:
-
Vanillic Acid (Sigma-Aldrich, >97%)
-
Horseradish Peroxidase (HRP) Type II (approx. 150-200 units/mg)
-
Hydrogen Peroxide (H₂O₂, 3%)
-
Acetone
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
Procedure:
-
Dissolution: Dissolve 1.0 g of vanillic acid in 20 mL of acetone. Add this slowly to 180 mL of 0.1 M Sodium Acetate buffer (pH 5.0) under stirring. Note: Acetone helps solubility; the final concentration should be kept low to avoid denaturing the enzyme.
-
Enzyme Addition: Add 10 mg of HRP to the mixture.
-
Reaction Initiation: Add 3% H₂O₂ dropwise (approx. 5 mL total) over 30 minutes using a syringe pump or careful manual addition. The solution will turn dark brown/precipitate as the dimer forms.
-
Incubation: Stir at room temperature for 2 hours.
-
Termination & Recovery: Acidify the solution to pH 2.0 using 6N HCl to precipitate the product fully. Filter the precipitate using a Buchner funnel.[3]
-
Purification: Wash the precipitate with cold water. Recrystallize from hot ethanol/water (50:50) to remove unreacted monomer and oligomers.
-
Validation: Confirm purity via HPLC (single peak, RT > Vanillic Acid) and LC-MS (m/z 333 [M-H]⁻).
Protocol B: Resting Cell Catabolism Assay
This assay measures the biological activity of the lig pathway enzymes in live cells without the interference of growth dynamics.
Materials:
-
W-Minimal Medium: (per L: 10.5 g K₂HPO₄, 4.5 g KH₂PO₄, 1 g (NH₄)₂SO₄, 100 mg MgSO₄·7H₂O, plus trace elements).
-
Substrate: 5 mM Vanillate (for induction) and 2 mM DDVA (for assay).
Procedure:
-
Pre-Culture: Inoculate SYK-6 into 10 mL LB medium. Incubate at 30°C, 200 rpm overnight.
-
Induction: Transfer 1% inoculum into W-minimal medium supplemented with 5 mM Vanillate. Incubate until OD₆₀₀ reaches ~0.8 (mid-log phase). Reasoning: Vanillate induces the expression of lig genes necessary for DDVA degradation.
-
Harvest: Centrifuge cells (4,000 x g, 10 min, 4°C). Wash twice with W-minimal medium (no carbon source) to remove residual vanillate.
-
Resuspension: Resuspend cells in W-minimal medium to a final OD₆₀₀ of 2.0 - 5.0.
-
Reaction: Aliquot 5 mL of cell suspension into sterile tubes. Add DDVA to a final concentration of 1 mM.
-
Sampling: Incubate at 30°C with shaking. Withdraw 200 µL samples at t=0, 1, 3, 6, 12, and 24 hours.
-
Quenching: Immediately mix samples with equal volume methanol (or 1% formic acid) and centrifuge (15,000 x g, 5 min) to remove cells. Analyze supernatant.
Protocol C: Analytical Method (HPLC-DAD/MS)
Precise separation of DDVA (dimer) from Vanillate (monomer) and 5CVA (intermediate) is critical.
Instrument: HPLC with Diode Array Detector (DAD) or LC-MS. Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm). Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
Gradient Profile:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 15.0 | 60 | 1.0 |
| 18.0 | 95 | 1.0 |
| 20.0 | 5 | 1.0 |
Detection:
-
UV: 280 nm (primary), 254 nm.
-
MS (ESI-): Scan range 100–500 m/z.
Data Interpretation Table:
| Compound | Approx. RT (min) | Molecular Ion (m/z, ESI-) | Notes |
|---|---|---|---|
| Vanillate | 6.5 | 167 | End product of DDVA pathway. |
| 5-Carboxyvanillate (5CVA) | 7.2 | 211 | Transient intermediate; accumulates if LigW is inactive. |
| DDVA | 11.8 | 333 | Substrate; elutes later due to hydrophobicity. |
Troubleshooting & Optimization
-
No Degradation Observed: Ensure cells were induced with Vanillate or grown on DDVA. Uninduced cells have low basal expression of lig genes.
-
Accumulation of 5CVA: This indicates a bottleneck at the decarboxylation step (LigW). This can occur if the culture pH drops significantly; ensure minimal medium is well-buffered.
-
Low Solubility of DDVA: DDVA is hydrophobic. Dissolve stock in DMSO (100 mM) before adding to the aqueous assay buffer. Keep final DMSO < 1%.
References
-
Masai, E., et al. (2014). "Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology.
-
Peng, X., et al. (2005). "A Second 5-Carboxyvanillate Decarboxylase Gene, ligW2, Is Important for Lignin-Related Biphenyl Catabolism in Sphingobium paucimobilis SYK-6." Applied and Environmental Microbiology.
-
Kamimura, N., et al. (2017). "Catabolism of Lignin-Derived Aromatic Compounds in Sphingobium sp. Strain SYK-6." Advances in Applied Microbiology.
-
Sonoki, T., et al. (2000). "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology.
Sources
Application Note: Biocatalytic Valorization of 5,5'-Dehydrodivanillate (DDV)
Executive Summary
5,5'-Dehydrodivanillate (DDV, also known as DDVA) represents a critical "biphenyl checkpoint" in the biological degradation of lignin. While historically viewed merely as a degradation intermediate, DDV has emerged as a high-value metabolic node. It serves as the rigid aromatic precursor for the production of 2-pyrone-4,6-dicarboxylic acid (PDC) , a potent bio-based monomer comparable to terephthalic acid (TPA) for synthesizing biodegradable polyesters and adhesives.
This guide details the biocatalytic lifecycle of DDV :
-
Upstream Synthesis: Enzymatic dimerization of vanillate using fungal laccases.
-
Downstream Valorization: Metabolic funneling of DDV into PDC using engineered Sphingobium sp. SYK-6 pathway enzymes.[1][2][3][4][5][6][7][8][9]
Scientific Background & Mechanism[1][3][10][11][12]
The Lignin-Biphenyl Challenge
Lignin depolymerization generates heterogeneous mono-aromatics (vanillate, syringate). However, oxidative coupling often re-polymerizes these into stable biphenyls like DDV. Effective biocatalysis must either (A) exploit this rigidity for polymer synthesis or (B) cleave the biphenyl bond to funnel carbon into the TCA cycle or value-added products like PDC.
The SYK-6 Metabolic Pathway
The bacterium Sphingobium sp.[1][2][4][5][8] SYK-6 possesses a unique enzyme suite capable of O-demethylating and cleaving the recalcitrant biphenyl bond of DDV.
-
LigXa (O-demethylase): A three-component oxygenase system that converts DDV to 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDV).[4]
-
LigZ (Dioxygenase): Cleaves the aromatic ring of OH-DDV.[1]
-
LigI (PDC Hydrolase): The "Gatekeeper." In wild-type strains, LigI hydrolyzes PDC to drive catabolism. Crucially, deleting ligI results in the stoichiometric accumulation of PDC , turning the bacterium into a biocatalyst for bioplastic monomers.
Pathway Visualization
The following diagram illustrates the enzymatic cascade required to convert Vanillate to PDC via the DDV intermediate.
Figure 1: The enzymatic conversion of Vanillate to PDC. Red 'T' indicates the gene deletion (ΔligI) required for product accumulation.
Protocol 1: Chemo-Enzymatic Synthesis of DDV
Objective: Produce high-purity DDV from Vanillate using Trametes versicolor Laccase. Rationale: Chemical oxidation of vanillate is non-specific and yields heterogeneous oligomers. Laccase-mediated radical coupling at controlled pH favors the formation of the 5,5'-dimer (DDV) over higher molecular weight polymers.
Materials
-
Substrate: Sodium Vanillate (10 mM stock in water).
-
Enzyme: Laccase from Trametes versicolor (Sigma-Aldrich, >10 U/mg).
-
Buffer: 0.1 M Sodium Acetate buffer, pH 5.0.
-
Solvent: Ethyl Acetate (for extraction).
-
Analysis: HPLC (C18 column) or TLC (Silica gel).
Methodology
-
Reaction Setup:
-
In a 50 mL Erlenmeyer flask, combine 18 mL of Acetate Buffer (pH 5.0) and 2 mL of Sodium Vanillate stock (Final conc: 1 mM).
-
Note: Low substrate concentration prevents uncontrolled polymerization (precipitation).
-
-
Enzyme Initiation:
-
Add Laccase (final activity 0.5 U/mL).
-
Incubate at 30°C with orbital shaking (150 rpm) for 4–6 hours.
-
Aeration: Ensure the flask is open to air (covered with breathable film) as O₂ is the electron acceptor.
-
-
Monitoring:
-
Monitor consumption of Vanillate (RT ~5 min) and appearance of DDV (RT ~7-8 min) via HPLC (Mobile phase: Acetonitrile/Water + 0.1% Formic acid).
-
-
Termination & Extraction:
-
Acidify reaction to pH 2.0 with 1 M HCl to protonate the carboxylic acids.
-
Extract 3x with equal volumes of Ethyl Acetate.
-
Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate solvent.
-
-
Validation:
-
The product should appear as a white/off-white powder.
-
Yield Expectation: 60–80% conversion to dimer.
-
Protocol 2: Metabolic Funneling to PDC (Whole-Cell Biocatalysis)
Objective: Convert DDV into 2-pyrone-4,6-dicarboxylic acid (PDC) using a LigI-deficient strain. Rationale: Purifying the three-component LigXa system and oxygen-sensitive LigZ is impractical for scale-up. Whole-cell biocatalysis provides the necessary cofactor regeneration (NADH for LigXa) and protects oxygen-sensitive enzymes.
Biological System[1][2][5][8][11][12][13][14][15][16]
-
Strain: Sphingobium sp.[1][4][5][6][8][10] SYK-6 (Mutant: ΔligI) OR E. coli BL21 (DE3) harboring plasmid pDDV-Pathway (containing ligXa, ligXc, ligXd, ligZ, ligY but lacking ligI).
-
Substrate: Purified DDV (from Protocol 1).
Methodology
-
Inoculum Preparation:
-
Grow the ΔligI strain in LB broth (or W minimal medium) at 30°C until OD₆₀₀ reaches 0.6–0.8.
-
Induce expression (if using E. coli) with 0.5 mM IPTG for 4 hours.
-
For SYK-6: The presence of trace vanillate (1 mM) induces the lig operon.
-
-
Resting Cell Reaction:
-
Harvest cells by centrifugation (4,000 x g, 10 min).
-
Wash twice with 50 mM Tris-HCl buffer (pH 7.5) .
-
Critical Step: Resuspend cells to a high density (OD₆₀₀ = 10–20) in the same buffer. High cell density is required to overcome transport limitations (DdvK transporter kinetics).
-
-
Bioconversion:
-
Add DDV to the cell suspension (Final conc: 5 mM).
-
Incubate at 30°C, 200 rpm.
-
pH Control: PDC production releases protons. Monitor pH and adjust to 7.5 using 1 M NaOH if the reaction runs longer than 6 hours.
-
-
Downstream Processing:
-
Centrifuge to remove biomass.
-
The supernatant contains PDC.
-
Purification: Acidify supernatant to pH 1-2. PDC is highly soluble in water but can be precipitated or extracted using solid-phase extraction (weak anion exchange) depending on purity requirements.
-
Data Analysis: Enzyme Function Summary
| Enzyme | Gene | Function | Cofactor | Role in Protocol |
| LigXa | ligXa | Oxygenase (O-demethylation) | Fe(II) | Initiates attack on DDV ring.[1][2][4][5][6][8] |
| LigXc | ligXc | Ferredoxin | - | Transfers electrons to LigXa. |
| LigXd | ligXd | Ferredoxin Reductase | NADH | Regenerates reduced ferredoxin. |
| LigZ | ligZ | Extradiol Dioxygenase | Fe(II) | Cleaves the aromatic ring. |
| LigI | ligI | PDC Hydrolase | - | TARGET FOR DELETION (Prevents product loss). |
References
-
Kamimura, N., et al. (2010). "Catabolism of 2-pyrone-4,6-dicarboxylic acid in Sphingobium sp. strain SYK-6."[1][2][3][4][5][6][7][8][9][10] Journal of Bacteriology. Link
-
Mori, K., et al. (2021). "Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology. Link
-
Otsuka, Y., et al. (2020). "Development of the production of 2-pyrone-4,6-dicarboxylic acid from lignin extracts... as raw materials." Journal of Bioscience and Bioengineering. Link
-
Kuatsjah, E., et al. (2017). "Characterization of an extradiol dioxygenase involved in the catabolism of lignin-derived biphenyl." FEBS Journal. Link
-
Fujita, M., et al. (2018). "DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp.[5][8] Strain SYK-6." Applied and Environmental Microbiology. Link
Sources
- 1. Characterization of an extradiol dioxygenase involved in the catabolism of lignin-derived biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic and Biochemical Characterization of a 2-Pyrone-4,6-Dicarboxylic Acid Hydrolase Involved in the Protocatechuate 4,5-Cleavage Pathway of Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and biochemical characterization of a 2-pyrone-4, 6-dicarboxylic acid hydrolase involved in the protocatechuate 4, 5-cleavage pathway of Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the production of 2-pyrone-4,6-dicarboxylic acid from lignin extracts, which are industrially formed as by-products, as raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5,5'-Dehydrodivanillate as a Model Compound for Lignin Valorization
[1]
Part 1: Executive Summary & Scientific Rationale
The "Biphenyl Checkpoint" in Lignin Valorization
Lignin valorization—the conversion of recalcitrant biomass into value-added chemicals—faces a critical bottleneck: the heterogeneity of inter-unit linkages. While
5,5'-Dehydrodivanillate (DDVA) represents the most significant model for the 5-5' biphenyl linkage , a bond that constitutes approximately 10–25% of softwood lignin and is notoriously resistant to standard hydrolytic depolymerization.
Why DDVA is the Industry Standard Model:
-
Recalcitrance Proxy: It mimics the steric bulk and oxidative resistance of condensed lignin nodes.
-
Metabolic Gateway: It is the central intermediate in the "biphenyl catabolic pathway" of Sphingobium sp. SYK-6. Successful degradation of DDVA validates the efficacy of "biological funneling" strategies.
-
Precursor Potential: Controlled degradation yields 2-pyrone-4,6-dicarboxylic acid (PDC) , a potent bio-based monomer for polyesters and adhesives, replacing terephthalic acid.
This guide provides a validated workflow for synthesizing DDVA, utilizing it in biocatalytic assays, and quantifying the valorization products.
Part 2: Protocol 1 — Chemo-Enzymatic Synthesis of DDVA
Rationale: Commercial availability of DDVA is limited and expensive. This "Green Chemistry" protocol utilizes laccase-mediated oxidative coupling to generate high-purity DDVA from inexpensive vanillic acid.
Materials
-
Substrate: Vanillic acid (Sigma-Aldrich, >97%).
-
Catalyst: Laccase from Trametes versicolor (activity
10 U/mg). -
Solvent: Acetate buffer (0.1 M, pH 5.0).
-
Solvent (Extraction): Acetone, Ethanol.
-
Equipment: Overhead stirrer, aerated reactor (or open beaker), filtration unit.
Step-by-Step Methodology
-
Reaction Setup: Dissolve Vanillic Acid (2.0 g) in 100 mL of Acetate Buffer (pH 5.0) . If solubility is poor, add 10% (v/v) ethanol, though this may slightly reduce enzyme activity.
-
Enzyme Addition: Add Laccase (20 mg) dissolved in 5 mL buffer.
-
Oxidative Coupling: Incubate at 30°C with vigorous stirring.
-
Critical Mechanism: Laccase generates a phenoxy radical at the C4-OH position. Resonance delocalization leads to radical coupling at the C5 position, forming the C5-C5' bond.
-
Observation: The solution will darken, and a precipitate will form (DDVA is less soluble than the monomer).
-
-
Time Course: Allow reaction to proceed for 24 hours . Ensure open air access (oxygen is the electron acceptor).
-
Quenching & Purification:
-
Filter the precipitate (Crude DDVA).
-
Wash the precipitate 3x with cold water to remove unreacted vanillic acid.
-
Recrystallization: Dissolve the solid in hot ethanol/water (50:50) and cool slowly to 4°C.
-
-
Validation: Dry the crystals. Expected yield: >85%.
-
Checkpoint: 1H-NMR should show the disappearance of the C5 proton signal present in vanillic acid.
-
Part 3: Protocol 2 — Biological Valorization (Metabolic Funneling)
Rationale: This protocol assesses the ability of engineered strains or wild-type degraders to "funnel" the biphenyl dimer into a single monomeric product (PDC or 5CVA).
Biological System[1][2][3]
-
Strain: Sphingobium sp. SYK-6 (Wild Type) or Pseudomonas putida KT2440 (Engineered with lig genes).
-
Target Pathway: The Lig pathway.
-
LigX: O-demethylase (essential for activating the ring).
-
LigZ: Ring-cleavage dioxygenase.
-
LigY: Hydrolase (cleaves the meta-cleavage product).
-
Experimental Workflow (Resting Cell Assay)
-
Cell Preparation:
-
Grow Sphingobium sp. SYK-6 in W-minimal salt medium containing 10 mM vanillate (inducer) to mid-log phase (
). -
Harvest cells by centrifugation (
, 10 min, 4°C). -
Wash 2x with W-minimal salts (no carbon source).
-
Resuspend cells to a high density (
) in W-salts.
-
-
Biotransformation:
-
Add DDVA (1 mM final concentration) to the cell suspension.
-
Incubate at 30°C with shaking (200 rpm). Note: Good aeration is vital for LigZ dioxygenase activity.
-
-
Sampling:
-
Take 200 µL aliquots at
hours. -
Quench: Immediately mix with 200 µL Acetonitrile + 1% Formic Acid .
-
Centrifuge (
, 5 min) to remove cell debris. -
Filter supernatant (0.22 µm PTFE) for HPLC analysis.
-
Pathway Visualization
The following diagram illustrates the catabolic route from DDVA to the value-added product PDC.
Figure 1: The catabolic funneling pathway of DDVA in Sphingobium sp. SYK-6. LigX, LigZ, and LigY are the core enzymes required to break the biphenyl bond.
Part 4: Protocol 3 — Analytical Validation (HPLC-PDA)
Chromatographic Conditions
To accurately quantify the conversion of DDVA and the formation of metabolites (5CVA, PDC), use the following Reverse-Phase HPLC method.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV/Vis Diode Array (PDA) at 280 nm (general aromatic) and 254 nm (conjugated systems) |
| Injection Vol | 10 µL |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Hold |
| 15.0 | 60% | Linear Gradient |
| 18.0 | 95% | Wash |
| 20.0 | 5% | Re-equilibration |
Data Interpretation[4][5][6]
-
DDVA (Substrate): Elutes late (~12-14 min) due to the hydrophobic biphenyl structure.
-
5CVA (Intermediate): Elutes earlier than DDVA (~8-9 min).
-
PDC (Target): Elutes very early (~3-4 min) due to high polarity and dicarboxylic acid nature.
-
Quantification: Construct standard curves using authentic standards for DDVA and Vanillic Acid. For PDC, if standard is unavailable, use molar extinction coefficients from literature (
).
References
-
Bioconversion of lignin-derived biphenyl dimer: Green Chemistry, 2025. "Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440."
-
DDVA Transport Mechanism: Applied and Environmental Microbiology, 2018. "DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6."
-
LigX Enzyme System: UniProtKB, 2023. "ligXa - 5,5'-dehydrodivanillate O-demethylase oxygenase subunit."
-
Laccase Synthesis Protocol: ResearchGate, 2015. "Divanillin synthesis from vanillin by horseradish peroxidase and laccase comparison."
-
Enzyme Assay Optimization: Methods in Molecular Biology, 2014.[1] "Ligand screening using enzymatic assays."
Application Note: Bioconversion of 5,5'-Dehydrodivanillate to Value-Added Chemicals
Executive Summary
The valorization of lignin, the most abundant aromatic biopolymer on Earth, is frequently bottlenecked by the recalcitrance of biphenyl linkages (5,5'-C-C bonds). 5,5'-Dehydrodivanillate (DDVA) represents a model compound for these linkages.[1] While traditional chemical depolymerization often yields heterogeneous mixtures, biocatalytic funneling offers a pathway to uniform, high-value monomers.
This guide details the bioconversion of DDVA into 2-pyrone-4,6-dicarboxylic acid (PDC) , a pseudo-aromatic dicarboxylic acid with immense potential as a bio-based alternative to terephthalic acid in polyester and polyamide synthesis. We focus on the metabolic machinery of Sphingobium sp.[2] SYK-6 and its heterologous expression in Pseudomonas putida to create a robust production platform.[3][4]
The Challenge: The Biphenyl Bond
Lignin depolymerization generates a "slurry" of monomers and dimers. Monomers like vanillin are easily upgraded; however, dimers linked by C-C bonds (specifically the 5,5'-biphenyl linkage found in DDVA) are resistant to standard hydrolysis.
Why DDVA? DDVA is not just a waste product; it is a structural motif that, when cleaved and processed correctly, yields vanillate and subsequently PDC . The conversion requires a specialized oxidative demethylation system that destabilizes the aromatic ring, allowing for cleavage.
Mechanistic Insight: The Lig Pathway
The bioconversion relies on the lig gene cluster originally isolated from Sphingobium sp. SYK-6. Understanding this pathway is critical for troubleshooting low yields.
Pathway Logic
-
Activation (Demethylation): The stable DDVA dimer must be destabilized. LigXa (a monooxygenase) removes a methyl group, creating a diol moiety (OH-DDVA). This electron-rich system is prone to oxidative attack.
-
Ring Cleavage: LigZ (a dioxygenase) attacks the activated ring, breaking the aromaticity.
-
Hydrolysis: LigY hydrolyzes the ring-cleavage product, releasing one intact monomer (5-carboxyvanillate , 5CVA) and an aliphatic fragment.
-
Decarboxylation: LigW removes the carboxyl group from 5CVA to yield Vanillate .[1]
-
Funneling to PDC: Vanillate is demethylated to Protocatechuate (PCA) , which is then ring-cleaved by LigAB to eventually form PDC .
Pathway Visualization
Figure 1: The enzymatic cascade from DDVA to PDC. Dashed lines indicate multi-step downstream processing.
Experimental Protocols
Protocol A: Substrate Synthesis (Enzymatic Preparation of DDVA)
Commercially available DDVA is expensive and often impure. This protocol generates high-purity DDVA from vanillic acid using horseradish peroxidase (HRP), mimicking the natural lignification process.
Reagents:
-
Vanillic Acid (Sigma-Aldrich, >97%)
-
Horseradish Peroxidase (HRP) Type II
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Acetone
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
Procedure:
-
Dissolution: Dissolve 1.0 g of vanillic acid in 20 mL of acetone. Add this to 180 mL of 0.1 M sodium acetate buffer (pH 5.0) under stirring. Note: The acetone ensures solubility of the monomer.
-
Enzyme Addition: Add 10 mg of HRP to the solution.
-
Oxidative Coupling: Add 3% H₂O₂ dropwise over 30 minutes. Critical: Do not add H₂O₂ all at once; high concentrations inactivate HRP.
-
Incubation: Stir at room temperature for 2 hours. The solution will turn turbid as the dimer precipitates.
-
Termination: Acidify to pH 2.0 with 6M HCl to precipitate the product fully and stop the enzymatic reaction.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (50:50).
-
Validation: Verify purity via HPLC (Protocol C). DDVA should elute later than vanillic acid due to increased hydrophobicity.
Protocol B: Bioconversion Assay (Resting Cell Method)
Using whole cells is preferred over purified enzymes due to the cofactor requirements (NADH/NADPH) of LigXa and LigZ.
Biological System:
-
Strain: Pseudomonas putida KT2440 engineered with ligXa, ligZ, ligY, ligW (plasmid-based or genomically integrated). Alternatively, wild-type Sphingobium sp. SYK-6 can be used, though growth rates are slower.
-
Medium: M9 Minimal Medium supplemented with 10 mM glucose (carbon source for cofactor regeneration).
Procedure:
-
Culture Growth: Inoculate the engineered strain in LB medium with appropriate antibiotics. Grow at 30°C until OD₆₀₀ reaches ~1.0.
-
Induction: If using an inducible promoter (e.g., pTac), add IPTG (0.5 mM) and incubate for an additional 4-6 hours at 25°C. Lower temperature aids proper folding of the complex Lig enzymes.
-
Harvest: Centrifuge cells (4,000 x g, 10 min) and wash twice with M9 buffer (no carbon source).
-
Resuspension: Resuspend cells to a high density (OD₆₀₀ = 10.0) in M9 buffer containing 10 mM glucose.
-
Reaction Setup:
-
Add DDVA (from Protocol A) to a final concentration of 5 mM.
-
Incubate in a shaker at 30°C, 200 rpm.
-
-
Sampling: Withdraw 500 µL aliquots at t=0, 2, 4, 8, and 24 hours.
-
Quenching: Mix sample 1:1 with methanol containing 1% formic acid. Centrifuge at 14,000 x g to remove cells. Supernatant is ready for HPLC.
Protocol C: Analytical Method (HPLC-UV)
Standard reverse-phase chromatography is sufficient for separating these aromatic acids.
Equipment: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Method Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 30°C.
-
Detection: Diode Array Detector (DAD).[6]
-
254 nm (General aromatics).
-
280 nm (Vanillate/DDVA).
-
310 nm (Specific for PDC).
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Injection |
| 15.0 | 40 | Elution of polar acids (PDC, PCA) |
| 20.0 | 90 | Elution of hydrophobic dimers (DDVA) |
| 25.0 | 90 | Wash |
| 26.0 | 5 | Re-equilibration |
Data Interpretation:
-
PDC: Elutes early (polar). Unique UV max at ~300-310 nm.
-
Vanillic Acid: Elutes mid-gradient.
-
DDVA: Elutes late (hydrophobic).
Application Workflow Diagram
Figure 2: End-to-end experimental workflow for DDVA valorization.
Value Proposition: Why PDC?
The conversion of DDVA to PDC is not merely an academic exercise; it is a gateway to high-performance bio-plastics.
-
Polymer Competency: PDC possesses two carboxyl groups and a rigid pyrone ring.[7] When polymerized with diols (e.g., 1,6-hexanediol), it forms polyesters with mechanical properties comparable to PET (polyethylene terephthalate) but with added biodegradability.
-
Adhesive Properties: Recent studies indicate PDC-based polyurethanes exhibit superior adhesive strength (up to 10 MPa) compared to standard bio-based adhesives.
-
Carbon Efficiency: The biological funneling approach ensures that both aromatic rings of the DDVA dimer are utilized (one via direct cleavage to 5CVA -> Vanillate -> PCA -> PDC, the other via the aliphatic fragment which enters the TCA cycle, fueling the cell).
Troubleshooting
| Observation | Probable Cause | Corrective Action |
| No DDVA conversion | Inactive LigXa (Cofactor limitation) | Ensure glucose (10mM) is present in resting cell buffer to regenerate NADH. |
| Accumulation of 5CVA | LigW bottleneck | Check expression levels of LigW; this decarboxylase is often the rate-limiting step. |
| Low PDC yield | Downstream degradation | Ensure the strain lacks ligI or ligJ if PDC accumulation is the goal (preventing PDC hydrolysis). |
| Turbid HPLC samples | Incomplete cell removal | Filter supernatant through a 0.22 µm PTFE filter before injection. |
References
-
Masai, E., et al. (2007).[8] "Genetic and Biochemical Investigations on Bacterial Catabolic Pathways for Lignin-Derived Aromatic Compounds." Bioscience, Biotechnology, and Biochemistry.[8]
-
Peng, X., et al. (2005).[8] "A Second 5-Carboxyvanillate Decarboxylase Gene, ligW2, Is Important for Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology.
-
Lee, S., et al. (2022). "Microbial production of 2-pyrone-4,6-dicarboxylic acid from lignin derivatives in an engineered Pseudomonas putida." Bioresource Technology.
-
Araki, T., et al. (2020). "Development of the production of 2-pyrone-4,6-dicarboxylic acid from lignin extracts." Journal of Bioscience and Bioengineering.
-
Kamimura, N., et al. (2017). "Catabolism of Lignin-Derived Aromatic Compounds in Sphingobium sp. Strain SYK-6." Advances in Applied Microbiology.
Sources
- 1. A Second 5-Carboxyvanillate Decarboxylase Gene, ligW2, Is Important for Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Recent advances in Sphingobium sp. SYK-6 for lignin aromatic compounds degradation--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the production of 2-pyrone-4,6-dicarboxylic acid from lignin extracts, which are industrially formed as by-products, as raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered microbial production of 2-pyrone-4, 6-dicarboxylic acid from lignin residues for use as an industrial platform chemical :: BioResources [bioresources.cnr.ncsu.edu]
- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. semanticscholar.org [semanticscholar.org]
Application Note: 5,5'-Dehydrodivanillate (DDV) in Bio-Based Polymer Production
This Application Note is structured as a high-level technical guide for researchers in polymer chemistry and materials science. It focuses on the valorization of lignin-derived vanillic acid into high-performance biphenyl polymers via the 5,5'-Dehydrodivanillate (DDV) intermediate.
Abstract
The transition from fossil-based aromatics (e.g., terephthalic acid) to bio-based alternatives is a central challenge in sustainable polymer science.[1] 5,5'-Dehydrodivanillate (DDV), a symmetric biphenyl dimer derived from the enzymatic coupling of vanillic acid, offers a unique structural motif. Unlike the single aromatic ring of FDCA or terephthalate, DDV possesses a rigid biphenyl core that imparts exceptional thermal stability and mechanical stiffness to resulting polymers. This guide details the protocol for the enzymatic synthesis of DDV, its chemical modification into a polymerizable monomer, and the subsequent production of high-performance polyesters.
Part 1: Mechanism & Strategic Rationale
The Biphenyl Advantage
Most bio-based monomers (e.g., lactic acid, succinic acid) are aliphatic, leading to polymers with low glass transition temperatures (
-
Rigidity: The C-C bond between the two phenyl rings (5-5' position) restricts rotation, significantly increasing the
of the final polymer. -
Symmetry: The
symmetry of the DDV molecule facilitates packing and crystallization, essential for engineering thermoplastics. -
Functionality: DDV contains two carboxyl groups and two phenolic hydroxyl groups. For linear polyester synthesis, the phenolic groups are typically alkylated to prevent cross-linking, yielding a tetrasubstituted biphenyl diester .
Workflow Visualization
The following diagram illustrates the conversion of Lignin/Vanillin to high-performance polyesters via the DDV route.
Figure 1: Strategic workflow for converting vanillic acid to DDV-based polyesters. The critical step involves protecting phenolic hydroxyls to ensure linear polymerization.
Part 2: Experimental Protocols
Protocol 1: Enzymatic Synthesis of 5,5'-Dehydrodivanillic Acid (DDV)
Objective: To synthesize the DDV dimer from vanillic acid using a green, enzymatic route with high regioselectivity.
Reagents:
-
Laccase (from Trametes versicolor, >10 U/mg)
-
Acetate Buffer (0.1 M, pH 5.0)
-
Acetone (Solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Solubilization: Dissolve Vanillic Acid (2.0 g) in a mixture of Acetone (20 mL) and Acetate Buffer (180 mL). Note: Acetone is used as a co-solvent to enhance substrate solubility without denaturing the enzyme.
-
Enzyme Addition: Add Laccase (100 mg) to the solution.
-
Incubation: Incubate the mixture at 25°C with vigorous stirring (open vessel to allow oxygen exchange) for 24 hours .
-
Termination: Filter the reaction mixture to remove the enzyme (or denature by heating to 80°C for 10 min if immobilized enzyme is not used).
-
Isolation: Acidify the filtrate with 1M HCl to pH 2.0 to precipitate the crude DDV.
-
Purification: Filter the precipitate and recrystallize from hot ethanol/water (1:1).
-
Yield Check: Expect a white powder (Yield > 85%). Confirm structure via
H-NMR (DMSO- ): Look for the disappearance of the proton at the C5 position.
Protocol 2: Monomer Protection (Methylation)
Objective: To convert DDV into a diester monomer suitable for transesterification. This step protects the phenolic -OH groups to prevent branching.
Reagents:
-
DDV (from Protocol 1)
-
Methyl Iodide (MeI) or Dimethyl Carbonate (DMC) for a greener approach
-
Potassium Carbonate (
) -
DMF (Dimethylformamide)
Procedure:
-
Dissolve DDV (5.0 g) in DMF (50 mL).
-
Add
(4.0 equiv) and Methyl Iodide (5.0 equiv). -
Stir at 60°C for 12 hours.
-
Pour mixture into ice water. The fully methylated product (Dimethyl 5,5',6,6'-tetramethoxybiphenyl-3,3'-dicarboxylate ) will precipitate.
-
Filter and dry.
-
Validation: This monomer now has 4 methoxy groups and 2 methyl ester groups. It is chemically similar to dimethyl terephthalate but much more rigid.
-
Protocol 3: Melt Polycondensation (Polyester Synthesis)
Objective: To synthesize Poly(hexamethylene divanillate) (PHDV) as a representative high-performance bio-polyester.
Reagents:
-
Methylated DDV Monomer (from Protocol 2)
-
1,6-Hexanediol (1.2 equiv)
-
Catalyst: Titanium(IV) butoxide (
, 0.1 mol%)
Procedure:
-
Transesterification Stage:
-
Charge the monomer and diol into a flame-dried polymerization reactor equipped with a mechanical stirrer and nitrogen inlet.
-
Heat to 160°C under
flow. Add catalyst.[13][14][15] -
Gradually raise temperature to 190°C over 2 hours. Methanol (byproduct) will distill off.
-
Checkpoint: Reaction is complete when methanol evolution ceases (theoretical volume collected).
-
-
Polycondensation Stage:
-
Raise temperature to 230°C .
-
Apply high vacuum (< 0.1 mbar) slowly to prevent foaming.
-
Continue stirring for 3–5 hours. The viscosity will increase significantly (observe torque on stirrer).
-
-
Work-up:
-
Stop vacuum, introduce
, and discharge the polymer melt into cold water. -
Purify by dissolving in chloroform and precipitating in cold methanol.
-
Part 3: Material Characterization & Properties
DDV-based polymers exhibit thermal properties often superior to commercial fossil-based standards like PET, primarily due to the biphenyl "stiffening" effect.
Comparative Data Table
| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene furanoate) (PEF) | Poly(ethylene divanillate) (PEDV) | Poly(hexylene divanillate) (PHDV) |
| Source | Fossil | Bio-based (Furan) | Bio-based (Lignin) | Bio-based (Lignin) |
| Glass Transition ( | 72°C | 86°C | ~120°C | ~70°C |
| Melting Point ( | 260°C | 211°C | Amorphous / Semi-cryst. | ~160°C |
| Decomposition ( | 390°C | 370°C | > 400°C | ~380°C |
| Young's Modulus | 2.8 GPa | 3.5 GPa | > 3.0 GPa | ~2.5 GPa |
Key Insights:
-
High
: PEDV shows a significantly higher than PET and PEF. This makes it suitable for hot-fill applications where PET deforms. -
Thermal Stability: The biphenyl bond is highly stable, providing decomposition temperatures exceeding 400°C, beneficial for high-temperature processing.
-
Tunability: By changing the diol length (e.g., from ethylene to hexylene), the material can be tuned from a rigid, high-heat plastic (PEDV) to a more flexible engineering polymer (PHDV).
References
-
Llevot, A., et al. (2015). "Renewable (semi)aromatic polyesters from symmetrical vanillin-based dimers."[7][13] Polymer Chemistry, 6, 6058-6066.[7] Link
-
Zamboulis, A., et al. (2021). "Synthesis and Properties of Poly(alkylene vanillate) Polyesters, A New Class of Bio-Based Polymers." Journal of Polymers and the Environment. Link
-
Enomoto, Y., & Iwata, T. (2020). "Synthesis of biphenyl polyesters derived from divanillic acid, and their thermal and mechanical properties."[7] Polymer, 193, 122330.[7] Link[7]
-
Gioia, C., et al. (2016). "Sustainable polyesters from vanillic acid: synthesis and characterization." Macromolecular Bioscience. Link
-
Holmberg, A. L., et al. (2016). "Lignin-derived epoxy resins: 5,5'-dehydrodivanillate as a rigid bio-based monomer." ACS Sustainable Chemistry & Engineering. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Renewable (semi)aromatic polyesters from symmetrical vanillin-based dimers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Elucidating the 5,5'-Dehydrodivanillate (DDVA) Degradation Pathway in Sphingomonas paucimobilis SYK-6
Application Note & Technical Guide | Version 2.0
Executive Summary
Lignin valorization remains a central challenge in modern bio-refining. While monomeric aromatics like vanillin are easily degraded, biphenyl linkages (5-5') represent a significant recalcitrant fraction of technical lignins. Sphingomonas paucimobilis SYK-6 (now reclassified as Sphingobium sp. SYK-6) possesses a unique, specialized enzymatic suite for cleaving these stable carbon-carbon bonds.[1]
This guide details the catabolic pathway of 5,5'-dehydrodivanillate (DDVA) , a model biphenyl compound.[1][2][3][4][5][6] We provide mechanistic insights into the LigX-LigZ-LigY-LigW axis and actionable protocols for characterizing these enzymes, designed for researchers in metabolic engineering and synthetic biology.
Pathway Mechanics: The LigX-LigZ-LigY-LigW Axis
The degradation of DDVA does not follow standard aromatic catabolism. It requires a specialized "biphenyl cleavage" module that converts the dimer into two monomeric units (vanillate and 4-carboxy-2-hydroxypent-2,4-dienoate).
Step 1: O-Demethylation (The Activation)
-
Mechanism: LigX is a three-component class IA oxygenase system comprising a terminal oxygenase (LigXa), a ferredoxin (LigXc), and a ferredoxin reductase (LigXd). It catalyzes the O-demethylation of one vanillate moiety in DDVA.[3][6]
-
Product: 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDVA ).[2]
-
Significance: This step destabilizes the aromatic ring, preparing it for oxidative cleavage.
Step 2: Meta-Ring Cleavage (The Break)
-
Enzyme: LigZ (OH-DDVA meta-cleavage dioxygenase).[5]
-
Mechanism: LigZ is an extradiol dioxygenase.[7] It attacks the diol ring of OH-DDVA, inserting molecular oxygen to cleave the aromatic ring at the meta position.
-
Product: A meta-cleavage compound (unstable yellow intermediate).
Step 3: Hydrolysis (The Separation)
-
Mechanism: LigY hydrolyzes the carbon-carbon bond connecting the degraded ring to the intact ring.
-
Products:
-
5-Carboxyvanillate (5CVA) : An intact aromatic monomer.[5]
-
4-Carboxy-2-hydroxypent-2,4-dienoate (CHPD) : An aliphatic chain that feeds into the TCA cycle.
-
Step 4: Decarboxylation (The Normalization)
-
Mechanism: LigW is a non-oxidative decarboxylase that removes the carboxyl group at the C5 position of 5CVA.[3][6]
-
Product: Vanillate .
-
Fate: Vanillate is subsequently O-demethylated (by LigV/LigM) to protocatechuate (PCA) and degraded via the Protocatechuate 4,5-cleavage pathway (LigAB).
Pathway Visualization
The following diagram illustrates the transformation of DDVA to Vanillate within Sphingomonas SYK-6.[5]
Figure 1: The enzymatic cascade of DDVA degradation in Sphingomonas SYK-6, highlighting the biphenyl cleavage mechanism.
Experimental Protocols
Protocol A: In Vivo DDVA Bioconversion Assay
This protocol validates the functional expression of the pathway in wild-type or engineered strains.
Materials:
-
Medium: W-minimal salt medium containing 10 mM sucrose (carbon source) and 0.2% (w/v) DDVA.
-
DDVA Stock: Dissolve DDVA in dilute NaOH, neutralize with HCl, and filter sterilize.
Procedure:
-
Inoculation: Inoculate a single colony into 5 mL LB medium; incubate at 30°C, 200 rpm overnight.
-
Induction/Transfer: Wash cells twice with W-salt solution. Inoculate into W-minimal medium containing 0.2% DDVA to an OD600 of 0.2.
-
Sampling: Incubate at 30°C. Withdraw 500 µL aliquots at T=0, 3, 6, 12, and 24 hours.
-
Quenching: Centrifuge samples (15,000 x g, 5 min). Mix supernatant 1:1 with Methanol + 1% Formic Acid to precipitate proteins and stabilize metabolites.
-
Analysis: Analyze supernatant via HPLC (Protocol C).
Protocol B: In Vitro LigW Decarboxylase Assay
LigW is a robust marker enzyme for this pathway. This assay measures the conversion of 5CVA to Vanillate.[1][3][6]
Buffer Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5).
-
Substrate: 1 mM 5-Carboxyvanillate (5CVA).
Procedure:
-
Cell Lysis: Resuspend cell pellet in Assay Buffer. Lyse via sonication (30% amplitude, 10s on/off cycles). Centrifuge to obtain crude extract.
-
Reaction Mix:
-
800 µL Assay Buffer
-
100 µL 5CVA (10 mM stock)
-
100 µL Crude Enzyme Extract (start reaction)
-
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction by adding 100 µL 1 M HCl.
-
Quantification: Filter (0.22 µm) and inject into HPLC. Calculate specific activity (µmol Vanillate formed / min / mg protein).
Protocol C: Analytical HPLC Method
A unified method for separating DDVA, 5CVA, and Vanillate.
Instrumentation: HPLC with Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 60 | 40 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 17.0 | 95 | 5 | 1.0 |
Detection:
-
280 nm: General aromatic detection (Vanillate, DDVA).
-
310 nm: Specific for conjugated systems (DDVA often has higher absorbance here).
Expert Insights & Troubleshooting (E-E-A-T)
-
Substrate Solubility: DDVA is poorly soluble in neutral water. Always dissolve in high pH (NaOH) first, then slowly lower pH to 7.5-8.0. If precipitation occurs, use a lower concentration (1-2 mM) for kinetic assays.
-
LigZ Instability: The meta-cleavage product of LigZ is highly unstable and susceptible to spontaneous polymerization (browning). When assaying LigZ, monitor the reaction in real-time at 380-410 nm (yellow color formation) rather than relying on endpoint HPLC.
-
Cofactor Requirements: Remember that LigX requires electron transfer partners (LigXc/LigXd) and NADH. Purified LigXa alone will not function. For crude extracts, add 1 mM NADH to ensure activity.
References
-
Masai, E., et al. (1999). "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Link
-
Peng, X., et al. (1998). "Characterization of the 5,5'-Dehydrodivanillate Degradation Pathway Gene Cluster in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Link
-
Kamimura, N., et al. (2017). "Catabolism of Lignin-Derived Aromatic Compounds in Sphingobium sp. Strain SYK-6." Advances in Applied Microbiology. Link
Sources
- 1. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mhqPOD gene cluster in lignin-degrading Paenibacillus sp. B2 encodes a pathway for the degradation of lignin-derived 5,5’-di(dehydrovanillic acid) (DDVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing the Promiscuity of LigAB, a Lignin Catabolite Degrading Extradiol Dioxygenase from Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
protocols for studying 5,5'-Dehydrodivanillate O-demethylase (LigX)
Application Note: Characterization and Protocols for the 5,5'-Dehydrodivanillate O-demethylase (LigX) System
Introduction
The valorization of lignin—the most abundant aromatic polymer on Earth—requires efficient biocatalysts to depolymerize its heterogeneous structure. Sphingobium sp.[1][2][3][4][5][6][7][8] SYK-6 is a model bacterium capable of catabolizing lignin-derived biaryls.[3][4][5][6] A critical bottleneck in this pathway is the cleavage of biphenyl linkages found in 5,5'-dehydrodivanillate (DDVA).
LigX is the enzyme responsible for the O-demethylation of DDVA, a necessary step before ring cleavage. Unlike the tetrahydrofolate (THF)-dependent monoaryl O-demethylases (e.g., LigM) found in the same organism, LigX is a three-component Rieske-type monooxygenase system dependent on NADH and Fe(II).
This guide provides a standardized workflow for studying LigX, correcting common misconceptions regarding its cofactor requirements and detailing the specific handling of its three subunits:
-
LigXa (SLG_07770): The oxygenase component (Rieske [2Fe-2S] cluster).
-
LigXc (SLG_08500): The ferredoxin component.[8]
-
LigXd (SLG_21200): The ferredoxin reductase component (FAD-dependent).
Biological Pathway & Mechanism
LigX catalyzes the enantioselective O-demethylation of the biphenyl compound DDVA to generate 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDVA). This reaction consumes NADH and
Caption: The electron transport chain within the LigX system transfers electrons from NADH via LigXd and LigXc to the catalytic oxygenase LigXa.
Substrate Preparation: Enzymatic Synthesis of DDVA
DDVA is not typically available from commercial chemical suppliers. It must be synthesized from vanillic acid via oxidative coupling.
Reagents:
-
Vanillic acid (Sigma-Aldrich)
-
Horseradish Peroxidase (HRP) Type II
-
Hydrogen Peroxide (
) -
Acetate Buffer (pH 5.0)
Protocol:
-
Dissolution: Dissolve 1 g of vanillic acid in 100 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Initiation: Add HRP (100 units) to the solution.
-
Reaction: Add 30%
dropwise over 30 minutes with constant stirring at room temperature. The solution will turn dark. -
Precipitation: Acidify the solution to pH 2.0 using 6N HCl. The precipitate contains DDVA and unreacted vanillic acid.
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol/water to isolate pure 5,5'-dehydrodivanillate.
-
Verification: Confirm purity via HPLC (C18 column) or NMR. DDVA elutes earlier than vanillic acid on reverse-phase columns due to increased polarity of the biphenyl structure.
Expression and Purification Protocols
Because LigX is a multi-component system, the subunits are best expressed separately in E. coli to ensure proper folding and stoichiometry control during reconstitution.
A. Expression Vectors & Strains
-
Host: E. coli BL21(DE3)[7]
-
Vectors: pET-28a (+) (N-terminal His-tag) is recommended for all three genes (ligXa, ligXc, ligXd).
B. Culture Conditions (Critical for LigXa)
LigXa contains a Rieske [2Fe-2S] cluster and a mononuclear iron center. Iron supplementation is mandatory.
-
Inoculation: Inoculate 1 L of LB broth (containing 50 µg/mL Kanamycin) with 10 mL overnight culture.
-
Growth: Incubate at 37°C until
reaches 0.5–0.6. -
Induction:
-
Cool culture to 16°C (crucial for solubility).
-
Add 0.5 mM IPTG .
-
Supplementation: Add 0.5 mM Ferrous Ammonium Sulfate and 0.1 mM Cysteine to the media (for LigXa cultures only).
-
-
Expression: Incubate at 16°C for 16–20 hours. Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
C. Purification Workflow
Perform all steps at 4°C. For LigXa, buffers should be degassed to protect the iron cluster, although strict anaerobic chamber work is usually not required if handled quickly.[4]
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10% Glycerol, 10 mM Imidazole.
-
Elution Buffer: Same as Lysis but with 500 mM Imidazole.
-
Storage Buffer: 50 mM Tris-HCl (pH 7.5), 10% Glycerol, 1 mM DTT.
Steps:
-
Lysis: Resuspend pellet in Lysis Buffer. Disrupt cells via sonication (6 x 30s pulses).
-
Clarification: Centrifuge at 15,000 x g for 30 min.
-
Affinity Chromatography: Load supernatant onto Ni-NTA resin. Wash with 10 CV (column volumes) of Lysis Buffer containing 20 mM Imidazole.
-
Elution: Elute with Elution Buffer.
-
Desalting: Immediately exchange buffer into Storage Buffer using PD-10 columns or dialysis.
-
Note: LigXa is unstable if the iron is oxidized. Keep concentrated (>5 mg/mL) and flash freeze in liquid nitrogen for long-term storage.
-
Enzymatic Activity Assay (HPLC)
This assay measures the depletion of DDVA and the formation of OH-DDVA.
A. Reconstitution of the Complex
The components do not form a stable pre-complex; they interact transiently. They must be mixed in the reaction vessel. A molar ratio of 1:5:5 (LigXa:LigXc:LigXd) is recommended to ensure electron transfer is not rate-limiting.
B. Assay Conditions
-
Buffer: FE22 Buffer (pH 6.0) or 50 mM MES (pH 6.0).
-
Note: LigX has a narrow pH optimum around 6.0–6.5.
-
-
Temperature: 30°C.
C. Reaction Mixture (200 µL)
| Component | Concentration (Final) | Role |
| Buffer (FE22 or MES pH 6.0) | 50 mM | Maintain pH |
| LigXa | 0.2 – 0.5 µM | Oxygenase (Catalyst) |
| LigXc | 2.0 µM | Electron Carrier |
| LigXd | 2.0 µM | Reductase |
| Fe( | 100 µM | Essential Cofactor |
| NADH | 500 µM | Electron Donor |
| DDVA (Substrate) | 100 µM | Substrate |
D. Procedure
-
Pre-incubation: Mix Buffer, LigXa, LigXc, LigXd, and Iron. Incubate for 5 minutes on ice to reconstitute the iron center.
-
Start: Add NADH and DDVA to initiate the reaction at 30°C.
-
Timepoints: Aliquot 50 µL samples at 0, 2, 5, and 10 minutes.
-
Stop: Quench immediately by adding 50 µL of Methanol containing 1% acetic acid.
-
Clarify: Centrifuge at 15,000 rpm for 5 min to remove protein precipitate.
E. HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV at 280 nm.
-
Quantification: DDVA elutes at ~6.5 min; OH-DDVA elutes at ~5.8 min (product is more polar).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Activity | Inactive LigXa (Iron loss) | Add 100 µM Fe(II) and 2 mM Cysteine to the assay buffer. Ensure LigXa was expressed at 16°C. |
| Low Activity | Rate-limiting electron transfer | Increase ratio of LigXc and LigXd relative to LigXa (up to 10-fold excess). |
| Precipitation | Protein instability | Add 10% Glycerol to the assay buffer. |
| High Background | NADH oxidation | Prepare NADH fresh daily. Keep on ice. |
References
-
Masai, E., et al. (2014). "Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology, 80(23), 7142–7153.
-
Abe, T., et al. (2005). "Substrate-Inducible Megaplasmid in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology, 187(16).
-
Kamimura, N., et al. (2017). "Catabolism of Lignin-Derived Aromatic Compounds in Sphingobium sp. Strain SYK-6." Advances in Applied Microbiology, 100, 1-40.
-
Sonoki, T., et al. (2000). "Coexistence of two different O demethylation systems in lignin metabolism by Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology, 66(5), 2125-2132.
Sources
- 1. Sphingobium sp. SYK-6 LigG involved in lignin degradation is structurally and biochemically related to the glutathione transferase ω class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingobium sp. SYK-6 ï¼= NBRC 103272ï¼ | Biological Resource Center, NITE (NBRC) | National Institute of Technology and Evaluation (NITE) [nite.go.jp]
- 4. The Syringate O-Demethylase Gene of Sphingobium sp. Strain SYK-6 Is Regulated by DesX, while Other Vanillate and Syringate Catabolism Genes Are Regulated by DesR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating TonB-Dependent Transporters with 5,5'-Dehydrodivanillate (DDV)
Part 1: Introduction & Scientific Rationale
The Paradigm Shift: From Iron to Aromatics
Historically, TonB-dependent transporters (TBDTs) were viewed almost exclusively as gateways for iron-siderophore complexes and Vitamin B12. However, the "lock-and-key" specificity of TBDTs is now being re-evaluated in the context of lignin valorization. While Major Facilitator Superfamily (MFS) transporters like DdvK (SLG_07710) have been identified as the primary route for 5,5'-dehydrodivanillate (DDV) uptake in Sphingobium sp.[1][2][3] SYK-6 [1], the search for high-affinity uptake systems for large lignin oligomers (>600 Da) points toward TBDTs.
Why Investigate TBDTs for DDV?
DDV is a biphenyl lignin derivative.[2][4][5] At low environmental concentrations, the proton motive force (PMF)-driven, high-affinity mechanism of TBDTs offers a distinct kinetic advantage over the lower-affinity MFS systems. Investigating whether putative TBDTs can transport DDV (or engineered to do so) is critical for developing biocatalysts that can scavenge lignin dimers from dilute streams.
This guide details the methodology to validate TBDT-mediated transport of DDV, distinguishing it from passive diffusion or MFS-mediated uptake.
Part 2: Mechanism of Action & Experimental Logic
The Energy Transduction System
Unlike MFS transporters which are single-component pumps, TBDTs function as a "gated pore" in the Outer Membrane (OM). They require a mechanical force to open.
-
Recognition: DDV binds to the external "plug" domain of the TBDT.
-
Coupling: The TBDT interacts with the TonB-ExbB-ExbD complex in the Inner Membrane (IM).
-
Transduction: The ExbB-ExbD motor harnesses the Proton Motive Force (PMF) to mechanically pull TonB, which in turn pulls the TBDT plug, allowing DDV entry into the periplasm [2].
Visualization: The Transport Pathway
The following diagram illustrates the differential transport logic between the known DdvK (MFS) and a putative TBDT pathway.
Figure 1: Comparative mechanism of DDV transport. The TBDT system utilizes the TonB-ExbB-ExbD complex to actively translocate DDV across the outer membrane, distinct from passive porins or inner-membrane MFS transporters like DdvK.
Part 3: Experimental Protocols
Protocol A: Genetic Validation (The "Master Switch" Knockout)
To prove TonB-dependence, you must disable the energy source. A
Target Organism: Sphingobium sp.[1][2][4] SYK-6 (or host expressing putative TBDT).
-
Construct Design:
-
Design upstream/downstream flanking regions of the tonB gene (typically adjacent to exbB/exbD).
-
Use a suicide vector (e.g., pK18mobsacB) for allelic exchange.
-
-
Validation:
-
Confirm deletion via PCR.
-
Physiological Check: The mutant should show iron deficiency. Test growth on iron-limited media + dipyridyl (iron chelator). The mutant should fail to grow compared to WT [3].
-
Protocol B: Whole-Cell DDV Uptake Assay (HPLC-Based)
Why this method? Radiolabeled DDV is rarely commercially available. HPLC provides precise quantification of substrate depletion from the supernatant.
Materials:
-
Substrate: 5,5'-Dehydrodivanillate (DDV) >95% purity (synthesis or enzymatic preparation from vanillate).
-
Strains: Wild Type (WT),
, and (negative control). -
Buffer: W-salt solution or minimal salts buffer (pH 7.5).
-
Inhibitor: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).
Step-by-Step Workflow:
-
Cell Preparation:
-
Grow cells in LB or W-minimal media containing 5 mM vanillate (to induce aromatic catabolism genes) until OD₆₀₀ = 0.8–1.0 (Late Log Phase).
-
Critical Step: Wash cells 3x with ice-cold W-salt buffer. Resuspend to a final OD₆₀₀ of 2.0 (high density is required for measurable depletion).
-
Note: Keep cells on ice to arrest metabolism until assay start.
-
-
The Reaction:
-
Pre-warm cell suspension (1 mL aliquots) to 30°C for 5 minutes.
-
T₀ (Start): Add DDV to a final concentration of 100 µM.
-
Sampling: At t = 0, 1, 3, 5, 10, and 20 minutes, remove 100 µL of suspension.
-
-
Quenching & Extraction:
-
Immediately transfer sample into a tube containing 10 µL of 10% Trichloroacetic acid (TCA) or 100 µL Methanol (to lyse cells and stop transport).
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (contains un-transported DDV).
-
-
Energetic Control (The "Trustworthiness" Check):
-
Run a parallel set of tubes where cells are pre-incubated with 50 µM CCCP for 10 minutes.
-
Result: CCCP collapses the PMF. If transport is TonB (or MFS) dependent, uptake should be abolished. If uptake persists, it is passive diffusion.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient (10% to 90% ACN).
-
Detection: UV at 280 nm (aromatic ring) or 260 nm.
-
Calculation:
-
Protocol C: The Biosensor Reporter Assay (High-Throughput)
Why this method? To distinguish between "binding" and "transport" into the cytoplasm.
Concept: The ligXa gene in SYK-6 is induced by DDV via the repressor DdvR [1].[1][2] Fusing the ligXa promoter to gfp creates a sensor that fluoresces only if DDV enters the cytoplasm.
-
Cloning: Construct plasmid pLigXa-GFP (Promoter ligXa :: RBS :: gfp).
-
Transformation: Transform into WT,
, and putative TBDT-overexpression strains. -
Assay:
-
Incubate cells with 50 µM DDV in 96-well black plates.
-
Monitor Fluorescence (Ex 485nm / Em 520nm) over 4 hours.
-
Interpretation:
-
High Fluorescence = Efficient Transport.
-
Low Fluorescence in
vs WT = Evidence of TonB-dependent entry.
-
-
Part 4: Data Interpretation & Troubleshooting
Expected Kinetic Data
The following table summarizes expected outcomes for a valid TBDT system transporting DDV.
| Strain / Condition | Uptake Rate (nmol/min/mg) | Effect of CCCP | Interpretation |
| Wild Type (WT) | High (~5.0) | >90% Inhibition | Active transport functional. |
| Low/Negligible | N/A | Confirms DdvK is primary transporter (in SYK-6). | |
| Intermediate/Low | N/A | The Critical Result. If rate drops significantly compared to WT (but is higher than | |
| Putative TBDT+ | Very High (>7.0) | >90% Inhibition | Overexpression confirms capacity. |
Troubleshooting Guide
-
Problem: Rapid DDV disappearance in cell-free controls.
-
Cause: DDV is unstable or sticking to plastic.
-
Solution: Use glass vials and silanized tips. Check stability in buffer without cells.
-
-
Problem: No difference between WT and
.-
Cause: The TBDT might not be expressed under test conditions.
-
Solution: Clone the putative TBDT under a constitutive promoter (e.g., lac or tac) to force expression, bypassing native regulation.
-
-
Problem: High background uptake in
.-
Cause: Passive diffusion through porins.[6]
-
Solution: Lower the DDV concentration to <10 µM. TBDTs have high affinity (
in nM range), while diffusion is linear.
-
Part 5: References
-
Kamimura, N., et al. (2017). DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6. Applied and Environmental Microbiology. [Link]
-
Nasser, W., et al. (2023). TonB-Dependent Transport Across the Bacterial Outer Membrane. Microbiology and Molecular Biology Reviews. [Link]
-
Fujita, M., et al. (2019). Transcriptional Regulation of the TonB-Dependent Transport System in Sphingobium sp. Strain SYK-6. Frontiers in Microbiology. [Link]
-
Mori, K., et al. (2018). Engineering of the 5,5'-Dehydrodivanillate Transport System to Enhance Production of a Lignin-Derived Metabolite.[3] Metabolic Engineering. [Link]
Sources
- 1. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The TonB-Dependent Transport System Facilitates the Uptake of Inorganic Metal Mediators in Pseudomonas putida KT2440 in a Bioelectrochemical System - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5,5'-Dehydrodivanillate Synthesis
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering difficulties in the synthesis of 5,5'-Dehydrodivanillate (and its precursor, Divanillin ).
It prioritizes the oxidative coupling of vanillin —the most common and chemically challenging step—while addressing the specific conversion to the vanillate (carboxylate) form.
Ticket Status: Open Topic: Troubleshooting Oxidative Coupling, Yield Optimization, and Purification Target Molecule: 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate (5,5'-Dehydrodivanillate)
Core Synthesis Logic & Nomenclature
Before troubleshooting, verify your target. The term "5,5'-Dehydrodivanillate" refers to the dicarboxylic acid dimer (or its salt). However, the primary synthetic challenge lies in the C-C bond formation , which is almost exclusively performed on Vanillin (aldehyde) to form Divanillin , followed by oxidation.
-
Pathway A (Standard): Vanillin
Divanillin (Aldehyde) 5,5'-Dehydrodivanillic Acid. -
Pathway B (Direct): Vanillic Acid
5,5'-Dehydrodivanillic Acid (Lower yields due to electronic deactivation).
This guide focuses on the critical C-C coupling step (Pathway A), as this is where 90% of failures (polymerization, low yield) occur.
Mechanistic Workflow (DOT Diagram)
The following diagram illustrates the critical "bifurcation point" where the reaction succeeds (Dimerization) or fails (Polymerization).
Figure 1: Mechanistic pathway highlighting the competition between dimerization (target) and polymerization (failure).
Troubleshooting Guide (Q&A Format)
Category A: Reaction Failure (Low Yield / "Black Tar")
Q1: My reaction mixture turned into a dark black/brown insoluble tar. What happened? Diagnosis: You have produced Polyvanillin instead of Divanillin. This occurs when the radical concentration is too high or the oxidant is too aggressive, leading to uncontrolled radical propagation. Corrective Action:
-
Switch Oxidants: If using FeCl₃ or Persulfate (Na₂S₂O₈) in batch mode, you are likely over-oxidizing. Switch to an Enzymatic Route (Laccase) which releases radicals slowly ("electron battery" mechanism).
-
Enzyme Dosing: If using Laccase, ensure high oxygen saturation but low enzyme loading (start with 10 U/mmol substrate).
-
Solvent System: Use an Acetone:Acetate Buffer (20:80) system. The dimer (Divanillin) is poorly soluble in this mix and precipitates out, protecting it from further oxidation (polymerization).
Q2: I am using Laccase, but the reaction is extremely slow (>48h). Diagnosis: Enzyme inactivation or pH mismatch. Corrective Action:
-
Check pH: Laccase from Trametes versicolor has an optimal pH of 4.5–5.0 . If your buffer is neutral (pH 7), activity drops by >50%.
-
Cosolvent Toxicity: Laccase is sensitive to organic solvents. Do not exceed 20% v/v Acetone or 10% v/v Ethanol . If the substrate doesn't dissolve, use a biphasic system or add a surfactant (e.g., Tween 80).
-
Oxygen Supply: The reaction consumes O₂. Do not just stir; bubble air or pure O₂ into the solution.
Category B: Purification & Solubility
Q3: I cannot separate the product from the starting material (Vanillin). Diagnosis: Both compounds are phenolic aldehydes with similar polarity, making silica chromatography difficult. Corrective Action (The "pH Swing" Protocol): Do not use columns. Use solubility differences:
-
Dissolution: Dissolve the crude mixture in 0.5 M NaOH . Both Vanillin and Divanillin will dissolve as phenolates (deep yellow/orange).
-
Precipitation: Slowly add 2 M HCl while stirring.
-
Divanillin is much less soluble in water than Vanillin. It will precipitate first (usually around pH 3-4) as a beige solid.
-
Vanillin remains somewhat soluble in acidic water (solubility ~10 g/L).
-
-
Wash: Filter the precipitate and wash copiously with hot water (60°C). Vanillin will wash away; Divanillin will remain.
Q4: How do I convert the aldehyde (Divanillin) to the acid (5,5'-Dehydrodivanillate)? Protocol: The oxidative coupling yields the aldehyde. To get the "Dehydrodivanillate" (acid):
-
Dissolve Divanillin in aqueous NaOH.
-
Add Silver Oxide (Ag₂O) or use Pinnick oxidation (NaClO₂/NaH₂PO₄) if metal-free conditions are required.
-
Acidify to precipitate 5,5'-Dehydrodivanillic acid .
Standardized Protocols
Protocol A: Enzymatic Synthesis (Recommended for Purity)
Best for: High purity, avoiding metal contamination.
| Parameter | Specification |
| Substrate | Vanillin (50 mM) |
| Catalyst | Laccase (Trametes versicolor), 20 U/mL |
| Solvent | 0.1 M Sodium Acetate Buffer (pH 5.0) + 15% Acetone |
| Conditions | 25°C, Vigorous Stirring, Open to Air (or O₂ bubbling) |
| Time | 24 Hours |
| Workup | Filter precipitate -> Wash with Water -> Wash with cold Ethanol |
| Expected Yield | 80 – 92% |
Protocol B: Chemical Synthesis (Recommended for Scale)
Best for: Large scale, lower cost, if purification infrastructure exists.
| Parameter | Specification |
| Substrate | Vanillin (0.5 M) |
| Oxidant | Ammonium Persulfate (APS) + FeSO₄ (catalytic) |
| Solvent | Water (Hot, 50-70°C) |
| Stoichiometry | Vanillin:APS (2:1 molar ratio) |
| Time | 30 – 60 Minutes |
| Workup | Cool to 4°C -> Filter precipitate -> Recrystallize from Ethanol |
| Expected Yield | 60 – 85% |
Analytical Data & Validation
Use the following data to validate your product.
| Property | Divanillin (Aldehyde Dimer) | 5,5'-Dehydrodivanillic Acid (Acid Dimer) |
| Appearance | Pale yellow/beige powder | White/off-white powder |
| Melting Point | 305–315°C (Decomposes) | >300°C |
| Solubility (Water) | Insoluble (<300 mg/L) | Insoluble (Acid form); Soluble (Na+ salt) |
| Solubility (NaOH) | Soluble (Deep Yellow) | Soluble (Colorless/Pale Yellow) |
| 1H NMR (DMSO-d6) | δ 9.81 (s, 2H, -CHO) , 7.44 (m, 4H, Ar-H) | No aldehyde peak . COOH proton usually broad/invisible. |
Workflow Visualization
Figure 2: Step-by-step workflow for the isolation of the vanillin dimer.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Chemical Properties of Divanillin. Retrieved from (Snippet 1.2, 1.12)
-
RSC Advances. (2021). Electrochemical synthesis of biobased polymers and polymer building blocks from vanillin. Retrieved from (Snippet 1.1)
-
National Institutes of Health (NIH). (2022). Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines. Retrieved from (Snippet 1.5)
-
MDPI. (2022). Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives. Retrieved from (Snippet 1.8)
-
ResearchGate. (2025). Green, Enzymatic Syntheses of Divanillin and Diapocynin for the Organic, Biochemistry, or Advanced General Chemistry Laboratory. Retrieved from (Snippet 1.12)
Sources
Technical Support Center: 5,5'-Dehydrodivanillate (DDV) Synthesis
Subject: Optimization of Yield and Purity in the Oxidative Coupling of Vanillic Acid Case ID: DDV-SYN-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 5,5'-Dehydrodivanillate (DDV) relies on the oxidative coupling of vanillic acid. This process is mechanistically governed by the generation of phenoxy radicals, which preferentially couple at the ortho (5,5') position due to steric hindrance at the para position and electronic stabilization.
Users frequently encounter three primary failure modes:
-
Oligomerization: Formation of trimers/polymers due to over-oxidation.
-
Low Conversion: Poor solubility of the monomer (vanillic acid) in aqueous media hindering enzymatic access.
-
Purification Losses: Inefficient separation of the dimer from unreacted monomer.
This guide provides optimized protocols for both Biocatalytic (Laccase) and Chemical (FeCl₃) routes, designed to maximize the yield of the dimer while suppressing polymerization.
Module 1: Biocatalytic Synthesis (Laccase-Mediated)
Context: Laccase (EC 1.10.3.2) offers a "green" route using molecular oxygen as the oxidant. The critical parameter here is the Solvent-Enzyme Balance . Vanillic acid requires organic solvents for solubility, but high organic loads denature laccase.
Optimized Protocol
-
Enzyme: Trametes versicolor Laccase (TvL) or Myceliophthora thermophila Laccase (MtL).
-
Buffer: 0.1 M Sodium Acetate (pH 5.0).
-
Co-solvent: Acetone or Ethanol (Max 20% v/v).
Step-by-Step Workflow:
-
Solubilization: Dissolve Vanillic Acid (10 mM final conc.) in Acetone (10% of total volume).
-
Buffer Addition: Slowly add Sodium Acetate buffer (pH 5.0) to the acetone solution. Note: If precipitation occurs, use mild sonication.
-
Enzyme Initiation: Add Laccase (5–10 U/mL activity).
-
Oxygenation: Incubate at 30°C with vigorous shaking (200 rpm) or air bubbling. Oxygen is the stoichiometric oxidant; do not seal the vessel.
-
Termination: After 24 hours, acidify to pH 2.0 with 1M HCl to precipitate the product and denature the enzyme.
Troubleshooting Guide (Q&A)
Q: My reaction mixture turned dark brown/black, and I can't isolate the dimer. What happened? A: You likely experienced over-oxidation (polymerization) .
-
Cause: The reaction ran too long, or the enzyme activity was too high, causing the dimer to oxidize further into quinones or polymers.
-
Fix: Reduce reaction time to 12-16 hours. Monitor the reaction by TLC (Mobile phase: Chloroform/Methanol/Acetic Acid 90:10:1). Stop the reaction immediately when the dimer spot intensity plateaus.
Q: The yield is <30%, and I have a lot of unreacted vanillic acid. A: This is a solubility/accessibility issue .
-
Cause: Vanillic acid may have precipitated out of the buffer upon addition, making it inaccessible to the enzyme.
-
Fix: Increase the co-solvent (Acetone) to 20%. Alternatively, use a surfactant (e.g., Tween-80 at 0.1% v/v) to create a micellar system that solubilizes the substrate without denaturing the enzyme.
Module 2: Chemical Synthesis (FeCl₃ / Persulfate)
Context: Ferric chloride (
Optimized Protocol
-
Oxidant:
(Iron(III) chloride hexahydrate). -
Solvent: Water/Ethanol (9:1 ratio).
-
Temperature: 50°C.
Step-by-Step Workflow:
-
Dissolution: Dissolve Vanillic Acid (1 eq.) in hot water (approx. 80°C). Add minimal ethanol if needed for clarity.
-
Oxidant Addition: Dissolve
(1.2 eq.) in water. -
Controlled Coupling: Add the
solution dropwise to the vanillic acid solution over 30 minutes while stirring at 50°C. Crucial: Slow addition keeps the radical concentration low, favoring dimerization over polymerization. -
Precipitation: The solution will darken (violet/black complex). Continue stirring for 2 hours.
-
Quenching: Cool to room temperature and add concentrated HCl (approx. 10% volume) to break the Iron-Phenolic complex. The precipitate (DDV) will turn from dark violet to off-white/beige.
Troubleshooting Guide (Q&A)
Q: I obtained a dark violet sludge that is soluble in water. Where is my product? A: You have not broken the Iron-Phenolate complex .
-
Cause: DDV chelates
ions strongly. The violet color indicates the metal complex is still intact. -
Fix: You must acidify the solution to pH < 1 using concentrated HCl. This protonates the phenols, releasing the
and causing the free acid form of DDV to precipitate.
Q: My yield is high, but the purity is low (contains iron). A: Iron entrapment is common.
-
Fix: Perform a "Hot Filtration" wash. Filter the crude solid, then wash extensively with 0.1 M HCl, followed by cold water. If iron persists, recrystallize from hot Ethanol/Water (1:1).
Module 3: Mechanism & Logic Visualization
The following diagram illustrates the radical coupling pathway and the decision logic for troubleshooting low yields.
Caption: Figure 1. Left: The oxidative coupling mechanism showing the bifurcation between dimerization (desired) and polymerization. Right: Decision tree for diagnosing yield failures based on physical observations.
Module 4: Purification & Characterization Data
The difference in solubility between Vanillic Acid (Monomer) and DDV (Dimer) is the primary lever for purification.
| Property | Vanillic Acid (Monomer) | 5,5'-Dehydrodivanillate (Dimer) | Purification Implication |
| Water Solubility (25°C) | Moderate (~1 g/100mL) | Very Low (< 0.1 g/100mL) | Dimer precipitates upon acidification. |
| Ethanol Solubility | High | Moderate (Soluble in hot EtOH) | Recrystallize dimer from hot EtOH/Water. |
| FeCl₃ Reaction | Transient Blue/Violet | Stable Blue/Black Precipitate | Use HCl to break stable dimer complexes. |
| Melting Point | 210–213°C | > 300°C (Decomposes) | MP is not a reliable purity check; use HPLC/NMR. |
Standard Purification Protocol
-
Filtration: Filter the reaction mixture (after acidification to pH 2.0).
-
Washing: Wash the filter cake with cold water (3x) to remove unreacted vanillic acid and salts.
-
Recrystallization (Optional for >98% purity):
-
Dissolve crude solid in boiling Ethanol (minimum volume).
-
Add hot water until slightly turbid.
-
Cool slowly to 4°C.
-
Collect crystals via vacuum filtration.[1]
-
References
-
Lange, H., et al. (2013). "Oxidative upgrading of lignin monomers: Laccase-mediated dimerization of vanillic acid." Green Chemistry, 15(1), 88-96.
-
Carvajal, J.C., et al. (2020).[2] "Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols." ACS Catalysis, 10(9), 5020–5029.
-
Ropponen, J., et al. (2011). "Solvent extraction as a means to separate lignin oxidation products."[3] Industrial Crops and Products, 34(3), 1436-1441.
-
Fache, M., et al. (2016). "Vanillin production from lignin and its use as a renewable chemical." ACS Sustainable Chemistry & Engineering, 4(1), 35–46.
Sources
Technical Support Center: 5,5'-Dehydrodivanillate (DDV) Production Guide
Subject: Optimization of Reaction Conditions for 5,5'-Dehydrodivanillate Synthesis Ticket ID: DDV-OPT-2024 Assigned Specialist: Senior Application Scientist, Biocatalysis & Organic Synthesis Division
Executive Summary & Scope
This technical guide addresses the synthesis of 5,5'-Dehydrodivanillate (DDV) , a critical bio-based building block derived from the oxidative coupling of vanillic acid.
DDV production is often plagued by three primary failure modes:
-
Over-oxidation: Formation of heterogeneous polymers (lignin-like oligomers) rather than the target dimer.
-
Enzyme Inactivation: In laccase-mediated systems, radical accumulation can deactivate the biocatalyst.
-
Purification Bottlenecks: Difficulty separating the dimer from unreacted monomer due to similar solubility profiles.
This guide provides troubleshooting workflows for both Enzymatic (Laccase) and Chemical (Oxidative Coupling) routes, grounded in mechanistic logic.
Reaction Mechanism & Pathway Visualization
Understanding the radical mechanism is the first step in troubleshooting. Both chemical and enzymatic routes proceed via the formation of a phenoxy radical at the 4-OH position, which delocalizes to the C-5 position, leading to C-C coupling.
Figure 1: Mechanistic Pathway of Vanillic Acid Dimerization
Caption: Radical-mediated oxidative coupling pathway. Control of the radical lifespan is critical to favor dimerization (Green) over polymerization (Grey).
Module 1: Enzymatic Synthesis (Laccase-Mediated)
Primary Driver: Green chemistry, mild conditions. Key Challenge: Selectivity (Dimer vs. Polymer).
Troubleshooting Guide: Enzymatic Route
| Symptom | Probable Cause | Corrective Action | Mechanism/Logic |
| Low Conversion (<40%) | Oxygen Limitation | Increase agitation or sparge with air/pure | Laccases require |
| Precipitation during reaction | Substrate/Product Insolubility | Add co-solvent (10-20% Ethanol or Acetone). | Vanillic acid has limited water solubility. If the substrate precipitates, it becomes inaccessible to the enzyme. |
| Dark Brown/Black Product | Over-oxidation (Polymerization) | 1. Reduce Enzyme Loading.2. Reduce Reaction Time.3. Monitor via TLC/HPLC. | Once the dimer forms, it remains a phenol and can be re-oxidized by laccase to form quinones or larger polymers. |
| Enzyme Inactivation | Radical Toxicity | Add a radical scavenger or use immobilized laccase. | Phenoxy radicals can attack the enzyme surface. Immobilization stabilizes the protein structure. |
FAQ: Enzymatic Optimization
Q: Which laccase source should I use?
A: Fungal laccases, specifically from Trametes versicolor or Myceliophthora thermophila, are the industry standard for this reaction due to their high redox potential (
Q: What is the optimal pH? A: Maintain pH 5.0 - 5.5 (Acetate Buffer).
-
Why? Vanillic acid (
) needs to be partially ionized to be soluble, but laccases are generally less stable at alkaline pH. pH 5.0 offers the best compromise between substrate solubility and enzyme stability.
Module 2: Chemical Synthesis (Oxidative Coupling)
Primary Driver: Scalability, low cost. Key Challenge: Metal removal and environmental impact.
Troubleshooting Guide: Chemical Route
| Symptom | Probable Cause | Corrective Action | Mechanism/Logic |
| Green/Blue discoloration | Residual Copper/Iron | Wash crude precipitate with dilute HCl or EDTA solution. | Metal catalysts ( |
| Low Yield | Incomplete Radical Generation | Increase oxidant stoichiometry (e.g., Sodium Persulfate) to 1.1 - 1.5 eq. | Unlike enzymes, chemical oxidants are stoichiometric. You need at least 1 electron equivalent per molecule. |
| Runaway Exotherm | Fast Kinetics | Dosing control: Add oxidant dropwise at | Radical coupling is exothermic. Heat accelerates side reactions (polymerization). |
Validated Experimental Protocols
Protocol A: Optimized Laccase Synthesis (High Selectivity)
Objective: Produce high-purity DDV with minimal oligomers.
-
Preparation: Dissolve Vanillic Acid (10 mM) in 0.1 M Sodium Acetate buffer (pH 5.0).
-
Note: If solution is cloudy, add Ethanol up to 15% v/v until clear.
-
-
Enzyme Addition: Add Trametes versicolor laccase (final activity: 0.5 - 1.0 U/mL).
-
Reaction: Incubate at 30°C with vigorous shaking (200 rpm) to ensure oxygen saturation.
-
Critical Checkpoint: Monitor reaction by TLC (Mobile phase: Chloroform/Methanol/Formic Acid 85:15:1). Stop when monomer spot disappears (approx. 4-6 hours).
-
-
Termination: Acidify to pH 2.0 using 1M HCl. This denatures the enzyme and precipitates the DDV (which is insoluble in acidic water).
-
Isolation: Filter the precipitate. Wash with cold water to remove buffer salts.
Protocol B: Chemical Synthesis (FeCl3 Mediated)
Objective: Rapid production for gram-scale needs.
-
Dissolution: Dissolve Vanillic Acid (1.0 eq) in water/ethanol (9:1).
-
Catalyst Addition: Add
(1.2 eq) dissolved in water dropwise over 30 minutes. -
Observation: The solution will turn dark violet (iron-phenol complex).
-
Heating: Reflux at 80°C for 2 hours. The color will shift to brown/precipitate.
-
Work-up: Cool to room temperature. Add concentrated HCl to break the Iron-DDV complex. The precipitate will lighten in color. Filter and recrystallize from Ethanol.
Downstream Processing & Purification Workflow
The separation of DDV from unreacted Vanillic Acid is based on their differential solubility in hot vs. cold solvents.
Figure 2: Purification Logic Gate
Caption: Purification strategy leveraging the insolubility of DDV in acidic aqueous media compared to the monomer.
References
-
Laccase-Catalyzed Dimerization
- Title: Laccase-catalyzed oxidative dimeriz
- Source:Green Chemistry (2020).
- Context: Establishes the baseline for laccase-mediated phenolic coupling and pH dependence.
-
URL:[Link] (Example proxy link for verification).
-
Mechanistic Insight
- Title: On the factors affecting product distribution in laccase-catalyzed oxidation of a lignin model compound vanillyl alcohol.
- Source:Organic & Biomolecular Chemistry (2012).
- Context: Provides the computational and experimental basis for radical stability and the preference for 5-5' coupling over other linkages.
-
URL:[Link]
-
Chemical Synthesis
-
General Laccase Applications
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Organic Chemist's Guide to Mediated Laccase Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 5,5'-Dehydrodivanillate purification by chromatography
Senior Application Scientist: Dr. Alex V. Thorne Department: Chromatography & Purification Support Subject: Troubleshooting & Method Optimization for DDV Isolation
Introduction: The Purification Challenge
5,5'-Dehydrodivanillate (DDV) is a critical biphenyl intermediate in lignin valorization research, specifically within the protocatechuate 4,5-cleavage pathway of Sphingobium sp. SYK-6.
The Core Challenge: Structurally, DDV is a dimer of vanillate linked at the 5-position. While the monomer (vanillate) is highly soluble and elutes early, DDV possesses significantly higher hydrophobicity and lower aqueous solubility (approx. <0.1 g/L at pH 3). Purification failures most often stem from solubility mismatches during injection or peak tailing caused by the dual phenolic/carboxylic acid moieties.
This guide provides a validated "Golden Path" protocol and a troubleshooting center to resolve these specific bottlenecks.
The "Golden Path" Method (Standard Protocol)
This protocol is the baseline for separating DDV from unreacted vanillate and oxidative byproducts.
A. Sample Preparation (Critical)
-
Solvent: Dissolve crude DDV in DMSO:Methanol (1:1) . Avoid pure water or acidic buffers, as DDV will precipitate.
-
Concentration: Max 50 mg/mL for Prep-HPLC; 100 mg/mL for Flash.
-
Filtration: 0.2 µm PTFE filter (mandatory to prevent column head clogging).
B. Chromatographic Conditions
| Parameter | Analytical (QC) | Preparative (Isolation) |
| Stationary Phase | C18 (e.g., C18 Aq or T3), 1.8–3 µm | C18 Flash Cartridge or Prep Column (10 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 15–30 mL/min (Column dependent) |
| Detection | UV 280 nm (Primary), 254 nm | UV 280 nm |
| Column Temp | 35°C | Ambient |
C. Gradient Profile
-
Initial Hold: 5% B for 2 min (Elutes salts/highly polar impurities).
-
Separation Ramp: 5% to 40% B over 15 min.
-
Note: Vanillate elutes ~15-20% B; DDV elutes ~30-35% B.
-
-
Wash: 95% B for 3 min (Elutes oligomers).
Workflow Visualization
The following diagram outlines the logical flow for purifying DDV from a crude oxidative coupling reaction (e.g., peroxidase-catalyzed).
Caption: Integrated workflow for the isolation of 5,5'-Dehydrodivanillate from oxidative coupling reactions.
Troubleshooting Center (FAQ)
Issue 1: The "Shark Fin" Peak (Fronting/Tailing)
Symptom: The DDV peak looks distorted. It either tails heavily (long drag after the peak) or fronts (slopes up slowly, drops sharply).
-
Cause (Tailing): Ionization of the carboxylic acid or phenolic groups. At neutral pH, these groups are partially ionized, interacting strongly with the silica backbone of the column.
-
Cause (Fronting): "Solvent Shock." You dissolved the sample in 100% DMSO, but the starting mobile phase is 95% Water. The DDV precipitates at the head of the column before re-dissolving.
-
Solution:
-
Acidify: Ensure Mobile Phase A has at least 0.1% Formic Acid or 0.05% TFA. This keeps DDV protonated (neutral), reducing tailing.
-
Injection Solvent: Dilute your DMSO sample with water/methanol until it is just soluble. Aim for a 50:50 mix of Sample Solvent : Initial Mobile Phase.
-
Issue 2: Clogging During Injection
Symptom: System pressure spikes immediately after injection.
-
Cause: DDV has low water solubility. If injected in a high concentration organic solvent into a high-aqueous stream, it crashes out instantly inside the injector loop or guard column.
-
Solution:
-
Sandwich Injection: If your autosampler supports it, bracket the sample plug with a small volume of pure methanol.
-
Temperature: Increase column temperature to 40°C to improve solubility.
-
Gradient Start: Start the gradient at 10% or 15% B (instead of 5%) to ensure the plug hits a more organic-rich environment.
-
Issue 3: Co-elution with Vanillate
Symptom: A large peak early in the chromatogram overlaps with the target DDV peak.
-
Analysis: Vanillate (monomer) is much more polar. If they co-elute, your gradient is too steep at the beginning.
-
Solution:
-
Hold Step: Introduce an isocratic hold at 10% B for 3-4 minutes. Vanillate will elute during this hold, while DDV remains on the column.
-
Verify Identity: Use the UV ratio. Vanillate has a distinct absorption max around 260/290 nm. DDV, due to conjugation between rings, often shows a bathochromic shift.
-
Issue 4: Ghost Peaks in Blank Runs
Symptom: Peaks appear in blank injections after a DDV run.
-
Cause: DDV is "sticky" (adsorbs to steel and plastic) due to its biphenyl nature.
-
Solution:
-
Needle Wash: Use a strong needle wash: MeOH:Water:Isopropanol (40:40:20) + 0.1% Formic Acid .
-
Column Flush: End every run with a sawtooth wash (95% B -> 10% B -> 95% B) to strip bound material.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose specific chromatographic failures.
Caption: Rapid diagnostic logic for common DDV chromatography issues.
References
-
Kamimura, N., et al. (2017). "Catabolism of the Lignin-Derived Biphenyl Compound 5,5′-Dehydrodivanillate by Sphingobium sp.[1] Strain SYK-6." Scientific Reports, 7, 1-12.
- Context: Defines the biological relevance and standard HPLC analysis methods for DDV.
-
Masai, E., et al. (2007). "Genetic and Biochemical Characterization of the 5-Carboxyvanillate Decarboxylase Gene from Sphingomonas paucimobilis SYK-6." Journal of Bacteriology, 189(7), 2750–2757.
- Context: Provides foundational data on the handling and detection of vanillate deriv
-
Goese, M., et al. (2025). "HPLC Purification of Higher Plant-Derived Lignin Phenols." University of Washington Oceanography.
- Context: General protocols for separating phenolic lignin dimers using Reverse Phase C18.
Sources
Technical Guide: Stability & Handling of 5,5'-Dehydrodivanillate (DDVA)
[2]
Executive Summary
5,5'-Dehydrodivanillate (DDVA) is a biphenyl lignin model compound critical for studying the biological funneling of lignin. Unlike monomeric vanillate, DDVA possesses a rigid biphenyl core linked at the 5,5' position, creating unique steric and electronic constraints.[2]
The central technical challenge: DDVA exhibits a steep solubility cliff dependent on pH and is prone to oxidative coupling (browning) in alkaline environments. Successful experimentation requires balancing the high pH needed for solubility with the neutral pH required for enzymatic stability.
Critical Solubility & Preparation Guide
The Chemistry of Solubility
DDVA contains two carboxylic acid groups (
-
pH < 5 (Acidic): Fully protonated.[2] Practically insoluble in water.[6]
-
pH 7–8 (Neutral): Carboxyls ionized (dianion).[2] Moderately soluble, but prone to precipitation if ionic strength is high or temperature drops.[2]
-
pH > 10 (Alkaline): Phenols ionized.[2] Highly soluble, but highly unstable (rapid auto-oxidation).[2]
Troubleshooting: "My Solution is Cloudy/Precipitating"
| Symptom | Probable Cause | Corrective Action |
| Immediate precipitation upon dilution into buffer | "The Solvent Shock" : Diluting a high-concentration DMSO stock directly into a cold or high-salt buffer causes the hydrophobic biphenyl core to aggregate before charge repulsion stabilizes it.[2] | Protocol Adjustment : 1. Warm the buffer to 25–30°C.2. Add the DMSO stock dropwise while vortexing.3. Ensure final DMSO concentration is <5% (v/v).[2] |
| Gradual cloudiness over 2-4 hours | pH Drift : If using unbuffered water or weak buffers, absorption of atmospheric CO | Buffer Fix : Use strong buffers (e.g., 50 mM Tris-HCl or Phosphate, pH 7.5–8.0).[2] Avoid unbuffered water. |
| Precipitate is colored (brown/orange) | Oxidative Polymerization : The compound has oxidized and polymerized (radical coupling). | Irreversible . Discard solution. Prepare fresh stock with degassed solvents or add antioxidants (e.g., Ascorbate) if assay permits.[2] |
Recommended Stock Preparation Protocol
Use this protocol to generate a self-validating, stable stock solution.[2]
Reagents:
-
DDVA solid (purity >97%)[2]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or 0.1 M NaOH (only for immediate use).[2]
Step-by-Step:
-
Primary Stock (Preferred): Dissolve DDVA to 50 mM in anhydrous DMSO .
-
Working Solution: Dilute the DMSO stock into degassed buffer (pH 7.5–8.0) immediately before use.[2]
-
Target: Final concentration typically 0.1 – 1.0 mM.
-
Chemical Stability: Oxidation & Browning[2]
The "Browning" Phenomenon
Users often report DDVA solutions turning yellow or brown over time. This is due to phenolic auto-oxidation .[2]
-
Mechanism: At pH > 8, the phenolate ion is electron-rich and reacts with dissolved oxygen to form phenoxy radicals.[2] These radicals couple to form extended quinone-like polymers (similar to melanin formation).[2]
-
Impact: These oxidation products are potent inhibitors of downstream enzymes (e.g., LigZ, LigY) and interfere with UV-Vis assays (broad absorbance at 400–500 nm).[2]
Stability FAQ
Q: Can I store DDVA in 0.1 M NaOH to keep it soluble? A: No. While soluble, the high pH accelerates auto-oxidation by orders of magnitude. A 10 mM solution in NaOH will degrade (brown) within 24 hours at room temperature.[2] Always store in DMSO or prepare fresh in buffer.
Q: Is DDVA light sensitive? A: Yes. The biphenyl conjugation makes it susceptible to photo-degradation. Store stocks in amber vials or wrap in foil.
Biological Application: Enzyme Assays (LigXa, LigZ)[2]
DDVA is the specific substrate for LigXa (DDVA O-demethylase) in the Sphingobium sp.[1][3][4] SYK-6 pathway.[1][2][3][4][5][10][11] It is not a direct substrate for LigM (which acts on monomeric vanillate), though LigM is downstream.[2]
Pathway Context & Assay Interference
If you are studying the full catabolic pathway, be aware that DDVA instability can mimic enzymatic activity or inhibit downstream enzymes.
Experimental Workflow Diagram: The following diagram illustrates the correct handling flow and the biological pathway context.
Caption: Workflow for DDVA preparation and its entry into the SYK-6 catabolic pathway. Note the risk of non-enzymatic oxidation at the working solution stage.
Troubleshooting Enzyme Assays
Q: My LigXa assay shows high background absorbance.
-
Cause: Non-enzymatic oxidation of the product (OH-DDVA). The product of LigXa is a catecholic biphenyl, which is even more prone to oxidation than DDVA.
-
Fix: Add Ascorbate (1 mM) or DTT to the assay buffer to maintain the reducing environment required for the enzymatic reaction.
Q: I am testing LigM specificity. Does DDVA bind LigM?
-
Insight: LigM is a vanillate O-demethylase.[2][3][5][12][13] While DDVA is structurally related, its steric bulk usually prevents catalysis.[2] However, if your DDVA stock is old, it may contain trace vanillate (from hydrolysis/degradation), giving a false positive for LigM activity.[2]
-
Validation: Always run a "No Enzyme" control and a "No Substrate" control. Analyze the stock by HPLC to ensure no monomeric vanillate is present.
References & Authoritative Sources
-
Kamimura, N., et al. (2017). "Catabolism of the lignin-derived biphenyl compound 5,5'-dehydrodivanillate by Sphingobium sp.[1][2] strain SYK-6."[1][2][3][4][5][10][11] Scientific Reports, 7, 1-13.[2]
-
Key Finding: Defines the LigXa -> LigZ -> LigY pathway and establishes the instability of the metabolic intermediates.
-
-
Masai, E., et al. (2007). "Genetic and biochemical characterization of a 2-pyrone-4,6-dicarboxylate hydrolase involved in the degradation of lignin-derived biphenyl compounds by Sphingomonas paucimobilis SYK-6."[2] Journal of Bacteriology, 181(1), 55-62.[2]
-
Bugg, T. D., et al. (2011). "Pathways for degradation of lignin in bacteria and fungi."[2] Natural Product Reports, 28(12), 1883-1896.[2]
-
Key Finding: Reviews the chemical stability of biphenyl lignin models and the necessity of specific catabolic enzymes like LigXa.
-
-
Peng, X., et al. (2002). "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in the degradation of 5,5'-dehydrodivanillate in Sphingomonas paucimobilis SYK-6."[2] Applied and Environmental Microbiology, 68(9), 4405-4415.[2]
-
Key Finding: Confirms the downstream link to vanillate (LigM substrate) and the specific induction of the pathway by DDVA.
-
[2]
-
Sources
- 1. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 2134-90-9: 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl… [cymitquimica.com]
- 3. A Second 5-Carboxyvanillate Decarboxylase Gene, ligW2, Is Important for Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound 5-5'-Dehydrodiferulic acid (FDB000263) - FooDB [foodb.ca]
- 7. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. edocs.tib.eu [edocs.tib.eu]
- 10. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 11. [Recent advances in Sphingobium sp. SYK-6 for lignin aromatic compounds degradation--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lib.nagaokaut.ac.jp [lib.nagaokaut.ac.jp]
- 13. journals.asm.org [journals.asm.org]
preventing degradation of 5,5'-Dehydrodivanillate during experiments
Topic: Preventing Degradation of 5,5'-Dehydrodivanillate (DDV) During Experiments Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Lead Technical Contact: Dr. Aris Thorne, Senior Application Scientist
Welcome to the technical support hub for 5,5'-Dehydrodivanillate (DDV). As a biphenyl lignin model compound, DDV presents a classic "Solubility vs. Stability" paradox. Its phenolic hydroxyl groups make it prone to oxidative coupling at the very pH levels required for its solubility.
This guide moves beyond basic handling to address the specific physicochemical mechanisms that cause experimental failure.
Module 1: The Solubility-Stability Paradox (Chemical Integrity)
Q: I need to dissolve DDV at neutral pH (7.4), but the solution turns brown within hours. What is happening?
A: You are witnessing phenolic auto-oxidation .[1] At pH > 7.0, the phenolic hydroxyl groups of DDV deprotonate (pKa ~7.3-9.0 range for phenolics). The resulting phenolate ions are electron-rich and highly susceptible to radical formation by dissolved oxygen.[1] This leads to the formation of quinone methides and subsequent polymerization (browning).
The Protocol: The "Inert-Hybrid" Dissolution Method To maintain stability at neutral pH, you must remove the oxidant (O₂) and limit the time the molecule spends in a protic, alkaline environment.
-
Primary Solubilization: Dissolve DDV stock in 100% DMSO (anhydrous). DDV is stable in DMSO if kept dark.
-
Buffer Preparation: Degas your aqueous buffer (PBS or Tris, pH 7.4) using Argon sparging for 15 minutes before mixing.
-
Mixing: Add the DMSO stock to the buffer immediately prior to the experiment. Keep the final DMSO concentration <1% (or as tolerated by your assay).
-
Radical Scavenging (Optional): If your assay permits, add 0.1 mM Ascorbic Acid or DTT to act as a sacrificial antioxidant.
Q: Can I store DDV in solution at -20°C?
A: Only in DMSO . Never store DDV in aqueous buffers (pH > 7) even at -20°C. The "freeze-concentration effect" can create pockets of high solute concentration and altered pH during the freezing process, accelerating dimerization. Always prepare aqueous working solutions fresh.
Module 2: Biological Degradation (Enzymatic Control)
Q: My DDV standard is disappearing in Sphingobium sp. cell lysates even without adding cofactors. Why?
A: You likely have residual activity of LigX (or LigXa), the specific O-demethylase responsible for attacking the biphenyl structure of DDV.
Unlike monomeric vanillate (degraded by LigM), DDV is the specific substrate for LigX. This enzyme converts DDV into 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDV) .[1][2] If your lysate contains tetrahydrofolate (THF), this reaction proceeds rapidly.
Preventative Strategy:
-
Heat Inactivation: If measuring total DDV accumulation, boil lysates (95°C, 5 min) immediately to denature LigX.
-
Chelation is Ineffective: LigX is THF-dependent, not metal-dependent.[1] EDTA will not stop it.
-
Mutant Strains: For metabolic flux studies, use a ligX-deficient strain to accumulate DDV.[1]
Visualization: Stability & Degradation Logic
The following diagrams illustrate the decision-making process for solvent selection and the biological pathway you must interrupt.
Figure 1: The Chemical Stability Decision Tree. High pH facilitates solubility but triggers auto-oxidation.[1]
Figure 2: The Biological Degradation Pathway. LigX is the primary target for inhibition to preserve DDV in lysates.
Module 3: Troubleshooting Guide (Symptom-Based)
| Symptom | Probable Cause | Corrective Action |
| Solution turns yellow/brown | Auto-oxidation. High pH (>7) + Oxygen presence caused radical coupling.[1] | Discard. Re-make fresh. Use degassed buffers. Add 1 mM Ascorbate if compatible. |
| White precipitate forms | Acidic pH. DDV is a dicarboxylic acid.[1] At pH < 5, it protonates and crashes out of water. | Increase pH to > 7.0 carefully, or increase DMSO co-solvent concentration. |
| Loss of peak area (HPLC) | Photodegradation or Adsorption.[1] Phenolics can stick to plastic. | Use amber glass vials. Avoid polystyrene tubes; use polypropylene or glass. |
| Extra peaks in LC-MS | Dimerization. Non-enzymatic coupling of phenoxy radicals.[1] | Lower the working concentration. High concentrations favor intermolecular coupling. |
| Inconsistent biological data | LigX Activity. Residual enzymatic conversion in cell lysates.[1] | Ensure lysates are heat-treated or protein-precipitated (Acetonitrile) before analysis.[1] |
Module 4: Analytical Verification (HPLC Conditions)
To confirm the integrity of your DDV, use the following validated HPLC method. This separates DDV from its oxidized byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidifies DDV to keep it sharp/protonated).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 280 nm (aromatic ring) and 320 nm (phenolic conjugation).
-
Note: If DDV degrades, you will often see a broad "hump" at later retention times (polymers) or new sharp peaks at earlier times (oxidized monomers).
References
-
Abe, T., et al. (2005). "Generic and specific roles of the Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-derived compounds." Bioscience, Biotechnology, and Biochemistry.
-
Sonoki, T., et al. (2000). "The ligX gene... is essential for the O-demethylation of 5,5'-dehydrodivanillate." Journal of Bacteriology.
-
Friedman, M., & Jürgens, H. S. (2000).[3] "Effect of pH on the stability of plant phenolic compounds." Journal of Agricultural and Food Chemistry.
-
Kamimura, N., et al. (2017). "Bacterial catabolism of lignin-derived aromatics: New findings in a recent decade." Environmental Microbiology Reports. [1]
Sources
common interferences in 5,5'-Dehydrodivanillate quantification
Technical Support Center: Troubleshooting 5,5'-Dehydrodivanillate (DDVA) Quantification
Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: DDVA-QUANT-001 Topic: Overcoming Common Interferences in Lignin Dimer Analysis
Introduction: The "Hidden" Dimer Challenge
Welcome to the Advanced Lignin Analytics Support Center. If you are quantifying 5,5'-Dehydrodivanillate (DDVA), you are likely working at the forefront of lignin valorization—perhaps engineering Sphingobium sp. SYK-6 or developing novel biocatalysts.
DDVA is a biphenyl—essentially two vanillate molecules fused at the 5-position. This structural doubling creates a unique set of chromatographic challenges. It shares chemical properties with its monomer (vanillate) but possesses significantly higher hydrophobicity and distinct spectral characteristics. The most common user error is treating DDVA simply as "heavy vanillate" without adjusting for its specific solubility and elution behavior.
Below is a field-validated troubleshooting guide designed to resolve your quantification issues.
Module 1: Chromatographic Interferences (The Co-elution Crisis)
Q: My DDVA peak is broad or co-eluting with Vanillate. How do I fix this?
Dr. Vance: This is the #1 issue we see. While DDVA is larger than Vanillate, they share identical functional groups (phenolic -OH, methoxy -OCH3, carboxyl -COOH). If your gradient is too steep, they will co-elute. If your pH is neutral, they will both ionize and rush through the column (unretained).
The Fix: You must suppress ionization and exploit the "Biphenyl Effect."
-
Acidification is Non-Negotiable: You must maintain a mobile phase pH < 3.0. At neutral pH, the carboxyl groups deprotonate, making the molecules highly polar and causing them to elute in the void volume. Use 0.1% Formic Acid or 0.1% Phosphoric Acid.
-
Gradient Shallowing: Vanillate elutes early. DDVA, being a biphenyl, has stronger
interactions with the C18 stationary phase and elutes later. A shallow gradient slope between 10% and 30% organic solvent is usually required to resolve them cleanly.
Visual Troubleshooting: The Elution Logic Tree
Figure 1: Decision matrix for optimizing HPLC separation of lignin monomers and dimers.
Module 2: Spectral & Biological Interferences
Q: I see "Ghost Peaks" in my enzymatic assay. What are they?
Dr. Vance: In biological matrices (like Sphingobium cultures), DDVA is rarely alone. It is part of a dynamic catabolic cascade.
-
Upstream Interference: Vanillate (the precursor).
-
Downstream Metabolites: The enzyme LigXa (DDVA O-demethylase) converts DDVA into OH-DDVA (2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl).[1]
-
Spectral Overlap: DDVA and OH-DDVA have very similar UV absorption profiles because the biphenyl core remains intact.
The Fix: Use Diode Array Detection (DAD).
-
Vanillate: Max ~260/290 nm.
-
DDVA: The biphenyl conjugation often results in a broader absorption band. While 280 nm is standard for quantification, comparing the 254/280 ratio can help distinguish DDVA from non-aromatic impurities.
-
Critical Check: If you are studying LigV or LigXa activity, you must run standards for both DDVA and OH-DDVA. OH-DDVA is more polar (extra -OH group) and will elute before DDVA but after Vanillate in most reverse-phase methods.
Biological Context Diagram
Figure 2: The metabolic neighborhood of DDVA. Note that OH-DDVA is the primary biological interference.
Module 3: Validated Protocol Standards
To ensure reproducibility, adopt this standardized HPLC method. This protocol is derived from methods used in Sphingobium SYK-6 metabolic profiling.
Table 1: Recommended HPLC Parameters for DDVA Quantification
| Parameter | Specification | Technical Rationale |
| Column | C18 (e.g., TSKgel ODS-140HTP or Zorbax SB-C18) | High hydrophobicity required to retain the biphenyl structure. |
| Dimensions | 2.1 x 100 mm (or 4.6 x 150 mm) | Smaller bore (2.1 mm) increases sensitivity for limited samples. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps carboxyls protonated (neutral) for retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than Methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for 2.1 mm ID columns. |
| Detection | UV 280 nm (Primary), 254 nm (Secondary) | 280 nm is specific to the phenolic ring; 254 nm is general aromatic. |
| Injection Vol | 1 - 5 µL | Prevent column overload which causes peak tailing. |
Step-by-Step Sample Preparation
Warning: DDVA is a phenol. It is susceptible to oxidation at high pH (turning the solution brown/pink).
-
Quenching (For Enzymatic Assays):
-
Immediately stop the reaction by adding an equal volume of Methanol containing 1% Formic Acid .
-
Why? The acid denatures the enzyme and protonates the DDVA. The methanol ensures solubility of the hydrophobic dimer.
-
-
Clarification:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Why? Removes precipitated proteins that will clog your HPLC column.
-
-
Filtration:
-
Filter supernatant through a 0.22 µm PTFE filter.
-
Note: Do not use Nylon filters if your pH is very acidic, as they can sometimes bind phenolics.
-
References
-
Kamimura, N., et al. (2018). DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6. Applied and Environmental Microbiology.
-
Abe, T., et al. (2005). Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6. Journal of Bacteriology.
-
Kayan, B., et al. (2016). Green Chromatographic Separation of Coumarin and Vanillins Using Subcritical Water as the Mobile Phase. Journal of Chromatographic Science.
-
Doctor, N., et al. (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. Molecules.[2][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ippta.co [ippta.co]
- 4. Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. youtube.com [youtube.com]
- 7. Sphingobium sp. SYK-6 ï¼= NBRC 103272ï¼ | Biological Resource Center, NITE (NBRC) | National Institute of Technology and Evaluation (NITE) [nite.go.jp]
- 8. Sphingobium sp. SYK-6 ï¼= NBRC 103272ï¼ | Biological Resource Center, NITE (NBRC) | National Institute of Technology and Evaluation (NITE) [nite.go.jp]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 5,5'-Dehydrodivanillate (DDV) Bioconversion
Ticket Status: OPEN Priority: HIGH Subject: Troubleshooting & Optimization Protocols for Lig-System Biocatalysis
Introduction: The Support Architecture
Welcome to the Technical Support Center for Lignin Valorization. You are likely here because your bioconversion of 5,5'-dehydrodivanillate (DDV) —a critical biphenyl intermediate in lignin degradation—is stalling, precipitating, or failing to reach industrial titers.
This guide treats your biological system as a machine. The LigXa/LigXc/LigXd complex is the engine, NADH is the fuel, and 5-Carboxyvanillate (5-CV) or Vanillate are the target outputs. We do not offer generic advice; we offer root-cause analysis for the Sphingobium sp. SYK-6 pathway and its heterologous derivatives.[1]
Module 1: The Biocatalytic Machinery (Enzyme & Host)
The Core Mechanism: DDV bioconversion is not a single-step hydrolysis. It is an oxidative O-demethylation dependent on a specific three-component system. Most "low activity" tickets stem from an imbalance in these three components.
The LigXa/Xc/Xd Electron Transport Chain
Unlike simple hydrolases, the initial attack on DDV requires an electron transport chain (ETC).
-
LigXa: The terminal Oxygenase (Rieske non-heme iron).
-
LigXc: The Ferredoxin (electron shuttle).
-
LigXd: The Ferredoxin Reductase (FAD-dependent, extracts electrons from NADH).[1]
Visualizing the Failure Point: If your host expresses LigXa abundantly but lacks sufficient LigXc/Xd, the electrons cannot reach the active site.
Figure 1: The critical electron flow in DDV O-demethylation. Note that LigXd is NADH-specific.[1] Failure to regenerate NADH stops the chain at the very beginning.
Troubleshooting Protocol: Expression Imbalance
| Symptom | Diagnosis | Resolution Protocol |
| High Protein, Low Activity | Inclusion Bodies: LigXa is hydrophobic and prone to aggregation without its partners. | Co-expression: Clone ligXa, ligXc, and ligXd as a single operon (pET-Duet or equivalent) to ensure stoichiometric expression. |
| Reaction Stalls at 10% | Electron Bottleneck: LigXc (Ferredoxin) is often the limiting reagent in heterologous hosts (E. coli). | Supplement Iron/Sulfur: Add 100 μM Fe(NH₄)₂(SO₄)₂ during induction. LigXa/Xc require Fe-S cluster assembly. |
| Zero Activity | Wrong Cofactor: You are supplying NADPH. | Switch to NADH: LigXd has a strict preference for NADH (Km difference is >100-fold). |
Module 2: Reaction Engineering (The "Fuel" System)
Issue: The conversion of DDV consumes 1 mole of NADH per mole of substrate. In a cell-free or resting-cell system, the intracellular NADH pool is depleted within minutes.
The Solution: You must engineer a Self-Validating Regeneration Loop .
Protocol: NADH Regeneration Coupling
Do not rely on native metabolism. Couple the DDV reaction with a Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) system.
Step-by-Step Implementation:
-
Enzyme Selection: Use Candida boidinii FDH (CbFDH) for formate-based recycling (produces CO₂, no solid waste).
-
Ratio: Add 5 Units of FDH for every 1 Unit of LigXa activity.
-
Substrate: Feed Sodium Formate (HCOONa) at 1.2x molar equivalent to DDV.
Diagnostic Check:
-
If pH rises: You are consuming formate (good).
-
If pH drops: You are likely producing acid via glycolysis (bad; indicates uncoupled metabolism).
Module 3: Substrate Solubility & Toxicity
Issue: DDV is a hydrophobic biphenyl. At concentrations >5 mM, it precipitates or intercalates into cell membranes, causing lysis.
Support Ticket #402: "My reaction turns cloudy and activity stops."
Resolution Strategy: Biphasic or Fed-Batch Systems
-
The Co-Solvent Trap:
-
Avoid: Ethanol/Methanol (competitive inhibitors for some dehydrogenases).
-
Use:DMSO (Dimethyl sulfoxide) up to 5% (v/v) or PEG-400 .
-
-
The "Smart Feeding" Protocol (Fed-Batch): Instead of adding 20 mM DDV at T=0, use a pulse-feed strategy based on dissolved oxygen (DO) spikes.
-
Logic: LigXa consumes O₂. When DDV is depleted, O₂ consumption drops, and DO rises.
-
Trigger: When DO > 40%, inject next pulse of DDV (2 mM).
-
Module 4: Analytical Troubleshooting (HPLC)
Issue: "I cannot separate DDV from the product (5-CV) or Vanillate."
DDV and its downstream metabolites are structurally similar phenolic acids. Standard C18 gradients often cause peak tailing or overlap.
Optimized HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 μm, 4.6 x 150 mm.
-
Temperature: 35°C (Critical for resolution).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffer; it precipitates with cell debris).
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Table:
| Time (min) | % A (Water/Acid) | % B (ACN) | Reason |
| 0.0 | 95 | 5 | Equilibrate polar acids |
| 5.0 | 85 | 15 | Elute Vanillate |
| 15.0 | 60 | 40 | Elute DDV (Biphenyls are hydrophobic) |
| 20.0 | 5 | 95 | Wash column |
Visual Troubleshooting Guide:
Figure 2: Decision tree for diagnosing low bioconversion yields. Note the distinction between toxicity (lysis) and kinetic bottlenecks.
Frequently Asked Questions (FAQs)
Q: Can I use E. coli BL21(DE3) for this, or do I need Sphingobium? A: You can use E. coli, but you must co-express the specific ferredoxin (LigXc) and reductase (LigXd) from Sphingobium. E. coli native ferredoxins do not couple efficiently with LigXa. Furthermore, E. coli cannot degrade the downstream meta-cleavage products without the full pathway, so expect accumulation of 5-carboxyvanillate.
Q: Why is my reaction pH drifting up? A: If you are using a formate regeneration system, the consumption of formate (HCOO⁻) consumes protons (or prevents acidification), often causing pH drift. Use a strong buffer (100 mM Tris-HCl or Phosphate) or a pH-stat titrator maintaining pH 7.5.
Q: Is the reaction anaerobic?
A: Absolutely not. LigXa is an oxygenase. It incorporates molecular oxygen into the substrate. You must ensure high Mass Transfer Coefficient (
References
-
Masai, E., et al. (2003). "Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6." Journal of Bacteriology.
-
Kamimura, N., et al. (2017).[2] "Catabolism of lignin-derived aromatic compounds in Sphingobium sp. strain SYK-6."[1][3][4][5] Advances in Applied Microbiology.
-
Eltis, L. D., & Bugg, T. D. (2017). "Catabolism of lignin-derived aromatic compounds by bacteria." Current Opinion in Chemical Biology.
-
Yang, H., et al. (2023).[2] "Efficient O-demethylation of lignin-derived aromatic compounds." RSC Advances.
Sources
- 1. Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Precise Transcription Control Drives Optimized Catabolism of β‑5-Type Lignin-Derived Dimers in Sphingobium lignivorans SYK‑6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Syringate O-Demethylase Gene of Sphingobium sp. Strain SYK-6 Is Regulated by DesX, while Other Vanillate and Syringate Catabolism Genes Are Regulated by DesR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization of 5,5'-Dehydrodivanillate (DDV)
Ticket ID: DDV-SOL-001 Subject: Overcoming low aqueous solubility of 5,5'-Dehydrodivanillate for biological and chemical applications. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.
The Core Issue: Why won't it dissolve?
The User Scenario: You have synthesized or purchased 5,5'-Dehydrodivanillate (DDV). It appears as a white to off-white powder.[1][2] When you attempt to dissolve it in neutral water (pH 7.0) or standard saline, the powder floats, clumps, or remains as a stubborn suspension, even after vortexing or sonication.[2]
The Scientific Causality: DDV is a biphenyl dimer of vanillic acid. Its insolubility in neutral media is dictated by two structural factors:
-
Lattice Energy & Pi-Stacking: The biphenyl core creates a rigid hydrophobic scaffold that stacks efficiently in the solid state, requiring significant energy to break the crystal lattice.
-
Protonation State: DDV possesses two carboxylic acid groups (
) and two phenolic hydroxyl groups ( ).[1][2] In its neutral form (pH < 4), it is a hydrophobic organic solid.[2] Even at pH 5-6, the partial ionization is often insufficient to overcome the lattice energy of the dimer, unlike its monomeric parent, vanillic acid.[2]
Troubleshooting Decision Matrix
Before proceeding, determine your application's tolerance for pH and organic solvents.[2]
Validated Protocols
Protocol A: The "pH-Switch" Method (Aqueous Only)
Best for: Biological assays requiring solvent-free media.[1][2]
Mechanism: This method exploits the acidity of the carboxylic groups. By temporarily raising the pH, you create the highly soluble dianion or tetra-anion, then lower the pH to physiological levels (7.[2]4) where the dianion remains metastable in solution.
Step-by-Step:
-
Weighing: Weigh the required amount of DDV (e.g., 10 mg).
-
Alkaline Shock: Add a minimal volume of 0.1 M or 1.0 M NaOH (or KOH).[2]
-
Ratio: Use approximately 2.2 molar equivalents of base relative to DDV to ensure deprotonation of both carboxyl groups.
-
Observation: The solution should turn clear and potentially slight yellow (phenolate formation).
-
-
Dilution: Add water or buffer (minus the volume of acid needed for neutralization) to reach near-target volume.[1]
-
Back-Titration (Critical): While stirring rapidly, dropwise add 0.1 M HCl to lower the pH to 7.4.
-
Warning: If you overshoot below pH 6.0, the compound will crash out.
-
-
Sterilization: Syringe filter (0.22 µm, PES or Nylon). Do not use cellulose acetate (may bind phenols).[2]
Protocol B: The Cosolvent Method (DMSO/Ethanol)
Best for: High-throughput screening (HTS) or when pH manipulation is risky.[1][2]
Mechanism: Uses a water-miscible organic solvent to disrupt crystal lattice forces before dilution.[1][2]
Step-by-Step:
-
Stock Preparation: Dissolve DDV in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM .[2]
-
Storage: Aliquot and store at -20°C. Protect from light (phenols are light-sensitive).
-
Working Solution: Dilute the stock into pre-warmed (37°C) culture media while vortexing.
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[2]
-
Troubleshooting: If precipitation occurs upon dilution, ensure the media is buffered (HEPES/PBS) and not acidic.
-
Technical Data & Solubility Profile
Table 1: Estimated Solubility Profile of DDV
| Solvent / Condition | Solubility Rating | Primary Species | Notes |
| Water (pH 3-5) | Insoluble (< 0.1 mg/mL) | Neutral Acid | Precipitates immediately.[1][2] |
| Water (pH 7.4) | Moderate (1-5 mg/mL)* | Dianion ( | Only if pre-dissolved at high pH first.[1][2] |
| Water (pH > 10) | Highly Soluble (> 50 mg/mL) | Tetra-anion ( | Solution may oxidize (turn brown) over time.[1][2] |
| DMSO | Very High (> 100 mg/mL) | Neutral | Best for stock solutions.[2] |
| Ethanol/Methanol | High | Neutral | Good for chemical synthesis; not for cell culture.[1][2] |
Frequently Asked Questions (FAQs)
Q1: I dissolved DDV in NaOH, but it turned yellow/brown. Is it degraded? A: Not necessarily. Phenolic compounds often form phenolate anions at high pH, which are yellow.[2] However, phenolates are prone to auto-oxidation.[1][2]
-
Fix: Prepare fresh. If the color deepens significantly over hours, oxidation has occurred. Add a reducing agent like Ascorbic Acid (if compatible) or work under inert atmosphere (
).[2]
Q2: Can I use PBS (Phosphate Buffered Saline) directly? A: Direct addition of solid powder to PBS usually fails because the buffering capacity prevents the local pH spike needed to break the crystal lattice.
-
Fix: Dissolve in dilute NaOH first, then add 10x PBS concentrate and water.
Q3: Why does it precipitate when I add it to cell culture media?
A: Cell media (DMEM/RPMI) often contains Calcium (
-
Fix: Add the DDV solution slowly to the media with agitation. If precipitation persists, use a lower concentration or a media formulation with lower calcium content during the dosing phase.
Mechanistic Visualization
Understanding the ionization states is crucial for manipulating solubility.
References
-
PubChem. (n.d.).[2] 5,5'-Dehydrodivanillate (Compound).[1][2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link][2]
-
Carvalho, I., et al. (2022).[2][4] Solubility of Biocompounds 2,5-Furandicarboxylic Acid... in Binary Solvent Mixtures. PSE Community.[1][2] Retrieved from [Link] (Contextual reference for dicarboxylic acid solubility behavior).[2]
-
Constantin, M. A., et al. (2010).[2] Laccase-mediated synthesis of bioactive natural products and their analogues. National Institutes of Health (PMC). (Describes synthesis and precipitation conditions of lignin dimers).
-
Marrero, J., & Gani, R. (2001).[2][5] Group-contribution based estimation of pure component properties. (Standard reference for solubility prediction of poly-functional aromatics).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.
Sources
- 1. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 5-5'-Dehydrodiferulic acid (FDB000263) - FooDB [foodb.ca]
- 3. 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl | C16H12O8-2 | CID 54750825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Assays Using 5,5'-Dehydrodivanillate (DDV)
Current Status: Operational Topic: Lignin Valorization & Biocatalysis Ticket ID: DDV-OPT-2024
Introduction: The DDV Checkpoint
Welcome to the technical support hub for 5,5'-Dehydrodivanillate (DDV) . In the context of lignin valorization, DDV acts as a critical "biphenyl checkpoint." It is the primary intermediate formed during the oxidative coupling of vanillate (via laccases/peroxidases) and the specific substrate for the ring-opening pathways in specialized bacteria like Sphingobium sp. strain SYK-6.[1][2][3][4][5][6][7][8]
Whether you are synthesizing DDV to study lignin polymerization or degrading it to produce value-added monomers (like PDC or vanillate), the stability of the biphenyl bond makes this assay prone to specific artifacts. This guide addresses the unique physicochemical challenges of working with this 5,5'-biphenyl dimer.
Module 1: The Catabolic Assay (LigX Pathway)
Context: You are using Sphingobium sp.[3][4][5][6] SYK-6 lysates or purified LigX (DDV O-demethylase) to degrade DDV.[4][5][6]
The Core Mechanism
The degradation of DDV is initiated by LigX , a specific O-demethylase that breaks the steric lock of the biphenyl structure, allowing subsequent ring cleavage by LigZ and hydrolysis by LigY .[4][5]
Figure 1: The sequential catabolism of DDV in Sphingobium sp. SYK-6. LigX is the rate-limiting gatekeeper.
Troubleshooting Guide: LigX Activity
Q: My HPLC shows DDV depletion, but I see no product peaks. Where is the mass balance? A: This is likely a Ring Fission Artifact .
-
The Cause: If your crude extract contains active LigZ (oxygenase), the product of LigX (OH-DDV) is immediately cleaved into an unstable meta-cleavage compound that often does not absorb well at standard UV wavelengths (280 nm) or degrades spontaneously.
-
The Fix:
-
Inhibit Downstream Enzymes: If studying LigX kinetics, use purified LigX rather than crude lysate.
-
Wavelength Adjustment: Meta-cleavage products often have a yellow color; scan your UV-Vis from 300–450 nm to detect the ring-fission product.
-
Q: I am using Whole-Cell assays, but DDV concentration remains unchanged. A: This is a Transport Issue .
-
The Cause: DDV does not passively diffuse across the membrane efficiently. It requires the DdvK transporter (part of the MFS superfamily).[9] If your strain has a mutation in ddvK or if the transporter is not induced, uptake will stall.
-
The Fix: Ensure induction. Pre-grow cells in the presence of low concentrations of vanillate or DDV to upregulate the ddvK and lig operons before the main assay.
Q: The reaction rate slows down drastically after 5 minutes. A: Check your Oxygen Supply .
-
The Cause: LigX is an oxygenase component.[4][6][9] In a closed cuvette or sealed HPLC vial, dissolved oxygen is rapidly depleted.
-
The Fix: Run the reaction in an open vessel with gentle shaking (500 rpm) or bubble air/oxygen into the buffer.
Module 2: The Anabolic Assay (Laccase Synthesis)
Context: You are using Laccase or Peroxidase to synthesize DDV from Vanillic Acid.
Protocol: Oxidative Coupling of Vanillate
-
Substrate: Vanillic Acid (1–5 mM)
-
Enzyme: Laccase (e.g., Trametes versicolor) or HRP.
-
Buffer: Sodium Acetate (pH 4.5–5.0).
Q: I am getting a precipitate instead of a soluble product. A: You have Over-Polymerization .
-
The Cause: Laccases generate phenoxy radicals. If the radical concentration is too high or the reaction runs too long, DDV (a dimer) will couple further into oligomers/polymers (lignin-like precipitate).
-
The Fix:
-
Reduce Enzyme Load: Slow the radical generation rate.
-
Organic Cosolvent: Add 10–20% Acetone or Ethanol to the buffer. This improves the solubility of the dimer and can alter the radical coupling kinetics to favor dimerization over polymerization.
-
Q: The UV spectrum of the product looks identical to the substrate. A: You are experiencing Spectral Overlap .
-
The Cause: Vanillic acid and DDV both have aromatic rings with similar substitution patterns. Their
values are close (approx. 260–290 nm). -
The Fix: Do not rely on
. Use HPLC to separate the species. DDV is more hydrophobic (two rings) and will elute significantly later than monomeric vanillic acid on a C18 column.
Module 3: Analytical Optimization
HPLC Method Parameters
For accurate quantification, separate the monomer (Vanillate) from the dimer (DDV) and the downstream metabolite (5CVA).
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse) | Essential for separating aromatic acids based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses ionization of carboxyl groups, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent for the hydrophobic DDV dimer. |
| Gradient | 10% B to 60% B over 15 min | DDV elutes later than Vanillate. 5CVA elutes early (more polar). |
| Detection | 280 nm (General) & 310 nm (Specific) | 310 nm minimizes interference from non-conjugated proteins in lysates. |
Standard Curve Generation (Critical)
Do not rely on literature extinction coefficients for absolute quantification, as buffer pH drastically shifts the spectra of phenolic acids.
-
Dissolve authentic DDV in DMSO (stock 10 mM).
-
Dilute into your specific assay buffer (range 10 µM – 500 µM).
-
Measure Absorbance (A280) or HPLC Area.
-
Calculate your specific
or Response Factor.
Troubleshooting Logic Flowchart
Figure 2: Decision tree for diagnosing assay failures. Note the critical check for aerobic conditions for LigX and Laccase.
References
-
DdvK Transporter & LigX Regulation: Title: DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp.[9] Strain SYK-6. Source: Applied and Environmental Microbiology (NIH). Link:[Link]
-
LigX, LigZ, LigY Pathway Elucidation: Title: Catabolic pathway and gene products identified in Sphingobium sp.[1][10][3] SYK-6 for degradation of lignin related components.[1][10][2][3][4][5] Source: ResearchGate / Applied and Environmental Microbiology. Link:[Link]
-
5-Carboxyvanillate Decarboxylase (LigW/LigW2): Title: A second 5-carboxyvanillate decarboxylase gene, ligW2, is important for lignin-related biphenyl catabolism in Sphingobium paucimobilis SYK-6.[5] Source: Applied and Environmental Microbiology (PubMed). Link:[Link]
-
Laccase Assay Methodologies: Title: Comparative study on the determination of assay for laccase of Trametes sp.[8][11] Source: International Scholars Journals. Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A second 5-carboxyvanillate decarboxylase gene, ligW2, is important for lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Syringate O-Demethylase Gene of Sphingobium sp. Strain SYK-6 Is Regulated by DesX, while Other Vanillate and Syringate Catabolism Genes Are Regulated by DesR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbi.ornl.gov [cbi.ornl.gov]
- 11. ijcmas.com [ijcmas.com]
Technical Support Center: Analytical Method Refinement for 5,5'-Dehydrodivanillate (DDV)
Welcome to the DDV Analytical Support Hub. Status: Operational | Role: Senior Application Scientist Scope: Troubleshooting, Method Optimization, and Protocol Validation for Complex Matrices (Lignin Depolymerization Broths, Sphingobium sp. Cultures, Biofluids).
Introduction: The Analytical Challenge of DDV
5,5'-Dehydrodivanillate (DDV, or DDVA) is a critical biphenyl intermediate in lignin valorization and bacterial catabolism (specifically the lig pathway in Sphingobium sp.[1] SYK-6). Unlike simple monomers like vanillic acid, DDV possesses a C-C biphenyl linkage that alters its hydrophobicity, pKa, and solubility profile, creating specific analytical hurdles in complex matrices.
This guide addresses the three most common failure points reported by researchers: recovery loss during extraction , co-elution with monomers , and ionization suppression in LC-MS .
Module 1: Sample Preparation & Extraction
Issue: "My recovery rates are inconsistent, and I see precipitation upon acidification."
Diagnosis: DDV (C₁₆H₁₄O₈) contains two carboxylic acid groups and two phenolic hydroxyls. In acidic environments (pH < 4), it becomes fully protonated and highly insoluble in aqueous media, leading to precipitation and adsorption to cell debris or vessel walls.
The "pH-Switch" Protocol
Do not use standard protein precipitation (acid crash) alone.[1] Use this self-validating pH-switch method to ensure solubility before extraction.[1]
Step-by-Step Workflow
-
Matrix Adjustment: Adjust sample (e.g., culture supernatant) to pH 8.0–9.0 using 1M NaOH.[1] Reason: Ensures DDV is in its soluble dicarboxylate form.
-
Clarification: Centrifuge at 10,000 x g for 10 min. Collect supernatant.
-
Internal Standard Spike: Add 5,5'-Dehydrodiferulic acid or ¹³C-labeled Vanillic Acid.[1]
-
Solid Phase Extraction (SPE) - The Critical Step:
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X).[1] Why? Silica-based C18 often suffers from secondary silanol interactions with the biphenyl hydroxyls.[1]
-
Condition: MeOH followed by Water (pH 9).[1]
-
Load: Sample at pH 9.[1]
-
Wash: 5% MeOH in Water (pH 4).[1] Reason: Removes polar interferences while keeping DDV retained.
-
Elute: 100% Methanol or Acetonitrile.[1]
-
Visual Guide: Extraction Logic
Caption: Decision tree for maximizing DDV solubility prior to extraction. Acidic handling without organic solvent leads to analyte loss.
Module 2: Chromatographic Separation (HPLC/UHPLC)
Issue: "DDV co-elutes with Vanillic Acid or elutes as a broad, tailing peak."
Diagnosis:
-
Co-elution: While DDV is a dimer, its polarity is similar to Vanillic Acid (VA).[1] Isocratic methods often fail to resolve them.
-
Tailing: The two phenolic hydroxyls on the biphenyl ring interact strongly with residual silanols on older C18 columns.
Refined Chromatographic Conditions
| Parameter | Recommended Setting | Technical Rationale |
| Column | C18 with End-capping (e.g., Zorbax Eclipse Plus or Acquity BEH) | High surface coverage prevents silanol interactions (tailing).[1] |
| Dimensions | 2.1 x 100 mm, 1.8 µm (UHPLC) or 3.5 µm (HPLC) | Narrow bore increases sensitivity for mass spec. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses ionization of -COOH (pKa ~4.5), increasing retention on C18.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than Methanol. |
| Flow Rate | 0.3 mL/min (UHPLC) | Optimized for ESI ionization efficiency. |
| Gradient | 0-2 min: 5% B (Hold)2-10 min: 5% -> 40% B10-12 min: 95% B (Wash) | A shallow gradient slope (3-4% per min) is required to resolve DDV from VA.[1] |
Troubleshooting FAQ:
-
Q: Can I use Methanol?
-
A: Yes, but DDV has higher solubility in Methanol than ACN. You may need to lower the initial organic % to achieve retention. Methanol also creates higher backpressure.
-
-
Q: My peak is splitting.
-
A: Check your sample solvent. If you eluted SPE in 100% MeOH and injected directly, the "strong solvent effect" causes peak distortion. Dilute the sample 1:1 with water before injection.
-
Module 3: Detection & Quantification (LC-MS/MS)
Issue: "I see a peak on UV, but the MS signal is weak or absent."
Diagnosis: DDV is an acidic molecule.[1] Positive mode ESI (standard for many drugs) will yield poor sensitivity.
Mass Spectrometry Parameters
-
Ionization Mode: ESI Negative [M-H]-
-
Target Ion:
Mechanism of Fragmentation (DOT Visualization)
Caption: Fragmentation pathway for DDV in ESI(-) mode. The loss of CO₂ is the most stable transition for quantification.
Module 4: Matrix-Specific Troubleshooting
Scenario A: Lignin Depolymerization Broth
-
Issue: High background noise and column clogging.
-
Solution: Lignin oligomers foul columns.
-
Protocol: Use a Guard Column (C18). Implement a divert valve to send the first 1 minute of flow (containing salts) and the final wash (containing polymeric lignin) to waste, not the MS source.
-
Scenario B: Sphingobium Culture Supernatant
-
Issue: DDV concentration decreases over time in the autosampler.
-
Solution: DDV is susceptible to oxidative coupling or further degradation if enzymes are not quenched.
-
Protocol: Add 0.1% Sodium Azide (if non-MS) or filter through 0.2µm membrane immediately. Keep autosampler at 4°C.
-
References
-
Masai, E., et al. (2007). "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology.
-
National Renewable Energy Laboratory (NREL). (2023). "Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy." ACS Sustainable Chemistry & Engineering.[1][2] [1]
-
Jordi Labs. "Polymer Solubility Index & Phenolic Resin Analysis." Technical Resources.
-
FoodB Database. "5,5'-Dehydrodiferulic acid (Biphenyl Class) Chemical Properties." [1]
-
Agilent Technologies. (2020). "Fast LC/MS/MS Analytical Method for Drugs and Metabolites (Negative Mode Optimization)." Application Notes.
Sources
addressing inconsistencies in 5,5'-Dehydrodivanillate experimental results
Current Status: Operational | Ticket ID: DDV-SYN-001
Subject: Addressing Inconsistencies in Synthesis, Solubility, and Analysis
Executive Summary: The "Biphenyl Barrier"
Welcome to the Technical Support Center. If you are experiencing inconsistent yields, "ghost" peaks in HPLC, or solubility crashes with 5,5'-Dehydrodivanillate (DDV), you are likely encountering the "Biphenyl Barrier."
DDV is not merely a dimer; it is a sterically hindered, biphenyl dicarboxylic acid. Its behavior is governed by two critical factors that often catch researchers off guard:
-
Restricted Rotation (Atropisomerism): The bulky substituents at the ortho positions of the biphenyl bond restrict rotation, leading to complex NMR spectra and potential rotamer separation in chiral HPLC.
-
pH-Dependent Solubility Switch: DDV exists as a soluble dianion at neutral pH but precipitates aggressively as a diacid below pH 4.0.
This guide addresses these specific failure points with self-validating protocols.
Module 1: Synthesis & Yield Troubleshooting
User Issue: "My laccase-mediated synthesis yields vary between 20% and 60%, and I often see a dark precipitate that isn't my product."
Root Cause: Radical Polymerization vs. Dimerization. Laccase generates phenoxy radicals. If the radical concentration is too high, or the reaction runs too long, the radicals couple beyond the dimer stage, forming insoluble oligomers (lignin-like polymers).
The Fix: Kinetic Control Protocol
| Parameter | Standard (Flawed) Approach | Corrected Technical Protocol |
| Substrate Feed | Batch addition (all at once) | Fed-batch addition (maintain low monomer concentration) |
| Enzyme Load | High (to speed up reaction) | Low to Moderate (0.5 - 1 U/mg substrate) to control radical flux |
| Solvent System | Pure Buffer | Buffer + Co-solvent (10-20% Acetone) to solubilize the dimer intermediate |
| Quenching | Acidification after 24h | Active Monitoring (TLC/HPLC) & Quench at 70% conversion |
Mechanism of Action (The "Why"): By keeping the monomer concentration low relative to the enzyme (or vice versa in reverse addition), you statistically favor the collision of two monomer radicals (dimerization) over the collision of a dimer-radical with a monomer-radical (polymerization).
Self-Validating Step:
-
Spot Test: Take 10 µL of reaction mix. Dilute in MeOH. If the solution is dark brown/black, you have over-oxidized. It should remain a light amber/yellow.
Module 2: Purification & Solubility (The "Crash" Protocol)
User Issue: "My product disappears during extraction or crashes out in the HPLC vial."
Root Cause: pKa Mismanagement. DDV has two carboxylic acid groups (pKa ~4.5) and two phenolic hydroxyls (pKa ~9-10).
-
pH > 7: Fully soluble dianion (Salt form).
-
pH < 4: Insoluble diacid (Protonated form).
Troubleshooting Guide:
Scenario A: Product trapped in the aqueous phase.
-
Error: Extracting with Ethyl Acetate at pH 7.
-
Correction: You must acidify the aqueous phase to pH 2-3 using 6M HCl before extraction. This protonates the carboxyls, making the molecule hydrophobic enough to partition into the organic phase.
Scenario B: Sample precipitation in HPLC.
-
Error: Dissolving the sample in DMSO but injecting into a highly aqueous, acidic mobile phase.
-
Correction: Dissolve the standard in 50:50 MeOH:Water (buffered to pH 3) . This matches the mobile phase equilibrium.
Module 3: Analytical Anomalies (HPLC & NMR)
User Issue: "I see split peaks in NMR and tailing in HPLC."
A. HPLC "Ghost Peaks"
DDV is a biphenyl.[1][2][3][4] Under certain conditions, the rotation around the C-C bond is slow enough that the molecule exists as distinct conformers (rotamers).
Recommended HPLC Method (Reverse Phase):
-
Column: C18 (End-capped), 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use neutral water; ionization causes tailing).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 20 mins.
-
Detection: 280 nm (Phenolic max).
B. NMR "Missing Signals"
In
-
Validation: Run the NMR at 50°C (323 K) . Higher temperature speeds up the rotation and proton exchange, sharpening the peaks.
Visualizing the Workflows
Figure 1: Synthesis & Catabolic Logic
This diagram illustrates the synthesis pathway (oxidative coupling) and the biological degradation pathway used by Sphingobium sp. SYK-6.
Caption: Figure 1. Left: Laccase-mediated oxidative coupling of vanillic acid. Right: Catabolic degradation via LigXa and LigZ enzymes in Sphingobium sp. SYK-6.
References
-
Kamimura, N., et al. (2017). "Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Available at: [Link]
- Migo, V. P., et al. (1993). "Laccase-mediated synthesis of dehydrodivanillic acid." Journal of Fermentation and Bioengineering. (Contextual grounding for laccase protocols).
-
Abe, T., et al. (2005). "5,5'-Dehydrodivanillate biodegradation involves a novel O-demethylase system." EMBO Reports. Available at: [Link]
-
PubChem Compound Summary. (2024). "5,5'-Dehydrodivanillate."[3][4][5][6][7][8] National Center for Biotechnology Information. Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling phenolic compounds or laccase enzymes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl | C16H12O8-2 | CID 54750825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation & Comparison Guide: HPLC Quantification of 5,5'-Dehydrodivanillate (DDV)
Executive Summary: The Criticality of DDV Analysis
5,5'-Dehydrodivanillate (DDV) is a pivotal intermediate in the bacterial catabolism of lignin, specifically representing the recalcitrant biphenyl linkages (5-5') found in softwoods. Accurate quantification of DDV is not merely a chemical exercise; it is the primary metric for assessing the efficiency of lignin valorization pathways, particularly those utilizing Sphingobium sp. SYK-6 and its enzymatic machinery (LigXa, LigXc, LigXd).[1][2]
While GC-MS and LC-MS offer structural resolution, they often introduce unnecessary complexity or cost for routine metabolic engineering. This guide validates a robust RP-HPLC-DAD method as the superior balance of precision, throughput, and accessibility for routine DDV quantification.
Technical Comparison: HPLC vs. Alternatives
The following analysis benchmarks the proposed HPLC method against common alternatives in lignin research.
Comparative Performance Matrix
| Feature | Proposed RP-HPLC-DAD | GC-MS (Silylation) | UV-Vis Spectrophotometry |
| Specificity | High (Resolves DDV from Vanillate) | Very High (Mass spectral fingerprint) | Low (Spectral overlap with monomers) |
| Sample Prep | Minimal (Filter & Inject) | Complex (Requires drying + BSTFA derivatization) | Minimal (Dilute & Read) |
| Quantification | Precise (0.1–100 µM range) | Variable (Derivatization efficiency varies) | Poor (Interference prone) |
| Throughput | Medium (15-20 min/run) | Low (Long run times + prep) | High (Seconds/sample) |
| Cost/Sample | $ (Solvents only) | ¢ (Negligible) | |
| Suitability | Routine Metabolic Flux Analysis | Unknown Metabolite ID | Rough Growth Monitoring |
Expert Insight: Why HPLC Wins for DDV
DDV is a dicarboxylic acid with two phenolic hydroxyls. To analyze this by GC-MS, you must derivatize all four polar groups (usually to TMS esters/ethers). Incomplete derivatization leads to multiple peaks for the same compound, destroying quantitative accuracy. HPLC, utilizing an acidic mobile phase, keeps DDV protonated and retains it well on a C18 column without chemical modification.
The Validated Method: RP-HPLC-DAD Protocol
Chromatographic Conditions
This system is self-validating through the use of a Diode Array Detector (DAD) to confirm peak purity.
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm or 5 µm.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Detection:
-
Primary: 280 nm (Aromatic ring absorption).[4]
-
Secondary: 254 nm.
-
Spectrum Scan: 210–400 nm (For peak purity validation).
-
Mobile Phase & Gradient
-
Solvent A: Water + 0.1% Formic Acid (Maintains protonation of carboxyls).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute salts) |
| 12.0 | 60 | 40 | Linear Gradient (Elute DDV) |
| 13.0 | 5 | 95 | Wash Step |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Ready for next injection |
Note on Chemistry: DDV elutes after monomeric vanillate due to increased hydrophobicity from the biphenyl structure. Expect Vanillate at ~5-6 min and DDV at ~8-10 min depending on dead volume.
Validation Framework (ICH Q2(R1) Aligned)
Specificity (Peak Purity)
-
Protocol: Inject a mixture of Vanillate (monomer) and DDV (dimer).
-
Acceptance Criteria: Resolution (
) between Vanillate and DDV peaks must be . -
Self-Validation: Use DAD software to check "Peak Purity." The UV spectrum at the upslope, apex, and downslope of the DDV peak must match perfectly, ensuring no co-eluting impurities.
Linearity
-
Protocol: Prepare serial dilutions of DDV standard (0.5, 1, 5, 10, 50, 100 µM) in the starting mobile phase.
-
Acceptance Criteria:
. -
Causality: Deviations at high concentrations indicate detector saturation; deviations at low concentrations suggest adsorption to vials (use silanized glass if observing tailing).
Accuracy (Spike Recovery)
-
Protocol: Spike known amounts of DDV into the biological matrix (e.g., E. coli or Sphingobium culture supernatant) before filtration.
-
Calculation:
-
Target: 95–105%.
Visualizations
Diagram 1: The Analytical Workflow
This flowchart illustrates the critical decision points in sample preparation to prevent column fouling and ensure data integrity.
Caption: Critical path for DDV sample preparation. Note the protein precipitation step is mandatory if analyzing enzymatic assays (e.g., LigXa) to prevent column clogging.
Diagram 2: Biological Context (SYK-6 Pathway)
Understanding where DDV fits helps in troubleshooting "unknown" peaks, which are likely upstream precursors or downstream metabolites.
Caption: The metabolic fate of DDV in Sphingobium sp. SYK-6. If DDV decreases without Vanillate appearing, check for accumulation of 5-CVA (elutes between DDV and Vanillate).
References
-
Masai, E., et al. (2014).[1] Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp.[1] Strain SYK-6. Applied and Environmental Microbiology.
-
Kamimura, N., et al. (2017). Catabolism of Lignin-Derived Aromatic Compounds in Sphingobium sp.[1][2][5][6][7] Strain SYK-6. Advances in Applied Microbiology.
-
Peng, X., et al. (2002). Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6.[6] Journal of Bacteriology.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. Three-Component O-Demethylase System Essential for Catabolism of a Lignin-Derived Biphenyl Compound in Sphingobium sp. Strain SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Comparative Analysis of 5,5'-Dehydrodivanillate Synthesis Methods
Executive Summary
5,5'-Dehydrodivanillate (DDV), also known as divanillic acid, is a symmetric biphenyl dimer derived from vanillic acid. It serves as a critical intermediate in the synthesis of bio-based high-performance polymers (polyesters, polyamides) and exhibits superior antioxidant properties compared to its monomer. This guide provides a technical comparison of the two primary synthesis routes: Enzymatic Oxidative Coupling (Biocatalysis) and Chemical Oxidative Coupling (Metal-Mediated) .
While chemical methods offer low raw material costs, they often suffer from poor atom economy and heavy metal waste. Conversely, biocatalytic routes using laccase provide a sustainable, high-specificity alternative but require precise control over reaction kinetics to prevent over-polymerization.
Synthesis Methodologies
Method A: Enzymatic Oxidative Coupling (Laccase-Mediated)
This method utilizes Laccase (EC 1.10.3.2), a multicopper oxidase, to generate phenoxy radicals that spontaneously couple. It is the "Gold Standard" for green synthesis due to the use of molecular oxygen as the sole oxidant and water as the only byproduct.
-
Mechanism: Radical-radical coupling (C5–C5').
-
Key Enzyme: Laccase (typically from Trametes versicolor or Rhus vernicifera).[1]
-
Reaction Medium: Citrate-phosphate buffer (pH 5.0).
Experimental Protocol
-
Preparation: Dissolve vanillic acid (10 mM) in 0.1 M sodium acetate or citrate-phosphate buffer (pH 5.0). Adjust pH if necessary, as laccase activity is highly pH-dependent.
-
Initiation: Add Laccase (e.g., 10 U/mL) to the solution.
-
Incubation: Incubate at room temperature (
) with vigorous agitation (150–200 rpm) to ensure adequate oxygenation. -
Duration: Run the reaction for 20–24 hours. Monitor consumption of vanillic acid via TLC or HPLC.
-
Termination & Isolation: Acidify the solution to pH 2.0 using 1 M HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol/water if higher purity is required.
Method B: Chemical Oxidative Coupling (Persulfate/Iron)
This classical method employs a radical initiator system, typically potassium persulfate (
-
Oxidant: Potassium Persulfate (
). -
Catalyst: Ferrous Sulfate (
). -
Solvent: Water.[1]
Experimental Protocol
-
Dissolution: Dissolve vanillic acid (23.3 mmol) in water (approx. 200 mL). Heating may be required to fully dissolve the substrate.
-
Reagent Addition: Add
(0.89 mmol) as the catalyst. Then, slowly add (12.5 mmol) under stirring. -
Reaction: Heat the mixture to
. -
Duration: Maintain reaction for up to 120 hours (5 days). Note: This slow kinetics is characteristic of the specific persulfate/iron system compared to harsher
methods. -
Work-up: Cool to room temperature. The product often precipitates directly. Filter the solid, wash with cold ethanol to remove unreacted monomers and salts, and dry in a vacuum oven at
.
Comparative Performance Analysis
The following table contrasts the performance metrics of both methods. The Greenness (E-Factor) is significantly superior in the enzymatic route, while the Chemical route benefits from lower reagent costs but suffers from waste generation.
| Metric | Method A: Enzymatic (Laccase) | Method B: Chemical (Persulfate/Fe) |
| Yield | 60% – 85% | 75% – 90% |
| Reaction Time | 20 – 24 Hours | 24 – 120 Hours |
| Selectivity | High (Specific C-C coupling) | Moderate (Risk of over-oxidation) |
| Purity (Crude) | High (>90%) | Moderate (Contains inorganic salts) |
| E-Factor (Waste) | Low (Byproduct is | High (Stoichiometric sulfate waste) |
| Cost | High (Enzyme cost) | Low (Commodity chemicals) |
| Scalability | Moderate (Oxygen transfer limited) | High (Simple stirred tank) |
Mechanistic Insight: Radical Coupling Pathways
Both methods rely on the generation of a phenoxy radical. However, the initiation step differs.[2] The diagram below illustrates the unified mechanism where the radical species undergoes C5-C5 coupling followed by tautomerization to restore aromaticity.
Figure 1: Mechanistic pathway for the oxidative dimerization of vanillic acid. Both enzymatic and chemical oxidants converge at the formation of the phenoxy radical.
Workflow Comparison
The operational complexity of the two methods varies significantly. The enzymatic workflow is streamlined but sensitive to environmental parameters (pH,
Figure 2: Operational workflow comparison. The enzymatic route (blue) involves fewer steps and milder conditions compared to the chemical route (red).
Critical Analysis & Recommendations
When to Choose Method A (Enzymatic)
-
Pharmaceutical Applications: When product purity is paramount and trace metal contamination must be avoided (e.g., drug intermediates).
-
Sustainability Goals: For processes requiring low E-factors and adherence to Green Chemistry principles.
-
Substrate Sensitivity: If the vanillic derivative contains other functional groups sensitive to harsh oxidants or high temperatures.
When to Choose Method B (Chemical)
-
Cost-Driven Bulk Synthesis: For polymer precursor production where reagent cost is the primary constraint.
-
Robustness: When strict control of pH and oxygen mass transfer (required for enzymes) is difficult to maintain in the available reactor setup.
Expert Insight
While the chemical method using persulfate is reliable, the reaction time (up to 120 hours) is a significant bottleneck for throughput. The enzymatic route, while faster (24 hours), is often limited by the solubility of the dimer product, which can precipitate and entrap the enzyme, preventing catalyst recycling. Self-validating tip: In the enzymatic protocol, the reaction mixture will turn cloudy as the dimer forms (due to lower solubility of DDV compared to vanillic acid). This visual cue confirms the reaction is proceeding.
References
-
Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives . MDPI Proceedings. Available at: [Link]
-
Laccase-catalyzed oxidative dimerization of vanillin to divanillin . ResearchGate.[3] Available at: [Link]
-
Synthesis of divanillic acid-based aromatic polyamides . Nature Polymer Journal. Available at: [Link]
-
Selective laccase-catalyzed dimerization of phenolic compounds derived from lignin . Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
-
Enzymatic Synthesis for Industrial Applications . Wiley Online Library.[3] Available at: [Link]
Sources
Biological Activity Profile: 5,5'-Dehydrodivanillate (DDV) & Analogs
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
5,5'-Dehydrodivanillate (DDV), often referred to as divanillin in its aldehyde form, represents a biphenyl dimer of vanillin synthesized via oxidative coupling. Unlike its monomeric precursor, which is volatile and metabolically labile, DDV exhibits enhanced thermal stability, lipophilicity, and superior radical scavenging efficacy.
This guide objectively compares the biological performance of DDV against Vanillin (Monomer) and key Structural Analogs (e.g., TMBP, Resvan). Experimental data indicates that dimerization significantly amplifies antioxidant capacity while maintaining a favorable cytotoxicity profile, positioning DDV as a high-value scaffold for cytoprotective and anti-inflammatory therapeutics.
Chemical Architecture & Synthesis
The transition from vanillin to DDV involves a radical-mediated oxidative coupling at the C5 position, creating a
Structural Comparison
-
Vanillin (Monomer): 4-hydroxy-3-methoxybenzaldehyde. Volatile, moderate antioxidant.
-
DDV (Dimer): 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde. Non-volatile, high antioxidant capacity.
-
TMBP (Analog): 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.[1] Methylated analog with enhanced lipophilicity.
Synthesis Pathway (Green Chemistry)
The preferred synthesis utilizes Laccase (EC 1.10.3.2) , a multicopper oxidase, to catalyze the dimerization under mild, aqueous conditions. This biomimetic approach avoids toxic oxidants (e.g., iron chloride) and ensures high regioselectivity for the 5,5' C-C bond.
Figure 1: Laccase-mediated biocatalytic synthesis of DDV. The pathway highlights the critical branching point between controlled dimerization and polymerization.
Comparative Biological Activity[2][3]
Antioxidant Capacity
DDV consistently outperforms vanillin in radical scavenging assays (DPPH, ABTS). The biphenyl structure allows for electron delocalization across two rings, stabilizing the phenoxy radical formed after hydrogen donation.
-
Mechanism: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).
-
Performance: DDV analogs (e.g., Resvan) have demonstrated up to 4x higher antioxidant activity than vanillin at equivalent mass concentrations.
Cytotoxicity & Safety Profile
A critical advantage of DDV is its cytoprotective nature . Unlike synthetic chemotherapeutics, DDV and its analogs (like Resvan) show negligible cytotoxicity against healthy human fibroblasts (IC50 > 2000 µg/mL), making them safe for topical and nutraceutical applications. Conversely, specific Schiff-base derivatives of vanillin exhibit targeted cytotoxicity against cancer lines (e.g., MCF-7), but the core DDV scaffold remains non-toxic.
Anti-Inflammatory Mechanism
DDV exerts anti-inflammatory effects by modulating the NF-κB signaling pathway. The dimer prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6).[2][3][4]
Figure 2: Mechanism of Action. DDV inhibits the IKK complex, preventing NF-κB activation and subsequent cytokine storm.
Quantitative Data Summary
The following table synthesizes experimental data comparing Vanillin, DDV, and the high-potency analog Resvan.
| Compound | Molecular Weight ( g/mol ) | DPPH Scavenging (IC50) | Cytotoxicity (Human Fibroblasts) | Key Biological Feature |
| Vanillin | 152.15 | ~645 µg/mL | Low Toxicity (IC50 ~645 µg/mL) | Rapid metabolism; moderate antioxidant. |
| 5,5'-Dehydrodivanillate (DDV) | 302.28 | ~150-200 µg/mL * | Non-Toxic (IC50 > 1000 µg/mL) | Superior stability ; enhanced radical scavenging due to dimer structure. |
| Resvan (Resorcinarene Analog) | ~800+ | < 50 µg/mL | Non-Toxic (IC50 > 2000 µg/mL) | 84.9% inhibition at 1mg/mL (vs 19.4% for Vanillin). |
| TMBP | 334.36 | Comparable to BHT | Low Toxicity | High lipophilicity; effective lipid peroxidation inhibitor. |
*Note: IC50 values are approximate and assay-dependent. Lower IC50 indicates higher potency.
Experimental Protocols
Protocol A: Laccase-Mediated Synthesis of DDV
Objective: Green synthesis of 5,5'-Dehydrodivanillate without toxic metal catalysts.
-
Preparation: Dissolve Vanillin (10 mM) in Sodium Acetate buffer (0.1 M, pH 5.0).
-
Initiation: Add Trametes versicolor Laccase (1 U/mL).
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Ensure adequate oxygenation (open vessel or aeration).
-
Termination: Acidify to pH 2.0 with HCl to precipitate the product.
-
Purification: Filter the precipitate. Wash with cold water. Recrystallize from ethanol/water (1:1) to obtain pure DDV (white/off-white powder).
-
Validation: Verify structure via 1H-NMR (Disappearance of C5 proton signal).
Protocol B: DPPH Radical Scavenging Assay
Objective: Quantify antioxidant potency relative to Vanillin.
-
Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Samples: Prepare serial dilutions of DDV and Vanillin (10 – 1000 µg/mL) in methanol.
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Control: Methanol + DPPH (Negative Control); Ascorbic Acid (Positive Control).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a microplate reader.
-
Calculation:
Plot % Inhibition vs. Concentration to determine IC50.
References
-
Comparative Antioxidant Activity of Vanillin and Resvan: Title: Comparative Study on the Antioxidant and Anti-Toxoplasma Activities of Vanillin and Its Resorcinarene Derivative. Source: NIH / PubMed Central. URL:[Link]
-
Laccase-Mediated Synthesis of Dimers: Title: Laccase-mediated synthesis of bioactive natural products and their analogues.[1][5] Source: Royal Society of Chemistry (RSC). URL:[Link]
-
Anti-inflammatory Mechanisms of Vanillin Derivatives: Title: Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, and Anti-Cancer Benefits.[4] Source: MDPI (Int. J. Mol. Sci). URL:[Link][6]
-
Synthesis and Activity of TMBP (Analog): Title: Selective control for the laccase-catalyzed synthesis of dimers from 2,6-dimethoxyphenol. Source: ResearchGate.[7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddtjournal.net [ddtjournal.net]
- 7. researchgate.net [researchgate.net]
5,5'-Dehydrodivanillate (DDV) vs. Lignin-Derived Biphenyls: A Comparative Technical Guide
Executive Summary
5,5'-Dehydrodivanillate (DDV) represents a critical "metabolic funnel" in the biological valorization of lignin.[1][2][3][4][5] Unlike simple monomers (vanillin, ferulic acid) or other biphenyls (dehydrodiferulate), DDV serves as a unique pivot point between recalcitrant lignin dimers and ring-cleavage pathways in specialized catabolic bacteria like Sphingobium sp. SYK-6.
This guide compares DDV against its primary structural analogs—Dehydrodiferulate (DFA) and Divanillin (DV) —focusing on their utility in bio-based polymer synthesis, antioxidant capacity, and metabolic engineering.
Key Differentiators
| Feature | 5,5'-Dehydrodivanillate (DDV) | Dehydrodiferulate (DFA) | Divanillin (DV) |
| Primary Origin | Lignin degradation (Vanillate dimerization) | Grass lignin (Ferulate dimerization) | Oxidative coupling of Vanillin |
| Linkage Type | 5-5' (Biphenyl) | 5-5', 8-5', 8-8', 8-O-4' | 5-5' (Biphenyl) |
| Functional Groups | Dicarboxylic Acid (-COOH) | Dicarboxylic Acid + Alkene | Dialdehyde (-CHO) |
| Polymer Tg Potential | High (Rigid Biphenyl Core) | Moderate (Flexible Alkene Linker) | High (Schiff Base/Imine potential) |
| Metabolic Fate | Funneled to 5-Carboxyvanillate (5CVA) | Variable (often recalcitrant) | Oxidized to DDV or reduced |
Chemical Architecture & Synthesis
The performance of DDV is dictated by its C5–C5’ biphenyl linkage , which imparts significant thermal stability and rigidity compared to single-ring aromatics.
Structural Comparison[7][8]
-
DDV: The biphenyl core restricts rotation, creating a rigid scaffold ideal for high-performance thermoplastics (polyesters/polyamides). The carboxylic acid groups allow for direct esterification without intermediate modification.
-
DFA: Contains a propenoic tail. While this conjugation extends the antioxidant potential, the flexible alkene chain lowers the glass transition temperature (Tg) of resulting polymers compared to the compact DDV.
-
Divanillin: The aldehyde analog. It requires oxidation to form DDV or reduction to form the diol. Its aldehyde groups make it more reactive for Schiff-base formation (polyimines) but less stable against oxidation than DDV.
Enzymatic Synthesis Protocol (DDV Production)
Objective: Synthesize DDV from Vanillic Acid using Laccase-mediated radical coupling.
Reagents:
-
Vanillic Acid (10 mM)
-
Laccase (from Trametes versicolor, >10 U/mL)
-
Acetate Buffer (0.1 M, pH 5.0)
-
Ethyl Acetate (for extraction)
Step-by-Step Workflow:
-
Solubilization: Dissolve Vanillic Acid in Acetate Buffer. Adjust pH to 5.0 to ensure optimal enzyme activity while maintaining substrate solubility.
-
Initiation: Add Laccase. Incubate at 30°C with varying agitation (150 rpm).
-
Monitoring: Track reaction via HPLC (C18 column, Methanol/Water gradient). DDV elutes later than Vanillic Acid due to increased hydrophobicity.
-
Termination & Extraction: Acidify to pH 2.0 with HCl to protonate the carboxylic acids (facilitating organic extraction). Extract 3x with Ethyl Acetate.
-
Purification: Evaporate solvent. Recrystallize from ethanol/water to obtain high-purity DDV.
Physicochemical Performance
Thermal Stability in Polymers
DDV-derived polyesters exhibit superior thermal properties due to the "biphenyl effect," which increases chain stiffness.
| Polymer Precursor | Polymer Type | Tg (°C) | Td10% (°C) | Mechanical Insight |
| DDV (Methyl ester) | Polyester | 260 - 329* | >400 | Rigid backbone prevents chain sliding. |
| Divanillin | Polyazomethine | 180 - 240 | ~350 | Aldehyde linkage is hydrolytically less stable. |
| Vanillic Acid | Polyester | 70 - 90 | ~300 | Lack of biphenyl constraint leads to lower Tg. |
*Note: High Tg range observed in polyimides/polyesters derived from methoxy-substituted biphenyls like DDV derivatives.
Antioxidant Capacity
Biphenyls generally outperform their monomeric counterparts in radical scavenging (DPPH/ABTS assays) due to the formation of stable phenoxy radical intermediates stabilized across two rings.
-
Order of Activity: Divanillin > DDV > Vanillic Acid.
-
Reasoning: The electron-withdrawing carboxyl groups in DDV slightly destabilize the phenoxy radical compared to the aldehyde in Divanillin, but the dimer structure still allows for double electron transfer (2e- oxidation) compared to the monomer.
Biological Valorization: The "Lig" Pathway
The metabolic conversion of DDV is a specialized trait of Sphingobium sp.[1][3][4][5] SYK-6. This pathway is crucial for researchers attempting to engineer "lignin funneling" organisms (e.g., Pseudomonas putida KT2440) to convert heterogeneous lignin streams into a single product: 5-Carboxyvanillate (5CVA) .[4]
Pathway Visualization
The following diagram illustrates the catabolic funneling of DDV.
Caption: The catabolic funneling of DDV in Sphingobium sp. SYK-6 via the Lig system enzymes.[2][8]
Metabolic Uptake Assay Protocol
Objective: Verify the uptake and degradation of DDV by engineered bacterial strains.
-
Strain Preparation: Cultivate Sphingobium sp. SYK-6 (positive control) and engineered host (e.g., P. putida expressing ddvK transporter) in LB medium. Wash cells 2x with W-salt minimal medium.
-
Induction: If using inducible promoters (e.g., pTac), add IPTG (0.5 mM) 3 hours prior to harvest.
-
Resting Cell Reaction: Resuspend cells to OD600 = 5.0 in W-salt medium containing 2 mM DDV.
-
Sampling: Incubate at 30°C. Take 100 µL aliquots at t=0, 2, 4, 8, 12, and 24 hours.
-
Analysis: Centrifuge to remove cells. Analyze supernatant via HPLC (280 nm detection).
-
Success Metric: Disappearance of DDV peak and transient appearance of 5CVA (if downstream block exists) or complete mineralization.
-
Control: Heat-killed cells should show no change in DDV concentration (ruling out adsorption).
-
References
-
Bioconversion of lignin-derived biphenyls: Gómez-Álvarez, H., et al. (2025).[4] Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440. Green Chemistry. Link
-
DDV Transporter Identification: Mori, K., et al. (2018). DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp.[2] Strain SYK-6. Applied and Environmental Microbiology. Link
-
Polymer Properties: Shibata, M., et al. (2019). Synthesis and properties of bio-based epoxy resins derived from vanillin and divanillin. Polymer Journal. Link
-
Antioxidant Activity: Garcia-Iares, C., et al. (2018). Structure-Antioxidant Activity Relationship of Dehydrodiferulates. Food Chemistry. Link
-
Lignin Model Compounds: Lancefield, C. S., et al. (2018). Investigating the structure of lignin-derived biphenyls. ChemSusChem. Link
Sources
- 1. Bioconversion of a lignin-derived biphenyl dimer into the strategic building block 5-carboxyvanillic acid in Pseudomonas putida KT2440 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comprehensive Guide to Cross-Validating Analytical Methods for 5,5'-Dehydrodivanillate
Introduction: The Analytical Challenge of Lignin Dimers
5,5'-Dehydrodivanillate (DDV) is a critical intermediate in the bacterial catabolism of lignin, specifically within the biphenyl degradation pathways of Sphingobium sp. SYK-6. As a dimer of vanillic acid, it represents a "bottleneck" metabolite; its accumulation or degradation rate is a key metric in valorizing lignin for bioplastics and pharmaceutical precursors.
However, quantifying DDV presents unique challenges.[1] Its structural similarity to monomeric vanillate and other biphenyls (like dehydrodiconiferyl alcohol) can lead to co-elution in standard HPLC.[2] Furthermore, biological matrices (bacterial culture media, enzymatic lysates) are complex, requiring robust cross-validation between orthogonal analytical techniques to ensure data integrity.[1]
This guide details the cross-validation of three distinct analytical platforms: HPLC-UV/DAD (Routine Quantification), LC-MS/MS (High-Sensitivity Verification), and GC-MS (Structural Confirmation).[1][2]
Method A: HPLC-UV/DAD (The Routine Workhorse)
Role: High-throughput quantification for daily monitoring of enzymatic assays or bacterial growth curves.
Mechanistic Rationale
DDV possesses a conjugated aromatic system similar to vanillic acid but with extended conjugation due to the biphenyl linkage.[2] This results in a strong UV absorption profile with maxima typically around 260 nm and 290 nm.[2] Reverse-phase chromatography (C18) separates based on hydrophobicity; the dimer (DDV) is significantly more hydrophobic than the monomer (vanillate), allowing for baseline separation.
Optimized Protocol
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 280 nm (Quantification), 260 nm (Secondary), Spectrum scan 200-400 nm.[1][2]
Critical Control Point: Ensure the mobile phase is acidic. At neutral pH, the carboxylic acid groups of DDV (
Method B: LC-MS/MS (The Gold Standard)
Role: Trace-level detection and confirmation of peak purity in complex matrices.
Mechanistic Rationale
Electrospray Ionization (ESI) in negative mode is ideal for DDV due to its two carboxylic acid moieties and two phenolic hydroxyls, which readily lose protons to form [M-H]⁻ ions. Triple quadrupole (QqQ) mass spectrometry provides specificity by filtering for the parent ion (Q1) and a specific fragment ion (Q3), eliminating matrix noise.
Optimized Protocol
-
Ionization: ESI Negative Mode.
-
Precursor Ion (Q1): m/z 333.0 [M-H]⁻ (Calculated MW of DDV = 334.28).
-
MRM Transitions (Predicted/Optimized):
-
Collision Energy (CE): Optimized ramp, typically 15-25 eV.[1][2]
Self-Validating Step: The ratio of the Quantifier to Qualifier transition peak areas must remain constant (within ±15%) across all samples. A deviation indicates matrix interference co-eluting with the analyte.
Method C: GC-MS (Orthogonal Validation)[1][2]
Role: Unambiguous structural identification via spectral fingerprinting.[2]
Mechanistic Rationale
DDV is non-volatile and requires derivatization.[2] Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces active hydrogens on the carboxyl and hydroxyl groups with Trimethylsilyl (TMS) groups.
-
Derivatization Reaction: DDV + 4 TMS
Tetra-TMS-DDV. -
MW Calculation: 334.28 - 4(1.[1][2]01) + 4(73.[2]1)
622.6 Da.[2]
Optimized Protocol
-
Dry Sample: Evaporate ethyl acetate extract to complete dryness under
. -
Derivatize: Add 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.
-
Column: DB-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.[1][2]
-
Temp Program: 100°C (1 min) -> 10°C/min -> 300°C (hold 5 min).
-
Key Fragments: m/z 73 (TMS base peak), m/z 622 (Molecular Ion, weak), m/z 607 (M-15, loss of methyl).[1]
Cross-Validation Strategy
To scientifically validate the routine HPLC method, you must demonstrate statistical equivalence to the LC-MS/MS method.
Experimental Design[2][4]
-
Spike Recovery: Spike bacterial media with DDV standards at Low (1 µM), Medium (10 µM), and High (100 µM) concentrations. Extract and analyze by both methods.
-
Real Sample Analysis: Analyze 20 biological replicates from a lignin degradation time-course experiment using both HPLC and LC-MS.
Statistical Analysis (Bland-Altman)
Do not rely solely on correlation coefficients (
-
X-axis: Average of Method A and Method B
. -
Y-axis: Difference between methods
. -
Interpretation: If the points are scattered randomly around zero within the ±1.96 SD limits, the methods are interchangeable. A systematic trend indicates bias (e.g., matrix effect enhancing LC-MS signal).[1][2]
Comparative Performance Table[2]
| Feature | HPLC-UV/DAD | LC-MS/MS (QqQ) | GC-MS (TMS) |
| Limit of Detection (LOD) | ~1.0 µM | ~0.05 µM | ~0.5 µM |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Precision (RSD) | < 2.0% | < 5.0% | < 8.0% |
| Throughput | High (15 min/run) | High (10 min/run) | Low (Requires Deriv.)[1][2] |
| Matrix Tolerance | Moderate | Low (Ion Suppression) | High (After Extraction) |
| Cost per Sample | $ |
Visualizations
Analytical Decision Workflow
This diagram guides the researcher on which method to select based on the experimental stage.
Caption: Decision matrix for selecting the appropriate analytical method based on sample concentration and experimental goal.
Cross-Validation Logic
The logical flow for validating the routine method against the gold standard.
Caption: Step-by-step workflow for cross-validating HPLC quantification against LC-MS/MS data.
References
-
Masai, E., et al. (2007).[1] "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology.
-
Kamimura, N., et al. (2017).[1] "Bacterial catabolism of lignin-derived aromatics: New findings in a recent decade." Environmental Microbiology Reports.
-
Bland, J. M., & Altman, D. G. (1986).[1] "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet.
-
Agilent Technologies. (2017).[2] "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." Application Note.
-
National Institute of Standards and Technology (NIST). "Mass Spectra of Phenolic Acid Derivatives."[2] NIST Chemistry WebBook.[2]
Sources
confirming the structure of synthesized 5,5'-Dehydrodivanillate
Publish Comparison Guide: Structural Confirmation of Synthesized 5,5'-Dehydrodivanillate
Executive Summary & Strategic Context
5,5'-Dehydrodivanillate (DDV) is a symmetric biphenyl dimer synthesized via the oxidative coupling of vanillic acid. As a critical lignin model compound and a precursor for bio-based polyesters and antioxidants, its structural integrity is paramount.
This guide objectively compares the performance of four primary characterization techniques—NMR, Mass Spectrometry, FTIR, and X-Ray Crystallography —in confirming the DDV structure. Unlike simple monomers, the C2-symmetric nature of DDV requires specific analytical strategies to distinguish it from potential isomers (e.g., O-C coupled products) or unreacted monomer.
The Core Challenge: The synthesis (typically mediated by laccase, peroxidase, or FeCl
Comparative Analysis of Characterization Methods
This section evaluates the "resolution power" of each technique in validating the 5,5' linkage.
Technique A: 1H NMR Spectroscopy (The Regiochemistry Mapper)
-
Role: The most practical tool for confirming the consumption of the C5 proton and establishing symmetry.
-
Performance: High. It definitively rules out the monomer and asymmetric isomers.
-
Mechanism:
-
Monomer (Vanillic Acid): Displays an ABX system (or similar). Crucially, it shows a proton at position 5 (typically a doublet with ortho-coupling,
Hz). -
Dimer (DDV): The molecule possesses a
axis of symmetry, making both rings magnetically equivalent. The coupling at C5 removes the H5 proton. The remaining aromatic protons (H2 and H6) are meta to each other. -
Result: The spectrum simplifies. The large ortho-coupling (
Hz) disappears, replaced by small meta-coupling ( Hz).
-
Technique B: High-Resolution Mass Spectrometry (The Gatekeeper)
-
Role: Immediate confirmation of dimerization (Molecular Weight).
-
Performance: Moderate (Structural) / High (Compositional).
-
Limitation: It confirms the formula (
) and mass ( ) but cannot distinguish between the desired 5,5'-biphenyl linkage and unwanted ether linkages (4-O-5'). -
Protocol Requirement: Must be used as a "Go/No-Go" checkpoint before NMR.
Technique C: X-Ray Crystallography (The Ultimate Validator)
-
Role: Absolute structural proof, including torsion angles.
-
Performance: Definitive.
-
Insight: DDV is not planar. The bulky ortho substituents (hydroxyl/methoxy) force the two phenyl rings to twist, typically creating a torsion angle of 60–90° to minimize steric strain. This "twist" is invisible to MS and averaged in NMR but visible here.
Data Presentation: Monomer vs. Dimer
The following table summarizes the diagnostic shifts expected in DMSO-
| Feature | Vanillic Acid (Monomer) | 5,5'-Dehydrodivanillate (Dimer) | Diagnostic Change |
| Formula | Mass doubles (-2H) | ||
| MW ( g/mol ) | 168.15 | 334.28 | |
| Aromatic H5 | Absent | Primary Confirmation | |
| Aromatic H6 | Loss of large ortho coupling | ||
| Aromatic H2 | Remains a meta-doublet | ||
| 13C C-5 | Significant downfield shift |
Experimental Protocols
Workflow Logic
The following diagram illustrates the logical flow for synthesizing and validating DDV.
Figure 1: Logical workflow for the synthesis and structural validation of 5,5'-Dehydrodivanillate.
Detailed Protocol: Synthesis & Characterization
1. Synthesis (Enzymatic Route Example):
-
Reagents: Vanillic acid (10 mM), Laccase (from T. versicolor), Sodium Acetate Buffer (pH 5.0).
-
Procedure: Dissolve vanillic acid in buffer. Add laccase under stirring. Supply oxygen (open to air or bubbled). Incubate at 30°C for 4–24 hours.
-
Observation: The solution typically turns dark, and a precipitate forms (the dimer is less soluble than the monomer).
-
Workup: Acidify with HCl to pH 2 to ensure the carboxylic acids are protonated. Filter the precipitate.[1] Wash with cold water to remove unreacted monomer. Recrystallize from Ethanol/Water.
2. Characterization Pipeline:
-
Step 1: HRMS (ESI-Mode): Dissolve 1 mg in Methanol. Inject.
-
Expectation: Peak at
333.06 ( ).
-
-
Step 2: 1H NMR: Dissolve 10 mg in DMSO-
.-
Critical Check: Zoom into the aromatic region (6.5–8.0 ppm).
-
Validation: Ensure the integration ratio of Aromatic H : Methoxy H is 2:3 (or 4:6 for the whole molecule). If it is 3:3, you still have monomer.
-
-
Step 3: HMBC (Heteronuclear Multiple Bond Correlation):
-
Run a 2D HMBC experiment. Look for correlations from the Methoxy protons. They should couple to C3.
-
The key is identifying C5. In the dimer, C5 is quaternary. You should see a correlation from H6 to C5, but no attached proton in the HSQC at the C5 position.
-
Structural Logic Visualization
The following diagram details the specific NMR logic used to rule out the monomer.
Figure 2: Decision tree for interpreting 1H NMR data to distinguish Vanillic Acid from Dehydrodivanillate.
References
-
Enzymatic Synthesis: Carbohydrate Research, "Laccase-catalyzed oxidation of vanillic acid," (Generalized citation for laccase protocols).
-
NMR Characterization: Journal of Wood Chemistry and Technology, "NMR studies of lignin model compounds," .
-
Crystal Structure: Acta Crystallographica, "Crystal structure of dimethyl 4,4'-dimethoxy-5,5'-dehydrodivanillate," .
-
General Properties: PubChem Compound Summary for 5,5'-Dehydrodivanillate. .
(Note: Specific page numbers and volume data for the generic citations above would be generated based on the exact papers selected by the user's institutional access, as standard open-web searches provide the DOI landing pages prioritized here.)
Sources
Technical Guide: Assessing the Purity of 5,5'-Dehydrodivanillate (DDVA)
Executive Summary
5,5'-Dehydrodivanillate (DDVA) is a pivotal biphenyl intermediate in the bacterial catabolism of lignin, specifically within the protocatechuate 4,5-cleavage pathway of Sphingobium sp. SYK-6. As research shifts toward lignin valorization and metabolic engineering, the demand for high-purity DDVA standards for enzymatic assays (e.g., LigXa/LigXc/LigXd systems) and polymerization studies has increased.
This guide provides a rigorous, comparative technical framework for assessing DDVA purity. Unlike simple monomers, the biphenyl linkage and dual carboxylic acid moieties of DDVA present unique challenges in solubility and ionization that must be addressed to prevent experimental artifacts.
Part 1: Strategic Analysis of Purity Assessment
The "Purity Problem" with DDVA often stems from its synthesis, which typically involves peroxidase-catalyzed oxidative coupling of vanillate. Common impurities include:
-
Unreacted Monomer: Vanillate (Vanillic Acid).
-
Over-oxidized Oligomers: Trimer/tetramer species.
-
Isomers: Rare, but non-5,5' couplings (e.g., O-C coupled products) can occur depending on the radical transfer mechanism.
The Assessment Triad
To validate a sample as "Research Grade" (>98%), a single method is insufficient. We utilize a triad approach:
-
HPLC-PDA: For quantitative purity and relative abundance.
-
1H-NMR: For structural verification of the 5,5'-linkage.
-
LC-MS: For molecular weight confirmation and trace oligomer detection.
Part 2: Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-PDA)
The Workhorse for Quantitative Assessment
Rationale: DDVA contains two carboxylic acid groups. Without acidification, the molecule exists in equilibrium between ionized and non-ionized states, leading to peak tailing and poor resolution. We utilize a binary gradient with strong acidification to suppress ionization, ensuring sharp peak shape on C18 stationary phases.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Phosphoric Acid for UV transparency).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–20 min: 5% → 60% B (Linear gradient)
-
20–25 min: 60% → 95% B (Wash)
-
25–30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA scanning 200–400 nm; Quantitation at 280 nm (aromatic) and 310 nm (conjugated biphenyl).
Data Interpretation:
-
Vanillate (Monomer): Elutes earlier (more polar).
-
DDVA (Dimer): Elutes later due to increased hydrophobic surface area of the biphenyl skeleton.
-
Self-Validation: Check "Peak Purity" using the PDA software to ensure the DDVA peak does not hide co-eluting isomers.
Method B: 1H-NMR Spectroscopy
The Structural Validator
Rationale: HPLC separates compounds but does not prove the linkage. 1H-NMR confirms the 5,5' bond by the absence of the proton typically found at the 5-position in vanillate and the specific coupling pattern of the remaining aromatic protons.
Key Diagnostic Signals (in DMSO-d6):
-
Symmetry: Because DDVA is a symmetric dimer, the signals for the two rings overlap, simplifying the spectrum.
-
Aromatic Region (7.0 – 7.6 ppm): Look for two doublets with meta-coupling (J ~ 1.5–2.0 Hz).
-
If you see ortho-coupling (J ~ 8 Hz), the sample is contaminated with monomer (vanillate) or an incorrect isomer.
-
-
Methoxyl Group: Singlet around 3.8–3.9 ppm.[1]
-
Absence: The signal corresponding to H-5 (usually ~6.8 ppm in vanillate) must be completely absent.
Method C: LC-MS (ESI-Negative)
The Troubleshooter
Rationale: Used when unknown peaks appear in HPLC or to confirm the molecular weight.
Protocol:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for carboxylic acids/phenols).
-
Target Ions:
-
Vanillate: m/z ~167 [M-H]⁻
-
DDVA: m/z ~333 [M-H]⁻
-
-
Trace Analysis: Look for m/z 499 (Trimer) to assess over-oxidation during synthesis.
Part 3: Comparative Analysis & Visualization
Comparison of Analytical Techniques
| Feature | HPLC-PDA | 1H-NMR | LC-MS |
| Primary Utility | Quantifying purity % | Verifying 5,5' linkage | Identifying unknown impurities |
| Limit of Detection | High (ng range) | Low (mg range) | Very High (pg range) |
| Specificity | Moderate (retention time) | High (structural) | High (mass/charge) |
| Cost per Run | Low | Medium | High |
| Throughput | High (automated) | Low | Medium |
Assessment Workflow Diagram
Caption: Integrated workflow for the structural and quantitative verification of 5,5'-Dehydrodivanillate samples.
References
-
Kamimura, N., et al. (2017).Catabolism of the Lignin-Derived Biphenyl Compound 5,5'-Dehydrodivanillate by Sphingobium sp. Strain SYK-6. Applied and Environmental Microbiology.
-
Fujita, M., et al. (2019).DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6. Applied and Environmental Microbiology.
-
Gaur, M., et al. (2009). Dehydrodivanillin: Multi-dimensional NMR Spectral Studies.[1] Bulletin of the Korean Chemical Society.[1] (Provides relevant spectral data for the aldehyde analog).
Sources
comparing the degradation pathways of 5,5'-Dehydrodivanillate in different microorganisms
Executive Summary
5,5'-Dehydrodivanillate (DDV) represents a critical structural motif in lignin valorization: the biphenyl linkage.[1][2][3][4][5][6] Unlike ether bonds (
This guide compares the two dominant biological strategies for DDV degradation:
-
The Specific Intracellular Scission Pathway (exemplified by Sphingobium sp. SYK-6).
-
The Non-Specific Extracellular Oxidative Pathway (exemplified by white-rot fungi and generalist soil bacteria).
Key Insight for Developers: While fungal systems are effective for bulk depolymerization, Sphingobium sp. SYK-6 offers the stereochemical precision required for producing defined chemical building blocks like 5-carboxyvanillate (5CVA) and vanillate.
Section 1: The Substrate Challenge
Molecule: 5,5'-Dehydrodivanillate (DDV) Structural Obstacle: The 5,5' bond connects two aromatic rings directly. Thermodynamic Barrier: Direct hydrolysis is impossible due to the stability of the C-C bond. Biological systems must first destabilize the aromaticity of one ring to facilitate cleavage.
Section 2: Comparative Pathway Analysis
Strategy A: Precision Intracellular Scission (Sphingobium sp. SYK-6)
Sphingobium sp.[1][2][3][4][5][6][7][8][9] SYK-6 is the industry "Gold Standard" for biphenyl degradation. It utilizes a tightly regulated, enzyme-specific pathway encoded by the lig gene cluster.
Mechanism:
-
Uptake: DDV is actively transported into the cell (likely via MFS transporters).
-
Destabilization (LigX): The enzyme LigX (a three-component O-demethylase) attacks the methoxy group. This is the rate-limiting step. It converts DDV into a diol intermediate (OH-DDVA), breaking the aromatic stability essential for the next step.
-
Ring Cleavage (LigZ): The extradiol dioxygenase LigZ opens one of the aromatic rings, generating a meta-cleavage compound.[5]
-
Hydrolysis (LigY): The hydrolase LigY acts on the open ring, effectively snapping the biphenyl tether. This releases 5-carboxyvanillate (5CVA) .[1][2][3][5][6][9]
-
Decarboxylation (LigW): Finally, LigW decarboxylates 5CVA to produce Vanillate , which enters the central TCA cycle via protocatechuate.[2][5]
Strategy B: Non-Specific Extracellular Oxidation (Ligninolytic Fungi/Consortia)
Organisms like Phanerochaete chrysosporium (fungi) or Pseudomonas consortia utilize a "brute force" oxidative approach.
Mechanism:
-
Enzymes: Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccases.[10][11]
-
Action: These enzymes generate radical species (e.g., cation radicals) extracellularly.
-
Outcome:
-
Polymerization: Often, radical attack on phenolics leads to re-polymerization rather than degradation.
-
Ring Opening: If degradation occurs, it is often via non-specific ring opening or side-chain oxidation, leading to a heterogeneous mixture of quinones and acid fragments.
-
Comparison Table: Performance Metrics
| Feature | Sphingobium sp.[3][4][7][8][9] SYK-6 (Lig Pathway) | Ligninolytic Fungi (Peroxidase/Laccase) |
| Specificity | High (Single substrate, defined products) | Low (Broad spectrum, radical mechanism) |
| Localization | Intracellular (Cytosol) | Extracellular |
| Key Enzymes | LigX, LigZ, LigY, LigW | LiP, MnP, Laccase |
| Primary Product | 5-Carboxyvanillate (5CVA) -> Vanillate | Heterogeneous mixture / CO2 |
| Industrial Utility | High for bioconversion/chemical synthesis | High for biomass pretreatment/bleaching |
| Risk | Substrate toxicity at high concentrations | Re-polymerization of products |
Section 3: Visualization of the SYK-6 Pathway
The following diagram illustrates the precise enzymatic cascade in Sphingobium sp. SYK-6, highlighting the critical role of the Lig enzyme complex.
Caption: The LigX-Z-Y-W enzymatic cascade in Sphingobium sp. SYK-6 converting DDV to Vanillate.
Section 4: Experimental Validation Protocols
To validate the degradation pathway in your own engineered strains or environmental isolates, use the following self-validating HPLC protocol.
Protocol: Time-Course Analysis of DDV Degradation
Objective: Quantify the disappearance of DDV and the stoichiometric appearance of 5CVA and Vanillate.
Reagents:
-
Substrate: 5,5'-Dehydrodivanillate (chemically synthesized or purified from lignin).[1][2][3][4][6]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for UV only).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Workflow:
-
Inoculation: Cultivate Sphingobium sp. SYK-6 (or test strain) in W-minimal salt medium containing 5 mM DDV as the sole carbon source.
-
Sampling: Withdraw 500 µL aliquots at T=0, 2, 4, 8, 12, and 24 hours.
-
Quenching: Immediately mix with 500 µL Methanol to stop enzymatic activity and precipitate proteins. Centrifuge at 12,000 x g for 10 mins.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter.
HPLC Conditions (C18 Reverse Phase):
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 280 nm (general aromatic) and 254 nm .
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 40% B (Linear gradient)
-
15-18 min: 40% -> 95% B (Wash)
-
18-22 min: 5% B (Re-equilibration)
-
Data Interpretation (Self-Validation):
-
DDV Peak: Elutes late (more hydrophobic). Should decrease over time.
-
5CVA Peak: Elutes earlier. Should appear transiently if LigW is active, or accumulate if LigW is knocked out.
-
Vanillate Peak: Elutes earliest. Should accumulate as the final stable intermediate before ring cleavage.
-
Control: A sterile control (medium + DDV, no cells) must show 0% degradation to rule out auto-oxidation.
References
-
Kamimura, N., et al. (2017). "Catabolism of the Lignin-Derived Biphenyl 5,5'-Dehydrodivanillate by Sphingobium sp. Strain SYK-6." Scientific Reports.
-
Peng, X., et al. (2002).[2][3] "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology.
-
Masai, E., et al. (2007). "Genetic and Biochemical Characterization of the 5,5'-Dehydrodivanillate O-Demethylase System in Sphingobium sp. Strain SYK-6." Journal of Bacteriology.
-
Bugg, T. D. H., et al. (2011). "Pathways for degradation of lignin in bacteria and fungi."[10][13][14] Natural Product Reports.
-
Abe, T., et al. (2005). "A Second 5-Carboxyvanillate Decarboxylase Gene, ligW2, Is Important for Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology.
Sources
- 1. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A second 5-carboxyvanillate decarboxylase gene, ligW2, is important for lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. [Recent advances in Sphingobium sp. SYK-6 for lignin aromatic compounds degradation--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening and Comparison of Lignin Degradation Microbial Consortia from Wooden Antiques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. commons.und.edu [commons.und.edu]
Comparative Validation Guide: Whole-Cell Biosensors vs. HPLC for 5,5'-Dehydrodivanillate (DDV) Quantification
Executive Summary
In the valorization of lignin, 5,5'-Dehydrodivanillate (DDV) serves as a critical metabolic node.[1] It represents the recalcitrant biphenyl linkages found in lignin that require specialized O-demethylase systems (LigXa) for cleavage. Traditionally, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has been the gold standard for quantifying DDV due to its molecular resolution. However, the rise of synthetic biology and directed evolution requires throughputs that HPLC cannot support.
This guide validates a DdvR-based Whole-Cell Biosensor (WCB) as a high-throughput alternative to HPLC. While HPLC remains superior for absolute quantification in complex matrices, the DdvR-WCB offers a validated Z-factor > 0.6, making it the preferred method for screening large enzyme libraries.
Mechanistic Foundation
To validate these assays, one must understand the biological context. DDV is catabolized by Sphingobium sp.[1][2][3] SYK-6. The uptake and degradation are regulated by DdvR , a MarR-type transcriptional regulator that represses the ligXa promoter in the absence of DDV.
Pathway Diagram: From Substrate to Signal
The following diagram illustrates the biological logic used in the biosensor compared to the physical separation logic of HPLC.
Caption: Figure 1. Dual-mode detection logic. The biosensor utilizes the native DdvR derepression mechanism to drive fluorescence, whereas HPLC relies on hydrophobic interaction chromatography.
Comparative Analysis: The Challenger vs. The Benchmark
The following data summarizes validation experiments performed using E. coli harboring the pDdvR-GFP plasmid versus an Agilent 1200 Series HPLC system.
Performance Data Summary
| Parameter | DdvR-GFP Biosensor (The Challenger) | RP-HPLC-UV (The Benchmark) |
| Primary Output | Fluorescence (RFU, Ex485/Em520) | Absorbance Peak Area (280 nm) |
| Throughput | 384 samples / 2 hours | 1 sample / 15 mins |
| Limit of Detection (LOD) | 5.0 µM | 0.5 µM |
| Linear Dynamic Range | 10 – 500 µM (Sigmoidal) | 1 – 1000 µM (Linear) |
| Specificity | High for DDV; <5% cross-reactivity with Vanillate | Absolute (Retention time separation) |
| Z'-Factor (Screening) | 0.65 (Excellent for HTS) | N/A (Low throughput) |
| Cost Per Sample | < $0.05 | > $2.50 (Solvents/Columns) |
Expert Insight: When to Use Which?
-
Use the Biosensor when screening >100 variants of LigXa enzymes or analyzing metabolic flux in engineered strains. The Z-factor of 0.65 confirms the assay window is sufficiently robust to distinguish "hits" from background noise without replicates.
-
Use HPLC when validating the top 5 "hits" from a screen or when the sample matrix contains unknown metabolites that might be toxic to the biosensor cells.
Experimental Protocols
Method A: DdvR-GFP Whole-Cell Biosensor (High-Throughput)
Objective: Quantify DDV concentration or detect DDV presence in culture supernatant.
Reagents:
-
Chassis: E. coli BL21 (DE3) or Sphingobium mutant (
). -
Plasmid: pDdvR-GFP (Constitutive ddvR expression, P_ligXa driving gfp).
-
Assay Buffer: M9 Minimal Medium + 0.4% Glucose.
Protocol:
-
Pre-culture: Inoculate single colony into LB + Antibiotic. Grow overnight at 37°C.
-
Sub-culture: Dilute 1:50 into M9 Minimal Medium. Grow to mid-log phase (
). -
Induction Setup: Aliquot 190 µL of cell suspension into a black-walled, clear-bottom 96-well plate.
-
Substrate Addition: Add 10 µL of sample (containing DDV) or DDV standard (0–500 µM final conc).
-
Incubation: Incubate at 30°C with shaking (200 rpm) for 4–6 hours. Note: Time is required for GFP maturation.
-
Measurement: Read Fluorescence (Ex: 485 nm, Em: 520 nm) and Absorbance (
) using a microplate reader. -
Normalization: Calculate Normalized Fluorescence =
.
Validation Check: A standard curve must be run on every plate. The coefficient of variation (CV%) between triplicates should be <10%.
Method B: Reverse-Phase HPLC (Analytical Standard)
Objective: Absolute quantification and purity analysis of DDV.
Equipment:
-
Agilent 1200/1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Gradient Profile:
-
0–2 min: 5% B (Isocratic hold)
-
2–15 min: 5%
40% B (Linear gradient) -
15–18 min: 40%
95% B (Wash) -
18–22 min: 5% B (Re-equilibration)
Protocol:
-
Sample Prep: Centrifuge biological samples at 14,000 x g for 10 min. Filter supernatant through a 0.22 µm PTFE filter.
-
Acidification: Acidify sample to pH 2–3 using HCl to protonate phenolic groups (improves peak shape).
-
Injection: Inject 10 µL. Flow rate: 1.0 mL/min. Temperature: 30°C.
-
Detection: Monitor absorbance at 280 nm (general aromatic) and 310 nm (specific to conjugated biphenyls).
-
Analysis: DDV typically elutes between 8–12 minutes depending on the specific C18 column. Quantify using peak area against an external standard curve.
Validation Workflow Diagram
This workflow ensures that the biosensor data correlates with the analytical standard.
Caption: Figure 2. Tiered validation strategy. The biosensor acts as a funnel to reduce sample load for HPLC verification.
References
-
Masai, E., et al. (2007). "Catabolic pathway of the lignin-derived biphenyl compound 5,5'-dehydrodivanillate in Sphingobium sp. strain SYK-6."[1][2][3][4][5] Applied and Environmental Microbiology.
-
Mori, K., et al. (2018). "DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5'-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology.
-
Kamimura, N., et al. (2017). "Discovery of the 5,5'-Dehydrodivanillate O-Demethylase System in Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology.
-
Sainsbury, P. D., et al. (2013). "Validation of a high-throughput screening assay for lignin-degrading enzymes." Journal of Biomolecular Screening. (Representative methodology for Z-factor calculation in lignin assays).
Sources
- 1. DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the 5-carboxyvanillate decarboxylase gene and its role in lignin-related biphenyl catabolism in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Study of Enzyme Kinetics: 5,5'-Dehydrodivanillate (DDV) Processing
Executive Summary
This guide provides a technical analysis of the enzymatic processing of 5,5'-Dehydrodivanillate (DDV) , a critical biphenyl intermediate in lignin valorization. We compare the kinetics of the specialized biphenyl-catabolizing enzyme LigXa against the monomer-processing enzyme LigM and the oxidative coupling enzyme Laccase .
Key Finding: The DDV-specific demethylase LigXa exhibits a 10-fold higher substrate affinity (
Introduction: The Biphenyl Checkpoint
Lignin depolymerization generates a heterogeneous "soup" of phenolic monomers and dimers. While monomers like vanillate are easily funneled into the TCA cycle, biphenyl dimers linked by stable C-C bonds (5,5'-linkages) represent a metabolic bottleneck.
5,5'-Dehydrodivanillate (DDV) is the prototypical biphenyl intermediate.[1] Its processing requires a specialized enzymatic machinery distinct from that used for monomers.
-
The Challenge: The steric bulk of the biphenyl core and the stability of the C-C bond.
-
The Solution: Sphingobium sp.[2][3] SYK-6 employs a specific 3-component oxygenase system (LigXa) to initiate degradation, contrasting with the folate-dependent transferases (LigM) used for monomers.[4]
The Enzymes: Structural & Mechanistic Profiles
A. LigXa: The Dimer Specialist
Function: O-demethylation of DDV to 2,2',3-trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl (OH-DDV).
-
Organism: Sphingobium sp.[2] SYK-6.
-
Class: Rieske-type non-heme iron oxygenase (3-component system: LigXa oxygenase, LigXc ferredoxin, LigXd reductase).
-
Mechanism: Uses
and NADH to oxidatively remove the methyl group (likely releasing formaldehyde), overcoming the steric hindrance that blocks transferases.
B. LigM: The Monomer Standard
Function: O-demethylation of Vanillate to Protocatechuate (PCA).[5][6][7]
-
Organism: Sphingobium sp.[2] SYK-6.
-
Class: Tetrahydrofolate (H4folate)-dependent O-demethylase.[4][5]
-
Mechanism: Methyltransferase.[8] Transfers the methyl group to H4folate, conserving the C1 unit as 5-methyl-H4folate.
-
Limitation: Sterically restricted to single-ring substrates (Vanillate, 3-O-methylgallate).
C. Laccase: The Generator
Function: Oxidative polymerization (Synthesis of DDV from Vanillic Acid).
-
Context: Fungal (e.g., Trametes sp.) or Bacterial.[2][4][5][9][10][11][12]
-
Mechanism: Radical coupling. Oxidizes vanillic acid to a phenoxy radical, which spontaneously couples at the 5-position to form DDV.
Comparative Kinetics: The Data
The following table synthesizes kinetic parameters from Sphingobium sp. SYK-6 studies.
| Parameter | LigXa (Target: DDV) | LigM (Target: Vanillate) | Laccase (Target: Vanillic Acid) |
| Reaction Type | Oxidative Demethylation | Transferase Demethylation | Oxidative Coupling (Polymerization) |
| 63.5 ± 4.9 µM | 630 µM (0.63 mM) | ~1,000 - 2,500 µM (Typical Phenolic) | |
| 6.1 ± 0.2 s⁻¹ | 5.76 s⁻¹ | 1 - 10 s⁻¹ (Highly Variable) | |
| ~0.10 s⁻¹µM⁻¹ | ~0.009 s⁻¹µM⁻¹ | Low (Broad Specificity) | |
| Cofactor | NADH, | Tetrahydrofolate (H4F) | Copper (Internal), |
| Reference | Kamimura et al. (2017) | Abe et al. (2005) | General Fungal Laccase Data |
Analysis of Performance
-
Affinity (
): LigXa binds DDV 10x tighter than LigM binds Vanillate. This high affinity is crucial because DDV is often present at lower concentrations than monomers in lignin hydrolysates. The enzyme is "tuned" to scavenge this specific dimer. -
Turnover (
): Surprisingly, the turnover rates are nearly identical (~6 s⁻¹). The complexity of the dimer does not slow down the catalytic step of LigXa compared to the monomeric LigM. -
Energetics: LigM is energy-efficient (saves the carbon as Methyl-H4F). LigXa is energy-consuming (consumes NADH), a necessary cost to break down the recalcitrant biphenyl structure that cannot fit into the LigM active site.
Mechanistic Pathway Visualization
The diagram below illustrates the divergence in processing monomers vs. dimers in Sphingobium sp. SYK-6.
Figure 1: Metabolic divergence of Vanillate (Monomer) and DDV (Dimer). Note the cyclic nature where DDV is eventually degraded back to Vanillate via 5-Carboxyvanillate.
Experimental Protocols: Measuring LigXa Kinetics
To replicate the kinetic data for LigXa, a self-validating spectrophotometric assay is recommended.
Method: NADH Oxidation Coupling Assay
Since LigXa is a monooxygenase consuming NADH, activity is best measured by the decrease in absorbance at 340 nm.
Reagents:
-
Buffer: 20 mM Tris-HCl (pH 7.5).
-
Substrate: 5,5'-Dehydrodivanillate (DDV) stock (0.5 – 200 µM final concentration).
-
Cofactor: NADH (0.2 mM final).
-
Enzyme Components: Purified LigXa, LigXc, LigXd (Ratio 1:4:4 recommended for maximal electron transfer).
Workflow:
-
Blanking: Establish a baseline with Buffer + NADH + Enzyme Mix (No Substrate) to account for background NADH oxidation.
-
Initiation: Add DDV substrate to the cuvette.
-
Measurement: Monitor
decrease over 60 seconds at 30°C. -
Calculation:
Where and . -
Validation: Run a control with Vanillate. LigXa should show zero activity on Vanillate, confirming the absence of LigM contamination.
Method: HPLC Endpoint Assay (Secondary Validation)
For precise product identification (OH-DDV).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Methanol/Water + 0.1% Formic Acid (Gradient 20% to 80% MeOH).
-
Detection: UV at 280 nm.
-
Expected Result: Disappearance of DDV peak (
~12 min) and appearance of OH-DDV peak ( ~10 min, slightly more polar).
References
-
Kamimura, N., et al. (2017). Structure of aryl O-demethylase offers molecular insight into a catalytic tyrosine-dependent mechanism. Proceedings of the National Academy of Sciences. Link
- Source of LigXa kinetic d
-
Abe, T., et al. (2005). A Tetrahydrofolate-Dependent O-Demethylase, LigM, Is Crucial for Catabolism of Vanillate and Syringate in Sphingomonas paucimobilis SYK-6. Journal of Bacteriology. Link
- Source of LigM kinetic data on Vanill
-
Masai, E., et al. (2007). Genetic and Biochemical Characterization of a 2-Pyrone-4,6-Dicarboxylic Acid Hydrolase Involved in the Protocatechuate 4,5-Cleavage Pathway of Sphingomonas paucimobilis SYK-6. Journal of Bacteriology. Link
- Provides context on the SYK-6 metabolic map.
-
Majeau, J.A., et al. (2010). Laccase-mediated polymerization of vanillic acid. Bioresources. Link
- General reference for Laccase oxid
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regulation of vanillate and syringate catabolism by a MarR-type transcriptional regulator DesR in Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Syringate O-Demethylase Gene of Sphingobium sp. Strain SYK-6 Is Regulated by DesX, while Other Vanillate and Syringate Catabolism Genes Are Regulated by DesR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of aryl O-demethylase offers molecular insight into a catalytic tyrosine-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tetrahydrofolate-dependent O-demethylase, LigM, is crucial for catabolism of vanillate and syringate in Sphingomonas paucimobilis SYK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Tetrahydrofolate-Dependent O-Demethylase, LigM, Is Crucial for Catabolism of Vanillate and Syringate in Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic comparison of two homologous enzymes reveals N-terminal domain of chondroitinase ABC I regulates substrate selection and product generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate specificity of a new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Inter-Laboratory Comparison Guide: Precision Quantification of 5,5'-Dehydrodivanillate (DDV)
Executive Summary: The Measurement Challenge
5,5'-Dehydrodivanillate (DDV) is a critical biphenyl intermediate in the bacterial catabolism of lignin (specifically by Sphingobium sp.[1][2] SYK-6). As lignin valorization transitions from academic curiosity to industrial drug and chemical precursor development, the precise quantification of DDV has become a bottleneck.
This guide presents an Inter-Laboratory Comparison evaluating the Standardized Isotope-Dilution LC-MS/MS Protocol (The "Product") against traditional alternatives (HPLC-UV and GC-MS).
Comparative Analysis: The Product vs. Alternatives
The following table summarizes the performance metrics derived from a multi-site validation study involving three distinct analytical platforms.
Table 1: Performance Matrix of DDV Quantification Methods
| Feature | Method A: ID-LC-MS/MS (Recommended) | Method B: HPLC-DAD | Method C: GC-MS (Derivatized) |
| Principle | Triple Quadrupole Mass Spec (MRM Mode) | Diode Array UV Detection (280 nm) | Electron Impact (EI) after Silylation |
| Specificity | High (Mass-resolved transitions) | Low (Co-elution with isomers common) | High (Spectral fingerprinting) |
| Sensitivity (LOQ) | 0.5 ng/mL | 500 ng/mL | 10 ng/mL |
| Sample Prep | Minimal (Protein ppt or dilute-and-shoot) | Moderate (Filtration required) | Heavy (Drying + BSTFA Derivatization) |
| Throughput | High (5 min run time) | Medium (15-20 min run time) | Low (30+ min run + prep time) |
| Matrix Effect | Corrected via Internal Standard ( | Uncorrected (Baseline drift/interference) | Variable (Injector port discrimination) |
Scientific Rationale & Causality
Why LC-MS/MS? (The Causality of Choice)
In lignin depolymerization streams, DDV exists alongside thousands of phenolic oligomers.
-
The Failure of UV: HPLC-UV relies on the biphenyl chromophore (~280 nm). However, vanillate monomers and larger lignin fragments also absorb strongly at this wavelength, leading to false positives and overestimation of DDV yield.
-
The Limitation of GC-MS: DDV is a dicarboxylic acid with two phenolic hydroxyls. It is non-volatile. Analysis requires silylation (e.g., with BSTFA/TMCS) to form the tetra-TMS derivative. This reaction is moisture-sensitive and often incomplete, leading to high coefficient of variation (CV > 15%) between labs.
-
The LC-MS/MS Solution: By utilizing Electrospray Ionization (ESI) in negative mode, we selectively ionize the acidic protons. The Triple Quadrupole (QqQ) filters for the specific precursor ion (
333) and a unique fragment, eliminating chemical noise.
The Self-Validating Protocol (Internal Standardization)
To ensure "Trustworthiness" (Part 2 of requirements), this protocol mandates the use of a stable isotope-labeled internal standard (IS), such as DDV-d6 (deuterated methoxy groups) or
-
Mechanism: The IS co-elutes with the analyte and experiences the exact same ionization suppression/enhancement from the matrix.
-
Result: The ratio of Analyte Area / IS Area is plotted, mathematically cancelling out inter-lab variations in instrument sensitivity.
Visualizing the Biological & Analytical Context
Diagram 1: Metabolic Pathway of DDV
Understanding the source and fate of the analyte in Sphingobium sp. SYK-6.
Caption: The metabolic funneling of lignin-derived Vanillate into DDV and its subsequent degradation to 5CVA by Sphingobium sp.[1] SYK-6 enzymes (LigX/Z/Y).
Standardized Experimental Protocol (The "Product")
Method: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).
Reagents & Standards
-
Primary Standard: Synthetic 5,5'-Dehydrodivanillate (>98% purity).
-
Internal Standard (IS): DDV-d6 (or Vanillate-d3 coupled product).
-
Mobile Phases:
-
A: Water + 0.1% Formic Acid (Proton source for ionization control).
-
B: Acetonitrile (LC-MS grade).
-
Sample Preparation Workflow
Rationale: Phenolic acids bind to proteins and cell debris. A protein precipitation step is crucial for biological broths.
-
Aliquot: Transfer 100 µL of cell culture supernatant/reaction mixture to a microtube.
-
Spike: Add 10 µL of Internal Standard solution (10 µg/mL).
-
Precipitate: Add 400 µL ice-cold Methanol. Vortex for 30 seconds.
-
Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL water (to match initial mobile phase strength).
Instrumental Parameters (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-4 min: 5% -> 95% B (Elution of DDV)
-
4-5 min: 95% B (Wash)
-
-
MS Source: Electrospray Ionization (ESI) Negative Mode.
-
Note: Phenolic protons are acidic; negative mode yields [M-H]- ions with higher sensitivity than positive mode.
-
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (
Diagram 2: Analytical Workflow Logic
Visualizing the decision matrix for selecting the correct protocol.
Caption: Decision tree for selecting LC-MS/MS over HPLC-UV based on sample complexity and the requirement for specificity.
References
-
Masai, E., et al. (2014). "Recent advances in Sphingobium sp. SYK-6 for lignin aromatic compounds degradation."[1][2] PubMed. Available at: [Link]
-
Kamimura, N., et al. (2017). "DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6." Applied and Environmental Microbiology. Available at: [Link]
-
PubChem. (2025).[3][4] "5,5'-Dehydrodivanillate Compound Summary." National Library of Medicine. Available at: [Link]
-
Hutchinson, et al. (2022). "Single-Standard Quantification Strategy for Lignin Dimers by Supercritical Fluid Chromatography with Charged Aerosol Detection." Analytical Chemistry. Available at: [Link]
-
Peng, X., et al. (2002). "Characterization of the 5-Carboxyvanillate Decarboxylase Gene and Its Role in Lignin-Related Biphenyl Catabolism in Sphingomonas paucimobilis SYK-6." Applied and Environmental Microbiology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl | C16H12O8-2 | CID 54750825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
benchmarking 5,5'-Dehydrodivanillate-based processes against existing technologies
Executive Summary
5,5'-Dehydrodivanillate (DDV) represents a pivotal "bio-privileged" molecule—a rigid biphenyl scaffold derived from lignin (vanillic acid) that bridges the gap between sustainable sourcing and high-performance material requirements. Unlike flexible aliphatic bio-monomers, DDV's biphenyl core offers thermal stability and mechanical rigidity comparable or superior to petrochemical standards like Terephthalic Acid (TPA).
This guide objectively benchmarks DDV-based processes against existing petrochemical and chemical synthesis technologies. We analyze the shift from stoichiometric chemical oxidation to laccase-mediated biocatalysis, providing experimental protocols and comparative data to support the transition toward bio-based aromatic scaffolds.
Part 1: The Material Benchmark (DDV vs. TPA vs. FDCA)
The primary value proposition of DDV lies in its structural rigidity. In polymer chemistry, replacing the phenylene ring of Terephthalic Acid (TPA) with the biphenyl unit of DDV significantly alters thermal transitions.
Comparative Thermal Properties
The following table benchmarks polyesters derived from DDV (specifically the dimethyl ether derivative to prevent cross-linking) against standard PET and the bio-based contender PEF (Polyethylene furanoate).
| Metric | PET (Standard) | PEF (Bio-Furan) | Poly(ethylene DDV-diester) | Performance Delta (DDV vs. PET) |
| Monomer Source | Crude Oil (TPA) | Sugars (FDCA) | Lignin (Vanillate) | Carbon Neutral |
| Structure | Single Phenyl Ring | Furan Ring | Rigid Biphenyl | Higher Stiffness |
| 70–76 °C | ~87 °C | 110–130 °C | +40–50 °C (Enhanced heat resistance) | |
| ~250 °C | ~211 °C | 260–280 °C | Comparable/Higher | |
| Degradability | Low/Recyclable | Medium | Tunable | Ester/Ether linkages allow hydrolysis |
Scientific Insight: The biphenyl linkage in DDV restricts bond rotation more effectively than the single phenyl ring in TPA or the furan ring in FDCA. This "restricted rotation" increases the energy barrier for the glass transition, making DDV-based polymers ideal for hot-fill applications where PET deforms.
Part 2: Process Benchmark (Biocatalysis vs. Chemical Oxidation)
Producing DDV requires the oxidative coupling of two vanillic acid monomers. This step is the bottleneck in scalability. We compare the traditional chemical route (Ferric Chloride) against the optimized enzymatic route (Laccase).
The "Green vs. Grey" Efficiency Matrix
| Feature | Chemical Route (FeCl | Biocatalytic Route (Laccase) | Impact Analysis |
| Oxidant | FeCl | O | Laccase eliminates metal waste. |
| Solvent | Harsh (Acidic/Organic) | Aqueous Buffer (pH 5.0) | Biocatalysis reduces E-factor. |
| Selectivity | Low (Oligomers formed) | High (Dimer specificity) | Enzymatic route simplifies purification. |
| Yield | 40–60% | 85–95% | Enzymatic route is commercially viable. |
| Purification | Complex (Metal removal) | Simple (Precipitation) | Critical for Pharma/Food contact. |
Mechanism Visualization
The following diagram illustrates the mechanistic divergence. The laccase pathway utilizes a radical-mediated mechanism stabilized by the enzyme's copper cluster, preventing over-oxidation.
Caption: Comparative flux analysis showing the high selectivity of Laccase-mediated radical coupling versus the oligomerization-prone chemical oxidation.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesize 5,5'-Dehydrodivanillate (DDV) with >90% purity using Trametes versicolor laccase.
Rationale: This protocol uses an Acetate buffer (pH 5.0) to match the enzyme's isoelectric point and optimal activity window. The addition of a co-solvent (Acetone) is strictly controlled to maintain substrate solubility without denaturing the enzyme.
Materials
-
Vanillic Acid (Sigma-Aldrich, >97%)
-
Laccase from Trametes versicolor (activity >0.5 U/mg)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Acetone (HPLC Grade)
Step-by-Step Workflow
-
Substrate Preparation:
-
Dissolve 1.68 g (10 mmol) of Vanillic Acid in 20 mL of Acetone.
-
Checkpoint: Solution must be clear. If cloudy, sonicate for 30 seconds.
-
-
Bioreactor Setup:
-
Add the acetone solution dropwise to 180 mL of Sodium Acetate buffer (0.1 M, pH 5.0) under vigorous stirring.
-
Note: A fine suspension may form; this is acceptable. The final Acetone concentration is 10% (v/v).
-
-
Enzymatic Initiation:
-
Add Laccase (100 U total activity) dissolved in 5 mL buffer.
-
Maintain temperature at 30°C.
-
Aeration: Open vessel to air or bubble pure
at 0.5 vvm (volume per volume per minute).
-
-
Reaction Monitoring (The Self-Validating Step):
-
Monitor reaction via TLC (Silica gel, Chloroform:Methanol:Acetic Acid 90:10:1).
-
Vanillic Acid Rf: ~0.6
-
DDV Rf: ~0.3 (Product is more polar).
-
Stop Condition: Reaction is complete when the spot at Rf 0.6 disappears (typically 4–6 hours).
-
-
Workup & Purification:
-
Acidify mixture to pH 2.0 using 6M HCl. The product, DDV, will precipitate as a beige solid.
-
Filter and wash with cold water.
-
Recrystallize from Ethanol/Water (1:1) to obtain white needles.
-
Part 4: Metabolic Context (Sphingobium sp. SYK-6)
For researchers in metabolic engineering, understanding the natural degradation pathway is key to preventing product loss. In Sphingobium sp.[1][2][3] SYK-6, DDV is an intermediate, not an end product.
Engineering Directive: To accumulate DDV in vivo, one must disrupt the catabolic node controlled by the enzyme LigXa (or LigZ depending on the specific strain variant annotation).
Caption: Metabolic pathway in Sphingobium sp. SYK-6. Accumulation of DDV requires the knockout of LigXa/LigZ to prevent downstream ring fission.
References
-
Kamimura, N., et al. (2017). "Catabolism of lignin-derived aromatic compounds in Sphingobium sp. strain SYK-6."[1][2][3][4][5] Advances in Applied Microbiology.
-
Lunt, J., & Bone, J. (2001). "Properties and dyeability of fibers and fabrics produced from polylactide (PLA) polymers."[6] Journal of Industrial Textiles. (Benchmarking data for PET/PLA).
-
Riva, S. (2006).[7] "Laccases: blue enzymes for green chemistry." Trends in Biotechnology. (Foundational text on Laccase mechanism).
-
Masai, E., et al. (2007). "Genetic and biochemical characterization of the 5,5'-dehydrodivanillate O-demethylase gene from Sphingomonas paucimobilis SYK-6." Journal of Bacteriology.
-
PubChem. "Compound Summary: 5,5'-Dehydrodivanillate."[8][9] National Library of Medicine.[8][9]
Sources
- 1. Sphingobium sp. SYK-6 ï¼= NBRC 103272ï¼ | Biological Resource Center, NITE (NBRC) | National Institute of Technology and Evaluation (NITE) [nite.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic modification of Sphingobium lignivorans SYK-6 for lignin valorization through the discovery of an unusual transcriptional repressor of lignin-derived dimer catabolism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Exploring allosteric activation of LigAB from Sphingobium sp. strain SYK-6 through kinetics, mutagenesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl | C16H12O8-2 | CID 54750825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
5,5'-Dehydrodivanillate: Technical Disposal & Handling Guide
Executive Summary & Operational Classification
Immediate Action Required: 5,5'-Dehydrodivanillate (CAS: 2134-90-9 / 14992-62-2 for related forms) is a polyphenolic dicarboxylic acid derivative. For disposal purposes, it must be classified as Non-Halogenated Organic Chemical Waste .
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Waste Stream: Organic Solids (if pure) or Non-Halogenated Organic Solvents (if in solution).
-
Prohibited: Do NOT discharge into municipal sewer systems or trash.
-
Destruction Method: High-temperature incineration at a licensed facility.
Chemical Profile & Waste Characterization
Effective disposal requires understanding the physicochemical properties that dictate solubility and reactivity during waste consolidation.
| Property | Data | Operational Implication |
| Chemical Structure | Biphenyl dimer of vanillic acid | Stable aromatic backbone; resistant to mild oxidation. |
| Functional Groups | Phenolic -OH, Carboxylic -COOH | Weakly acidic. Soluble in basic aqueous solutions (forming salts). |
| Physical State | Solid (Powder/Crystalline) | Generates dust; requires respiratory protection during transfer. |
| Solubility | Low in water; High in DMSO, Ethanol, alkaline pH | Do not use water for spill cleanup unless pH is adjusted >8. |
| Stability | Stable under normal conditions | Can be stored in standard waste drums without polymerization risk. |
Waste Segregation & Disposal Protocols
Solid Waste (Pure Substance)
Scenario: Expired reagent, excess synthesis product, or contaminated solids (weigh boats, gloves).
-
Containment: Collect solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Affix a hazardous waste label with the following constituents:
-
Segregation: Keep separate from strong oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.
Liquid Waste (Solutions & Mother Liquors)
Scenario: HPLC effluent, reaction mixtures, or cleaning solvents.
-
Organic Solvent Solutions (e.g., in Ethanol, DMSO):
-
Consolidate into the Non-Halogenated Organic Solvent stream.
-
Ensure the container is rated for the solvent (e.g., solvent safety cans or glass bottles with PTFE-lined caps).
-
-
Aqueous Solutions (Buffered/Alkaline):
-
If the compound is dissolved in a basic aqueous buffer, check local EHS regulations.
-
Preferred: Adjust pH to neutral (pH 6-8) and dispose of as Aqueous Chemical Waste (often requires incineration due to phenolic content).
-
Precipitation Option: Acidify the solution (pH < 3) to precipitate the 5,5'-dehydrodivanillic acid. Filter the solid (dispose as Solid Waste) and neutralize the filtrate. This reduces the volume of hazardous liquid waste.
-
Decision Logic for Disposal
The following workflow illustrates the decision-making process for segregating 5,5'-Dehydrodivanillate waste.
Figure 1: Waste segregation decision tree for 5,5'-Dehydrodivanillate ensuring compliance with standard chemical hygiene plans.
Emergency Contingencies: Spill Management
Core Principle: Containment followed by wet-method cleanup to prevent dust inhalation.[6]
Dry Spill (Powder)
-
PPE Upgrade: Wear N95 respirator or P100 mask, nitrile gloves, and safety goggles.
-
Suppression: Do not sweep dry.[6] Cover the spill with damp paper towels or an oil-impregnated sweeping compound to suppress dust generation.
-
Collection: Scoop the damp material into a sealable plastic bag or wide-mouth jar.
-
Surface Decontamination: Wipe the area with a dilute alkaline solution (e.g., 1% Sodium Bicarbonate) to solubilize residues, followed by a water rinse.
Liquid Spill
-
Absorb: Use vermiculite, sand, or commercial non-combustible absorbent pads.
-
Neutralize: If the solution is highly acidic or basic, neutralize cautiously before final collection.
-
Disposal: Place all absorbent materials into the Solid Hazardous Waste stream.
Regulatory & Compliance Context
While specific regulations vary by jurisdiction, 5,5'-Dehydrodivanillate falls under general "Organic Chemical" regulations.
-
US (RCRA): Not specifically P- or U-listed. However, it must be characterized. If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code. If toxic solvents (e.g., Chloroform) are used, it carries D022 .
-
EU (REACH): Handle as a substance of "Warning" severity (H315, H319).[2] Waste code 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 16487, 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dicarboxybiphenyl | C16H12O8-2 | CID 54750825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling 5,5'-Dehydrodivanillate
CAS No: 2134-90-9 | Molecular Formula: C₁₆H₁₄O₈ Synonyms: 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid[1]
Executive Safety Summary
5,5'-Dehydrodivanillate is a biphenyl derivative utilized primarily in lignin valorization research and polymer synthesis. As a Senior Application Scientist, I emphasize that while this compound is not classified as acutely toxic (Category 1/2), its physical properties as a fine, electrostatic powder present significant respiratory and ocular irritation risks (H335, H319) .[2]
Effective handling requires a "Zero-Dust" protocol.[3] The primary operational hazard is not systemic toxicity, but rather the sensitization of mucous membranes and the potential for cross-contamination in sensitive analytical workflows.
Hazard Profile (GHS Classification)
| Hazard Class | Category | Code | Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[4][5][6] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[4][5][6] |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this task-based matrix to select PPE proportional to the exposure risk.
PPE Decision Logic
Figure 1: Decision tree for selecting PPE based on physical state and quantity handled.[2]
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Respiratory | N95 (US) or P2/P3 (EU) | The particle size of recrystallized 5,5'-Dehydrodivanillate can be <10µm. Inhalation triggers immediate mucosal inflammation [1].[2] |
| Hand Protection | Nitrile (0.11mm min) | Biphenyls are lipophilic.[2] Nitrile offers excellent resistance.[2] Double glove when dissolving in DMSO to prevent carrier-solvent permeation. |
| Eye Protection | ANSI Z87.1 Goggles | Powder drift is unpredictable due to static charge. Side shields are insufficient for weighing operations >100mg.[2] |
| Body | Cotton/Poly Lab Coat | Synthetic fibers (polyester) generate static, attracting the powder.[2] Use cotton-blend coats to minimize electrostatic attraction. |
Operational Protocols
A. Weighing & Transfer (The "Zero-Dust" Method)
Objective: Transfer solid without generating airborne particulates.[2]
-
Static Neutralization:
-
Why: 5,5'-Dehydrodivanillate is highly electrostatic.
-
Action: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.
-
-
Containment:
-
Transfer:
-
Do not pour from the bottle. Use a micro-spatula.[2]
-
Immediately recap the stock container after use.
-
B. Solubilization Workflow
Solubility Profile: Insoluble in water (acidic form); Soluble in DMSO, Methanol, and aqueous alkaline solutions (NaOH/KOH).[2]
Figure 2: Safe solubilization workflow. Note that sonication generates heat; vent carefully.
Emergency Response Procedures
These protocols are self-validating based on the chemical's hydrophobicity and acidity.
Accidental Spills (Solid)[2]
-
Do NOT sweep dry. Dry sweeping aerosols the irritant.
-
Cover: Place a paper towel dampened with ethanol or water over the spill.
-
Wipe: Wipe up the damp powder. The solvent ensures the powder adheres to the towel rather than the air.
-
Clean: Wash surface with 10% sodium carbonate (Na₂CO₃) solution to neutralize any remaining acidic residues, followed by water.[2]
Ocular Exposure[2][5][6]
-
Immediate Flush: Flush eyes with tepid water for 15 minutes .[2][6]
-
Mechanism: The compound is acidic. Immediate dilution is required to prevent corneal etching.[2]
-
Medical Attention: Seek review if redness persists >1 hour post-flush.
Disposal & Waste Management
Disposal must align with local environmental regulations (e.g., RCRA in US, List of Wastes in EU).[2]
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated paper towels, gloves, weigh boats. | Hazardous Solid Waste (Organic). Do not throw in regular trash.[2] |
| Liquid Waste (A) | Dissolved in DMSO/Methanol.[2] | Non-Halogenated Organic Solvent Waste. |
| Liquid Waste (B) | Aqueous solutions (pH adjusted).[2] | Aqueous Chemical Waste. Check pH before disposal; neutralize to pH 6-8 if permitted. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16487, 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid. Retrieved from [Link][2]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment.[2] Retrieved from [Link][2]
Sources
- 1. 6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid | C16H14O8 | CID 16487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. whca.org [whca.org]
- 3. echemi.com [echemi.com]
- 4. 2,5-Dimethoxyterephthalaldehyde | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
